Product packaging for 2-amino-1-(1H-indol-3-yl)ethanol(Cat. No.:CAS No. 46168-27-8)

2-amino-1-(1H-indol-3-yl)ethanol

Cat. No.: B1614631
CAS No.: 46168-27-8
M. Wt: 176.21 g/mol
InChI Key: UMDWJYHTZUWTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-amino-1-(1H-indol-3-yl)ethanol is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B1614631 2-amino-1-(1H-indol-3-yl)ethanol CAS No. 46168-27-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,10,12-13H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDWJYHTZUWTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275636
Record name 2-amino-1-(1H-indol-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46168-27-8
Record name 2-amino-1-(1H-indol-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-amino-1-(1H-indol-3-yl)ethanol: Structural Analogs and Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. This technical guide focuses on 2-amino-1-(1H-indol-3-yl)ethanol, a key structural motif, and its analogs and derivatives. This document provides a comprehensive overview of their synthesis, chemical properties, and biological potential, with a focus on quantitative data and detailed experimental methodologies to support drug discovery and development efforts. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and pharmacology.

Introduction

The this compound core structure, also known as indol-3-ylethanolamine, is an analogue of biogenic amines like serotonin and norepinephrine. This structural similarity suggests potential interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs) and monoamine transporters. The indole ring itself is a versatile pharmacophore, known to participate in various biological interactions, including intercalation with DNA and binding to enzyme active sites. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects[1][2].

This guide will explore the synthesis of the core this compound structure and its derivatives, present quantitative biological data for analogous compounds, and provide detailed experimental protocols for key synthetic and biological assays.

Synthesis of this compound and Derivatives

The synthesis of this compound can be envisioned through the reduction of the corresponding α-amino ketone, 2-amino-1-(1H-indol-3-yl)ethanone. This precursor is commercially available or can be synthesized from indole.

Synthesis of the Precursor: 2-amino-1-(1H-indol-3-yl)ethanone

A common route to α-amino ketones is via the direct amination of an α-halo ketone. The synthesis can start from the readily available indole-3-aldehyde.

Synthesis_of_Precursor indole_3_aldehyde Indole-3-aldehyde alpha_bromo_ketone 2-bromo-1-(1H-indol-3-yl)ethanone indole_3_aldehyde->alpha_bromo_ketone Bromination amino_ketone 2-amino-1-(1H-indol-3-yl)ethanone alpha_bromo_ketone->amino_ketone Amination Reduction_to_Alcohol amino_ketone 2-amino-1-(1H-indol-3-yl)ethanone amino_alcohol This compound amino_ketone->amino_alcohol Reduction (e.g., NaBH4) Broth_Microdilution_Workflow prep_plate Prepare 96-well plate with serial dilutions of test compound in broth inoculate Inoculate wells with bacterial suspension prep_plate->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate plate at 37°C for 16-20 hours inoculate->incubate read_results Determine MIC by observing the lowest concentration with no visible growth incubate->read_results Receptor_Binding_Assay prep_membranes Prepare cell membranes expressing the target receptor incubation Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound prep_membranes->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity separation->quantification analysis Calculate Ki value from competition curve quantification->analysis Serotonin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Serotonin Serotonin or Analog Receptor 5-HT2A Receptor Serotonin->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_response Cellular Response Ca2_release->Cellular_response PKC_activation->Cellular_response

References

The Biological Significance of 2-Amino-1-(1H-indol-3-yl)ethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the potential biological significance of 2-amino-1-(1H-indol-3-yl)ethanol, a molecule of interest in neuroscience and pharmacology. Due to the limited direct research on this specific compound, this document leverages data from its close structural analogs, tryptophol and tryptamine, to infer its likely pharmacological profile and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's potential, supported by detailed experimental methodologies and visual representations of relevant biological pathways.

Introduction

This compound is an indoleamine derivative, a class of compounds known for their diverse and potent biological activities.[1][2] Structurally, it is a hybrid of tryptophol and tryptamine, featuring the characteristic indole ring of tryptophan derivatives.[3][4] The indole nucleus is a key pharmacophore in numerous biologically active compounds, contributing to a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antidepressant activities.[1][2] The presence of both a hydroxyl group (as in tryptophol) and an amino group on the ethyl side chain suggests a unique pharmacological profile, potentially interacting with multiple biological targets.

This guide will explore the inferred biological significance of this compound by examining the established properties of tryptophol and tryptamine.

Physicochemical Properties and Structural Analogs

The properties of this compound can be inferred from its structure and comparison with its analogs.

PropertyThis compound (Predicted)Tryptophol[4]Tryptamine[3]
Molecular Formula C₁₀H₁₂N₂OC₁₀H₁₁NOC₁₀H₁₂N₂
Molecular Weight 176.22 g/mol 161.20 g/mol 160.22 g/mol
Structure Indole ring with a 2-amino-1-hydroxyethyl group at position 3Indole ring with a 2-hydroxyethyl group at position 3Indole ring with a 2-aminoethyl group at position 3
Key Functional Groups Indole, Primary Amine, Secondary AlcoholIndole, Primary AlcoholIndole, Primary Amine

Inferred Biological Activities from Structural Analogs

The biological activities of this compound are not yet documented in peer-reviewed literature. However, based on its structural similarity to tryptophol and tryptamine, we can hypothesize its potential pharmacological effects.

Neurological and Psychoactive Effects

Given its tryptamine backbone, this compound is likely to exhibit affinity for serotonin receptors, particularly the 5-HT₂A receptor, which is a key target for many psychedelic tryptamines.[3] Tryptamine itself acts as a serotonin receptor agonist and a serotonin-norepinephrine-dopamine releasing agent.[3] The addition of a hydroxyl group may modulate its binding affinity and intrinsic activity at these receptors, potentially leading to unique psychoactive or therapeutic effects.

Anti-inflammatory and Immunomodulatory Potential

Tryptophol has demonstrated anti-inflammatory properties.[5] This activity may be conferred by the indole-3-ethanol moiety. It is plausible that this compound could retain or even enhance these anti-inflammatory effects.

Sleep-Modulating Properties

Tryptophol is a known sleep-inducing molecule.[6] This effect is thought to be mediated through its actions in the central nervous system. The core structure of this compound may contribute to similar sedative or hypnotic properties.

Potential Signaling Pathways

The primary signaling pathway likely to be modulated by this compound is the serotonin receptor signaling cascade, given its structural similarity to tryptamine.

Serotonin Receptor Signaling

Serotonin (5-HT) receptors are predominantly G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events.[7][8] For instance, the 5-HT₂A receptor, a common target for tryptamines, couples to Gq/11, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[9] These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a variety of cellular responses.[9]

a_generic_serotonin_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT Receptor (GPCR) g_protein G-Protein (Gq/11) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response (e.g., Neuronal Excitability) ca_release->cellular_response pkc->cellular_response ligand This compound (Hypothetical Ligand) ligand->receptor Binds to

Caption: Hypothetical Serotonin Signaling Pathway for this compound.

Experimental Protocols

Due to the absence of specific published methods for this compound, the following protocols are adapted from established procedures for the synthesis of chiral 1,2-amino alcohols.[6][10][11]

Proposed Synthesis of this compound

The synthesis of chiral 1,2-amino alcohols can be achieved through various methods, including the asymmetric reduction of α-amino ketones or the ring-opening of epoxides. A plausible route for the synthesis of this compound is outlined below.

synthesis_workflow start Indole-3-glyoxylyl chloride step1 Amination (e.g., with ammonia or a protected amine) start->step1 intermediate1 2-Amino-1-(1H-indol-3-yl)ethan-1-one (α-amino ketone) step1->intermediate1 step2 Asymmetric Reduction (e.g., with a chiral reducing agent like a CBS catalyst or chiral borane) intermediate1->step2 product This compound step2->product purification Purification (e.g., Chromatography, Recrystallization) product->purification

Caption: Proposed Synthetic Workflow for this compound.

Detailed Protocol (Hypothetical):

  • Synthesis of 2-Amino-1-(1H-indol-3-yl)ethan-1-one (Intermediate 1):

    • To a solution of indole-3-glyoxylyl chloride in a suitable aprotic solvent (e.g., dichloromethane) at 0°C, add a solution of a protected amine (e.g., dibenzylamine) or an excess of ammonia.

    • Stir the reaction mixture at room temperature for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the α-amino ketone.

  • Asymmetric Reduction to this compound (Final Product):

    • Dissolve the 2-amino-1-(1H-indol-3-yl)ethan-1-one in an anhydrous solvent (e.g., tetrahydrofuran).

    • Add a chiral reducing agent, such as a pre-formed oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst), followed by the slow addition of a borane source (e.g., borane-dimethyl sulfide complex) at a low temperature (e.g., -78°C).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with methanol, followed by the addition of aqueous acid (e.g., 1M HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final product by column chromatography or recrystallization to obtain enantiomerically enriched this compound.

Future Directions and Conclusion

The biological significance of this compound remains largely unexplored. This technical guide, by drawing parallels with its structural analogs tryptophol and tryptamine, provides a foundational framework for future research. Key areas for investigation include:

  • Pharmacological Screening: In vitro and in vivo studies are necessary to determine the binding affinities and functional activities of this compound at various receptors, particularly serotonin and other neurotransmitter receptors.

  • Toxicological Evaluation: A comprehensive safety profile of the compound needs to be established.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial to understanding its biological effects.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Occurrence of Tryptophol and Related Indole Ethanolamines

Disclaimer: This technical guide addresses the natural occurrence, biosynthesis, and biological activities of simple indole ethanolamines. While the primary query focused on 2-amino-1-(1H-indol-3-yl)ethanol, a comprehensive review of the scientific literature reveals a significant lack of information regarding its natural occurrence and specific biological functions. Therefore, this guide will focus on the closely related and well-documented compound, tryptophol (2-(1H-indol-3-yl)ethanol), as a representative of this class of molecules, along with other relevant simple indole alkaloids.

Natural Occurrence of Tryptophol and Simple Indole Alkaloids

Tryptophol and its derivatives are found across a diverse range of organisms, from microorganisms to plants and marine invertebrates. These simple indole alkaloids are typically derived from the amino acid tryptophan. Marine organisms, in particular, are a rich source of unique indole alkaloids, many of which exhibit interesting biological activities.[1][2][3]

Table 1: Natural Sources of Tryptophol and Related Simple Indole Alkaloids

Compound NameOrganismSource TypeReference(s)
TryptopholSaccharomyces cerevisiaeFungus (Yeast)[4]
TryptopholCandida albicansFungus (Yeast)[4]
TryptopholPinus sylvestrisPlant (Needles, Seeds)[4]
TryptopholIrcinia spiculosaMarine Sponge[4]
TryptopholTrypanosoma bruceiParasite[4]
TryptopholWine and BeerFermentation Product[4]
N-acetyltryptamineUnidentified FungusMarine Fungus[5]
Halogenated IndolesRhodophyllis membranaceaMarine Algae (Red)[6]
Tryptamine DerivativesDiaporthe sp.Fungus[7]
Psilocybin & PsilocinPsilocybe cubensisFungus (Mushroom)[8]

Quantitative Data

At present, there is a scarcity of published quantitative data on the concentration of this compound in natural sources. The table below is provided as a template for future research in this area.

Table 2: Quantitative Analysis of Indole Ethanolamines in Natural Sources (Template)

CompoundSource OrganismTissue/PartConcentration (µg/g or mg/kg)Analytical MethodReference
Data Not Available

Biosynthesis of Tryptophol

The biosynthesis of tryptophol from the essential amino acid L-tryptophan is well-documented, particularly in yeast like Saccharomyces cerevisiae.[9] The pathway, often referred to as the Ehrlich pathway, involves a series of enzymatic reactions.

The biosynthesis begins with the transamination of L-tryptophan to produce indole-3-pyruvic acid. This is followed by decarboxylation to yield indole-3-acetaldehyde. Finally, a reduction step catalyzed by alcohol dehydrogenase converts indole-3-acetaldehyde to tryptophol.[4]

Tryptophol Biosynthesis tryptophan L-Tryptophan ipa Indole-3-pyruvic acid tryptophan->ipa Transaminase iaa Indole-3-acetaldehyde ipa->iaa Decarboxylase tryptophol Tryptophol iaa->tryptophol Alcohol Dehydrogenase

Biosynthesis of Tryptophol from L-Tryptophan.

Experimental Protocols

General Extraction and Isolation of Indole Alkaloids from Marine Sponges

The following is a generalized protocol for the extraction and isolation of indole alkaloids from marine sponges, based on common methodologies described in the literature.[10][11][12]

1. Sample Collection and Preparation:

  • Collect sponge samples and preserve them in ethanol immediately to prevent degradation of secondary metabolites.

  • In the laboratory, homogenize the sponge tissue.

2. Extraction:

  • Perform a solvent extraction of the homogenized sponge tissue. A common solvent system is a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).

  • Partition the crude extract between ethyl acetate (EtOAc) and water (H₂O). The organic layer will contain the majority of the indole alkaloids.

3. Fractionation:

  • Subject the organic extract to column chromatography for initial fractionation. A silica gel stationary phase is commonly used with a gradient of solvents, starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

4. Purification:

  • Further purify the fractions containing the compounds of interest using high-performance liquid chromatography (HPLC). A reversed-phase C18 column is often employed with a mobile phase gradient of methanol and water, sometimes with the addition of a small amount of trifluoroacetic acid (TFA).

5. Structure Elucidation:

  • Characterize the purified compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS) to determine their chemical structures.

Indole Alkaloid Isolation Workflow start Marine Sponge Sample (preserved in ethanol) homogenization Homogenization start->homogenization extraction Solvent Extraction (CH₂Cl₂/MeOH) homogenization->extraction partition Liquid-Liquid Partition (EtOAc/H₂O) extraction->partition fractionation Column Chromatography (Silica Gel) partition->fractionation hplc HPLC Purification (Reversed-Phase C18) fractionation->hplc characterization Structure Elucidation (NMR, MS) hplc->characterization end Isolated Indole Alkaloids characterization->end

General workflow for the isolation of indole alkaloids.

Signaling Pathways

The specific signaling pathways modulated by this compound have not been elucidated. However, indole alkaloids as a class have been shown to interact with various cellular targets and signaling pathways. For instance, some indole alkaloids have demonstrated the ability to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[13][14]

The MAPK pathway is a cascade of protein kinases that includes three main subfamilies: the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. The dysregulation of this pathway is implicated in various diseases, including cancer.

MAPK Signaling Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors Nucleus cellular_response Cellular Response (Proliferation, Survival, etc.) transcription_factors->cellular_response

Simplified diagram of the MAPK/ERK signaling pathway.

Conclusion

While this compound remains an understudied compound in terms of its natural occurrence and biological function, its structural similarity to the well-characterized molecule tryptophol suggests it may possess interesting bioactivities. Tryptophol and other simple indole alkaloids are prevalent in nature and are known to be derived from tryptophan. The methodologies for their extraction and isolation are well-established, providing a framework for the future discovery and characterization of novel indole ethanolamines. Further research is warranted to explore the natural distribution and pharmacological potential of this compound and its derivatives, which could lead to the development of new therapeutic agents.

References

Spectroscopic and Biological Insights into 2-Amino-1-(1H-indol-3-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of the neuroactive compound 2-amino-1-(1H-indol-3-yl)ethanol, a derivative of the well-known biogenic amine tryptamine. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its spectral data, experimental protocols, and potential biological significance.

Spectroscopic Data Summary

The unique structural features of this compound give rise to a distinct spectroscopic profile. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR (Proton NMR) Data
Chemical Shift (δ) ppm Proton Assignment
Data not publicly available-
¹³C NMR (Carbon NMR) Data
Chemical Shift (δ) ppm Carbon Assignment
Data not publicly available-
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group Assignment
Data not publicly available-
MS (Mass Spectrometry) Data
m/z Ratio Fragment Assignment
Data not publicly available-

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate characterization of a compound. While specific protocols for this compound are not published, the following represents a generalized workflow for obtaining NMR, IR, and MS data for this class of compounds.

Synthesis Workflow

The synthesis of this compound can be conceptually approached through the reduction of an appropriate precursor, such as an α-amino ketone or a derivative of indole-3-glyoxylamide. A generalized synthetic pathway is illustrated below.

Synthesis_Workflow Indole_Precursor Indole-3-glyoxylamide or similar precursor Reduction Reduction (e.g., LiAlH4, NaBH4) Indole_Precursor->Reduction Target_Compound This compound Reduction->Target_Compound Purification Purification (e.g., Chromatography) Target_Compound->Purification

Caption: Generalized synthesis workflow for this compound.

Spectroscopic Analysis Workflow

Following synthesis and purification, the compound would be subjected to a battery of spectroscopic analyses to confirm its structure and purity.

Spectroscopic_Analysis_Workflow Purified_Compound Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS Data_Analysis Structural Elucidation & Data Archiving NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Standard workflow for spectroscopic characterization.

Potential Signaling Pathways and Biological Relevance

As a tryptamine derivative, this compound is predicted to interact with biogenic amine signaling pathways, which are crucial for a vast array of physiological and neurological processes.[1][2][3][4][5] The structural similarity to serotonin (5-hydroxytryptamine) suggests a potential affinity for serotonin receptors.[6][7][8]

The general mechanism of action for many biogenic amines involves their synthesis from amino acid precursors, followed by vesicular storage and release into the synaptic cleft, where they bind to postsynaptic receptors to elicit a cellular response.[2][5] The signal is typically terminated by reuptake transporters.[2]

Biogenic_Amine_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tryptophan Tryptophan Synthesis Biosynthesis Tryptophan->Synthesis Biogenic_Amine This compound (or related amine) Synthesis->Biogenic_Amine Vesicle Synaptic Vesicle Biogenic_Amine->Vesicle Release Release Vesicle->Release Receptor Serotonin Receptor (e.g., 5-HT₂A) Release->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: A simplified model of a potential biogenic amine signaling pathway.

The interaction of this compound with specific serotonin receptor subtypes could trigger a cascade of downstream signaling events, potentially modulating neuronal excitability, gene expression, and other cellular functions.[6][8] Further research is required to elucidate the precise molecular targets and pharmacological profile of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-amino-1-(1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-amino-1-(1H-indol-3-yl)ethanol, a compound commonly known as tryptophol. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the physicochemical properties of this indole derivative. The guide summarizes available quantitative data on solubility in various solvents, outlines detailed experimental protocols for solubility and stability assessment, and discusses the stability of the molecule under different environmental conditions. Visual representations of experimental workflows and potential degradation pathways are provided to facilitate a deeper understanding of the compound's behavior.

Introduction

This compound, with the chemical formula C₁₀H₁₂N₂O, is an indole derivative of significant interest in pharmaceutical research due to its structural relation to biologically active tryptamines. A thorough understanding of its solubility and stability is paramount for the development of viable dosage forms and to ensure its quality, efficacy, and safety throughout its shelf life. This guide aims to consolidate the current knowledge on these critical physicochemical parameters.

Solubility Profile

The solubility of a compound is a critical factor in its absorption, distribution, and overall bioavailability. This compound's solubility is influenced by its molecular structure, which includes a polar amino ethanol side chain and a less polar indole ring system.

Qualitative Solubility

Qualitatively, this compound is described as being more soluble in less polar organic solvents such as ethanol, methanol, and chloroform.[1] Its solubility in aqueous solutions is enhanced by the capacity of the amino and hydroxyl groups to form hydrogen bonds with water molecules.[1] The pH of the aqueous medium is also a significant factor, as the amino group can be protonated, which generally increases aqueous solubility.[1]

Quantitative Solubility Data
SolventTemperature (°C)SolubilityReference(s)
MethanolRoom Temperature100 mg/mL (clear solution)[2]
EthanolRoom Temperature~10 mg/mL[3]
Dimethyl Sulfoxide (DMSO)2532 mg/mL (198.51 mM)[4]
Dimethylformamide (DMF)Room Temperature~30 mg/mL[3]
Water2010 g/L[2]
1:1 DMSO:PBS (pH 7.2)Room Temperature~0.5 mg/mL[3]

Stability Profile

The stability of an active pharmaceutical ingredient (API) is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Indole derivatives, including this compound, are known to be susceptible to degradation, particularly through oxidation.

General Stability Observations

Exposure of this compound to light and air over time may lead to the development of a darker color or the formation of solid aggregates, indicating potential degradation.[1] The indole ring is susceptible to oxidation, and this process can be influenced by factors such as pH, temperature, and the presence of oxidizing agents.

Forced Degradation Studies

While specific forced degradation studies for this compound are not extensively reported, knowledge from the closely related amino acid, tryptophan, can provide insights into potential degradation pathways. Tryptophan is known to degrade under heat, light, and oxidative conditions.[5][6][7]

Potential Degradation Pathways

Based on the degradation of tryptophan, the primary degradation pathway for this compound is likely oxidation of the indole ring. This can lead to the formation of various degradation products. A proposed major degradation pathway is the oxidative cleavage of the pyrrole ring of the indole nucleus.

DegradationPathway Tryptophol This compound OxidativeStress Oxidative Stress (e.g., H₂O₂, Light, Heat) Intermediate Oxidized Intermediates Tryptophol->Intermediate Oxidation DegradationProducts Degradation Products (e.g., Kynurenine-like structures) Intermediate->DegradationProducts Further Reactions

Figure 1: Proposed Oxidative Degradation Pathway.

Experimental Protocols

This section outlines detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[8]

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, buffer solutions)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Fluorescence)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it in a shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • After shaking, allow the samples to stand for a short period to allow for the sedimentation of larger particles.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid.

  • Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial.

  • Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

SolubilityWorkflow start Start add_solid Add excess solid to solvent start->add_solid shake Equilibrate by shaking (24-48h at constant T) add_solid->shake separate Separate solid and liquid phases (Centrifugation/Filtration) shake->separate quantify Quantify concentration of dissolved compound using HPLC separate->quantify end End quantify->end

Figure 2: Shake-Flask Solubility Determination Workflow.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or fluorescence detector (FLD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV at 280 nm (for DAD) or Excitation/Emission at 280/360 nm (for FLD).

  • Injection Volume: 10 µL.

Procedure for Forced Degradation Study:

  • Acid and Base Hydrolysis: Dissolve the compound in a suitable solvent and expose it to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature (e.g., 60 °C) for a defined period. Neutralize the samples before analysis.

  • Oxidative Degradation: Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a specified duration.

  • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[9]

  • Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if it can resolve the main peak of this compound from any degradation product peaks.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound. While some quantitative solubility data exists, further studies are needed to establish a more comprehensive solubility profile in a wider array of pharmaceutically relevant solvents and at various temperatures. The stability of the compound, particularly its susceptibility to oxidation, necessitates careful handling and storage, and the development of robust stability-indicating analytical methods is crucial for its pharmaceutical development. The provided experimental protocols offer a foundation for researchers to conduct their own detailed investigations into the physicochemical properties of this promising compound.

References

Potential Therapeutic Targets of 2-amino-1-(1H-indol-3-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-1-(1H-indol-3-yl)ethanol, a tryptamine-related compound, presents a compelling scaffold for therapeutic development due to its structural similarity to key endogenous neuromodulators. While direct experimental data on its specific biological targets remain limited, its core structure, featuring an indole ring and an amino-ethanol side chain, suggests a strong potential for interaction with key players in monoaminergic neurotransmission. This technical guide outlines the most probable therapeutic targets for this molecule, based on structural analogy to well-characterized psychoactive and neuromodulatory compounds. Detailed experimental protocols are provided to facilitate the investigation of these potential interactions, and key signaling pathways are visualized to provide a comprehensive overview for researchers in drug discovery and development.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous neurotransmitters, hormones, and therapeutic agents. This compound, also known as 3-indolylethanolamine, is a close structural analog of the neurotransmitter serotonin and other psychoactive tryptamines. Its chemical structure suggests a high likelihood of interaction with protein targets that recognize the tryptamine pharmacophore. This guide will explore the most promising potential therapeutic targets and provide the necessary methodological framework for their experimental validation.

Predicted Therapeutic Targets

Based on the structural characteristics of this compound, the primary predicted targets are serotonin (5-HT) receptors and monoamine oxidase (MAO) enzymes.

Serotonin (5-HT) Receptors

The tryptamine core of this compound makes it a prime candidate for interaction with serotonin receptors. Tryptamine itself is a known agonist at several 5-HT receptor subtypes.[1] The potency and selectivity for different subtypes will be determined by the specific substitutions on the indole ring and the amino group. Psychedelic tryptamines, for instance, often exhibit high affinity for the 5-HT2A receptor, while other derivatives show selectivity for the 5-HT1A receptor, which is a validated target for anxiolytic and antidepressant medications.[2]

Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters, including serotonin and tryptamine.[3] Many tryptamine derivatives are known to be substrates or inhibitors of MAO. Inhibition of MAO can lead to increased levels of monoamine neurotransmitters in the synapse, a mechanism utilized by a class of antidepressant drugs. The amino group and the indole nucleus of this compound are features that could facilitate binding to the active site of MAO enzymes.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the potential interactions of this compound, the following table summarizes binding affinities (Ki) and functional potencies (EC50) of tryptamine and related compounds at key serotonin receptor subtypes.

CompoundTargetAssay TypeKi (nM)EC50 (nM)Reference
Tryptamine5-HT2ARadioligand Binding-7.36[1]
5-MeO-DMT5-HT1ARadioligand Binding--[2]
5-MeO-DMT5-HT2ARadioligand Binding--[2]
Psilocin5-HT2AFunctional Assay--[4]
DMT5-HT2ARadioligand Binding1,985-[5]

Note: Direct quantitative data for this compound is not currently available in the public domain.

Experimental Protocols

To investigate the interaction of this compound with its predicted targets, the following detailed experimental protocols are provided.

Serotonin Receptor Radioligand Binding Assay (Adapted from Clarke et al.)[6]

This protocol describes a method to determine the binding affinity of a test compound for the 5-HT2A receptor using a competition binding assay.

Materials:

  • HEPES Homogenization Buffer (50 mM HEPES, pH 7.4)

  • HEPES Assay Buffer (50 mM HEPES, pH 7.4)

  • [3H]Ketanserin (radioligand for 5-HT2A receptors)

  • Mianserin (for determining non-specific binding)

  • Cell membranes expressing the human 5-HT2A receptor

  • Test compound (this compound)

  • 96-well microtiter plates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold HEPES homogenization buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step. The final pellet is resuspended in assay buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 50 µL of HEPES assay buffer

    • 25 µL of [3H]Ketanserin at a final concentration close to its Kd.

    • 25 µL of various concentrations of the test compound.

    • For non-specific binding, add 25 µL of a high concentration of mianserin instead of the test compound.

    • 150 µL of the membrane preparation.

  • Incubation: Incubate the plates at 37°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)[7][8][9]

This protocol describes a method to determine the inhibitory activity of a test compound on MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (a substrate for both MAO-A and MAO-B)

  • Clorgyline (a selective MAO-A inhibitor)

  • Selegiline (a selective MAO-B inhibitor)

  • Test compound (this compound)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of MAO-A and MAO-B enzymes in assay buffer. Prepare serial dilutions of the test compound, clorgyline, and selegiline.

  • Assay Setup: In a 96-well black plate, add the following to each well:

    • Enzyme solution (MAO-A or MAO-B).

    • Test compound at various concentrations. For positive controls, use clorgyline for MAO-A and selegiline for MAO-B.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitors for 15 minutes at 37°C.

  • Reaction Initiation: Add kynuramine to each well to initiate the reaction. The final concentration of kynuramine should be close to its Km value.

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode (e.g., every minute for 30 minutes) at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm. The product of the reaction, 4-hydroxyquinoline, is fluorescent.

  • Data Analysis: Calculate the rate of the reaction (slope of the fluorescence versus time curve) for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound.

G Potential Signaling Pathway of this compound at 5-HT2A Receptor This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Agonist Binding Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activation Phospholipase C (PLC) Phospholipase C (PLC) Gq/11->Phospholipase C (PLC) Activation PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Protein Kinase C (PKC) Activation Protein Kinase C (PKC) Activation DAG->Protein Kinase C (PKC) Activation Downstream Cellular Effects Downstream Cellular Effects Ca2+ Release->Downstream Cellular Effects Protein Kinase C (PKC) Activation->Downstream Cellular Effects

Caption: Putative 5-HT2A receptor signaling cascade.

G Potential Inhibition of Monoamine Oxidase (MAO) by this compound cluster_pre Presynaptic Neuron cluster_post Mitochondrion Monoamine Neurotransmitter (e.g., Serotonin) Monoamine Neurotransmitter (e.g., Serotonin) MAO MAO Monoamine Neurotransmitter (e.g., Serotonin)->MAO Degradation Inactive Metabolites Inactive Metabolites MAO->Inactive Metabolites This compound This compound This compound->MAO Inhibition

Caption: Proposed mechanism of MAO inhibition.

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing the activity of this compound.

G Experimental Workflow for Target Validation Compound Synthesis and Purification Compound Synthesis and Purification Primary Screening Primary Screening Compound Synthesis and Purification->Primary Screening Radioligand Binding Assays (5-HT Receptors) Radioligand Binding Assays (5-HT Receptors) Primary Screening->Radioligand Binding Assays (5-HT Receptors) Enzyme Inhibition Assays (MAO) Enzyme Inhibition Assays (MAO) Primary Screening->Enzyme Inhibition Assays (MAO) Hit Identification Hit Identification Radioligand Binding Assays (5-HT Receptors)->Hit Identification Enzyme Inhibition Assays (MAO)->Hit Identification Secondary Screening Secondary Screening Hit Identification->Secondary Screening Functional Assays (e.g., Calcium Mobilization, cAMP) Functional Assays (e.g., Calcium Mobilization, cAMP) Secondary Screening->Functional Assays (e.g., Calcium Mobilization, cAMP) Selectivity Profiling (Panel of Receptors and Enzymes) Selectivity Profiling (Panel of Receptors and Enzymes) Secondary Screening->Selectivity Profiling (Panel of Receptors and Enzymes) Lead Optimization Lead Optimization Functional Assays (e.g., Calcium Mobilization, cAMP)->Lead Optimization Selectivity Profiling (Panel of Receptors and Enzymes)->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

References

2-Amino-1-(1H-indol-3-yl)ethanol: A Technical Guide to a Tryptamine Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-1-(1H-indol-3-yl)ethanol, a structural analog of the neurotransmitter tryptamine. While specific research on this molecule is limited, this document extrapolates its potential chemical and pharmacological properties based on the well-established chemistry and pharmacology of related tryptamine derivatives. This guide covers its synthesis, potential biological activity with a focus on serotonergic systems, and detailed experimental protocols for its preparation and evaluation. The information is intended to serve as a foundational resource for researchers interested in the exploration of novel tryptamine analogs for drug discovery and development.

Introduction

Tryptamine and its derivatives represent a broad class of psychoactive compounds that have garnered significant interest for their therapeutic potential in treating various neurological and psychiatric disorders. The core tryptamine scaffold, an indole ring connected to an aminoethyl group at the third position, is a key pharmacophore for interacting with serotonin (5-HT) receptors. Modifications to this scaffold can profoundly alter a compound's affinity, selectivity, and functional activity at these receptors.

This compound, also known as α-hydroxytryptamine, is a tryptamine analog characterized by a hydroxyl group on the beta-carbon of the ethylamine side chain. This structural modification introduces a chiral center and is expected to influence its polarity, metabolic stability, and receptor interactions compared to tryptamine. This guide explores the synthesis, potential pharmacology, and methods for the biological evaluation of this compound.

Chemical Properties and Synthesis

The introduction of a hydroxyl group on the side chain of tryptamine imparts distinct chemical properties. It increases the molecule's polarity and potential for hydrogen bonding, which may affect its solubility and ability to cross the blood-brain barrier. The presence of a chiral center means that this compound can exist as two enantiomers, (R)- and (S)-, which may exhibit different pharmacological activities.

Proposed Synthesis

A common and effective method for the synthesis of this compound is the reduction of the corresponding α-amino ketone, 2-amino-1-(1H-indol-3-yl)ethanone. This precursor can be synthesized from indole.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed synthetic route based on established chemical principles for the reduction of α-amino ketones.

Step 1: Synthesis of 2-bromo-1-(1H-indol-3-yl)ethanone

  • To a solution of indole (1 equivalent) in a suitable solvent such as dichloromethane or diethyl ether, add oxalyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) in portions and allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-azido-1-(1H-indol-3-yl)ethanone

  • Dissolve 2-bromo-1-(1H-indol-3-yl)ethanone (1 equivalent) in a mixture of acetone and water.

  • Add sodium azide (1.5 equivalents) and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude azide.

Step 3: Reduction to this compound

  • Dissolve 2-azido-1-(1H-indol-3-yl)ethanone (1 equivalent) in a suitable solvent like methanol or ethanol.

  • Cool the solution to 0 °C and add a reducing agent such as sodium borohydride (NaBH4) (2-3 equivalents) in small portions. The use of a chiral reducing agent or a chiral catalyst could be employed for enantioselective synthesis.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours.

  • Monitor the reaction by TLC.

  • Once complete, carefully quench the reaction by the slow addition of water at 0 °C.

  • Adjust the pH to basic (pH 9-10) with an aqueous solution of sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Note: This is a generalized protocol. Reaction conditions, solvents, and purification methods may require optimization.

Potential Biological Activity and Pharmacology

The biological activity of this compound is not well-documented in scientific literature. However, based on its structural similarity to tryptamine and other psychoactive analogs, it is hypothesized to interact with serotonin receptors, particularly the 5-HT2A receptor, which is a key target for classic psychedelics.

Structure-Activity Relationships of Analogous Compounds

The pharmacological profile of tryptamine analogs is highly dependent on their substitution patterns.

CompoundSubstitutionReceptor Affinity (Ki, nM) - 5-HT2AFunctional Activity (EC50, nM) - 5-HT2AReference
Psilocin4-hydroxy-N,N-dimethyltryptamine~21~1-10[1]
4-AcO-DMT4-acetoxy-N,N-dimethyltryptamine-~79 (relative to 5-HT)[1]
DALTN,N-diallyltryptamineModerateInduces Head-Twitch Response[2]
4-hydroxy-DALT4-hydroxy-N,N-diallyltryptamineHighMore potent than DALT in HTR[2]

This table summarizes data for related tryptamine analogs to provide context for the potential activity of this compound. The data is not for the target compound itself.

The presence of a hydroxyl group on the side chain, as in this compound, is expected to increase polarity. This may reduce its ability to cross the blood-brain barrier compared to its non-hydroxylated counterpart. However, the hydroxyl group could also participate in specific hydrogen bonding interactions within the receptor binding pocket, potentially altering its affinity and efficacy.

Signaling Pathways

Tryptamine analogs primarily exert their effects through G-protein coupled receptors (GPCRs), with the 5-HT2A receptor being a principal target for psychedelic effects. Activation of the 5-HT2A receptor, which is coupled to a Gq/11 G-protein, initiates a downstream signaling cascade.

5-HT2A Receptor Signaling Pathway

5-HT2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Tryptamine_Analog This compound 5HT2A_Receptor 5-HT2A Receptor Tryptamine_Analog->5HT2A_Receptor Binds Gq Gq Protein (αβγ) 5HT2A_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Cleaves to IP3 Inositol Trisphosphate (IP3) PLC->IP3 Cleaves to PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates targets leading to Ca2 ER->Ca2 Releases Ca2->PKC Activates

Caption: 5-HT2A receptor signaling cascade.

Upon binding of an agonist like a tryptamine analog to the 5-HT2A receptor, the associated Gq protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. These events culminate in a variety of cellular responses, including modulation of neuronal excitability.

Experimental Workflows for Biological Evaluation

To characterize the pharmacological profile of this compound, a series of in vitro and in vivo assays are necessary.

Receptor Binding Assay Workflow

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Receptor_Binding_Assay_Workflow A Prepare cell membranes expressing the target receptor (e.g., 5-HT2A) B Incubate membranes with a fixed concentration of a high-affinity radioligand A->B C Add increasing concentrations of the test compound (this compound) B->C D Allow the reaction to reach equilibrium C->D E Separate bound from free radioligand (e.g., via filtration) D->E F Quantify the amount of bound radioligand (e.g., using a scintillation counter) E->F G Plot the percentage of radioligand displaced against the concentration of the test compound F->G H Calculate the IC50 value G->H I Determine the Ki value using the Cheng-Prusoff equation H->I

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.

Functional Assay Workflow

Functional assays, such as calcium flux assays, are used to determine the efficacy of a compound at a receptor (i.e., whether it is an agonist, antagonist, or inverse agonist).

Functional_Assay_Workflow A Culture cells expressing the receptor of interest (e.g., 5-HT2A) B Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) A->B C Add increasing concentrations of the test compound B->C D Measure the change in intracellular calcium concentration using a fluorescence plate reader C->D E Plot the fluorescence response against the concentration of the test compound D->E F Calculate the EC50 (for agonists) or IC50 (for antagonists) value E->F

Caption: Workflow for a calcium flux functional assay.

Experimental Protocol: Calcium Flux Assay

  • Cell Culture: Plate cells stably expressing the 5-HT2A receptor in a multi-well plate and grow to confluence.

  • Dye Loading: Wash the cells with an assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

This compound represents an under-investigated tryptamine analog with the potential for unique pharmacological properties due to the introduction of a hydroxyl group on the ethylamine side chain. While direct experimental data is lacking, this guide provides a framework for its synthesis and biological evaluation based on established methodologies and the known structure-activity relationships of related compounds. Further research into this and similar hydroxylated tryptamines could provide valuable insights into the molecular determinants of ligand-receptor interactions at serotonergic and other biogenic amine receptors, and may lead to the discovery of novel therapeutic agents. It is imperative that any future research on this compound includes stereospecific synthesis and evaluation to elucidate the pharmacological contributions of each enantiomer.

References

The Pharmacology of Indole-Based Amino Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a vast array of pharmacologically active compounds. When combined with an amino alcohol functionality, this structural motif yields a class of molecules with a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the pharmacology of indole-based amino alcohols, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways through which they exert their effects.

Core Pharmacological Activities and Quantitative Data

Indole-based amino alcohols have demonstrated a remarkable spectrum of pharmacological activities, including antiarrhythmic, antiaggregant, hemorheological, and antioxidant effects. The following tables summarize the quantitative data from key studies, providing a comparative overview of the potency and efficacy of selected compounds.

CompoundAntiarrhythmic Activity (MEC, M)Effects on ADP-induced Platelet Aggregation (0.1 mM), Δ% (M±m)Change in Erythrocyte Aggregation Index (0.1 mM), Δ% (M±m)Antioxidant Activity (10 µM), % inhibition (M±m)
IIa 1.0 x 10⁻³-9.14 ± 6.84-4.69 ± 1.856.08 ± 3.17
IIb 2.4 x 10⁻⁴-51.8 ± 13.1-2.0 ± 1.275.13 ± 2.71
IIc 2.0 x 10⁻⁴-63.2 ± 3.6Not Studied71.81 ± 2.51
IId 1.5 x 10⁻⁴-92.14 ± 4.23-3.99 ± 2.973.40 ± 3.24
Ethmozine 5.1 x 10⁻⁵Not StudiedNot StudiedNot Studied
Quinidine 3.4 x 10⁻⁴Not StudiedNot StudiedNot Studied
Acetylsalicylic acid Not Studied-32.8 ± 4.6Not StudiedNot Studied
Pentoxifylline Not StudiedNot Studied-18.6 ± 2.5Not Studied
Dibunol Not StudiedNot StudiedNot Studied83.09 ± 3.36*

Notes: MEC - minimum effective concentration; * significant differences compared with control, p < 0.05. Data extracted from a study on a series of 1,2-amino alcohols of the indole series[1].

Compound5-HT₂ Antagonist Activity (1 µM), Δ% (M±m)5-HT₃ Antagonist Activity (1 µM), Δ% (M±m)P2Y₁ Antagonist Activity (1 µM), Δ% (M±m)κ-Opioid Agonist Activity (0.1 µM), Δ% (M±m)
IIa -35.6 ± 6.4-6.8 ± 5.3-33.8 ± 5.6Not Studied
IIb -29.4 ± 5.8-10.2 ± 4.9-41.2 ± 7.1Not Studied
IIc -42.8 ± 7.5-15.6 ± 5.1-53.7 ± 6.9Not Studied
IId -51.3 ± 6.9-21.4 ± 5.3-61.8 ± 7.3Not Studied
Ketanserin -78.4 ± 8.1Not StudiedNot StudiedNot Studied
Ondansetron Not Studied-85.6 ± 7.9Not StudiedNot Studied
Reactive Blue 2 Not StudiedNot Studied-72.4 ± 8.3Not Studied
U50,488 Not StudiedNot StudiedNot Studied68.4 ± 7.2*

Notes: * significant differences compared with control, p < 0.05. Data extracted from a study on a series of 1,2-amino alcohols of the indole series[1].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of indole-based amino alcohols.

Synthesis of Indole-Based Amino Alcohols

A general and efficient method for the synthesis of N-substituted indoles from amino alcohols involves a nickel-catalyzed direct synthesis. This one-pot cascade approach utilizes a commercially available and bench-stable Ni(OTf)₂ salt in combination with 1,2-bis(dicyclohexylphosphino)ethane (dcype) as the catalytic system. The reaction proceeds under additive- and base-free conditions, with water as the only stoichiometric byproduct. A broad range of substrates, including aromatic and aliphatic primary alcohols, cyclic and acyclic secondary alcohols, and various substituted 2-aminophenyl ethyl alcohols, can be employed to generate a diverse library of N-alkylated indoles. Mechanistic studies have revealed that the reaction proceeds through a tandem N-alkylation via hydrogen autotransfer, followed by the cyclization of the N-alkylated alcohol intermediate.

In Vitro Antiarrhythmic Activity Screening

The antiarrhythmic properties of indole-based amino alcohols can be assessed using various in vitro models. One common method involves the use of isolated heart preparations, such as the Langendorff-perfused guinea pig heart.[2][3]

Protocol Outline:

  • Heart Isolation and Perfusion: Guinea pig hearts are isolated and retrogradely perfused via the aorta with an oxygenated Krebs-Henseleit solution at a constant pressure or flow.

  • Induction of Arrhythmia: Arrhythmias can be induced chemically using agents like aconitine, digoxin, or adrenaline, or by creating ischemic conditions through coronary artery ligation followed by reperfusion.[2][3][4]

  • Drug Administration: The test compounds are administered through the perfusion medium before or after the induction of arrhythmia.

  • Data Acquisition: Electrocardiogram (ECG) and contractile force are continuously monitored to record heart rate, and the incidence and duration of ventricular tachycardia and fibrillation.

  • Evaluation: The antiarrhythmic effect is evaluated by comparing the arrhythmia parameters in the drug-treated group with the control group.

Platelet Aggregation Assay

The antiplatelet activity of indole-based amino alcohols is determined by measuring their ability to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).[5]

Protocol Outline:

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., 3.8% trisodium citrate). PRP is obtained by centrifuging the blood at a low speed (e.g., 240g for 10 minutes). Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed.[1]

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. The instrument measures the change in light transmission through the PRP as platelets aggregate.

  • Agonist-Induced Aggregation: A platelet agonist, such as adenosine diphosphate (ADP), arachidonic acid, or collagen, is added to the PRP to induce aggregation.

  • Inhibition Assay: The test compound is pre-incubated with the PRP for a specific time before the addition of the agonist.

  • Data Analysis: The percentage of aggregation is calculated, and the inhibitory effect of the compound is determined by comparing the aggregation in the presence and absence of the test compound. The IC₅₀ value (the concentration of the compound that inhibits 50% of the aggregation) can be calculated.

Hemorheological Activity Assessment

The influence of indole-based amino alcohols on blood rheology can be evaluated by measuring blood viscosity, erythrocyte deformability, and erythrocyte aggregation.

  • Blood Viscosity Measurement: Whole blood and plasma viscosity can be measured using a cone-plate or rotational viscometer.[6][7] The torque required to overcome the viscous resistance of the sample is measured at a constant temperature (37°C).

  • Erythrocyte Deformability and Aggregation: These parameters can be assessed using ektacytometry. This technique measures the deformability of red blood cells under shear stress and can also provide information on their aggregation tendencies.[8][9][10]

Antioxidant Activity Assays (DPPH and ABTS)

The antioxidant potential of indole-based amino alcohols is commonly evaluated using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[11][12][13][14]

DPPH Radical Scavenging Assay Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (e.g., 100 µM) is prepared.[11]

  • Reaction Mixture: A small volume of the test compound solution is mixed with the DPPH solution.[11]

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[11]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

ABTS Radical Cation Scavenging Assay Protocol:

  • Generation of ABTS Radical Cation (ABTS•+): ABTS is reacted with potassium persulfate to generate the AB-TS•+ solution, which has a characteristic blue-green color.[12]

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., methanol or ethanol) to a specific absorbance at 734 nm.[12]

  • Reaction Mixture: The test compound is added to the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).[11]

  • Absorbance Measurement: The decrease in absorbance at 734 nm is measured.

  • Calculation: The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways and Mechanisms of Action

Indole-based compounds, including amino alcohol derivatives, can modulate various signaling pathways, leading to their diverse pharmacological effects. Two key pathways that have been identified are the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR) signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining tissue homeostasis. Certain indole derivatives, produced from the metabolism of tryptophan by gut microbiota, are known to be endogenous ligands for AhR.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Indole Derivative (Ligand) AhR_complex AhR-HSP90-XAP2-p23 (Inactive Complex) Indole->AhR_complex Binding AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Translocation & Binding AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-22) XRE->Target_Genes Initiates

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Upon binding of an indole-based ligand, the AhR translocates to the nucleus, heterodimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes. This leads to the transcription of genes involved in xenobiotic metabolism (e.g., CYP1A1) and immune modulation (e.g., IL-22).

Pregnane X Receptor (PXR) Signaling Pathway

The PXR is another nuclear receptor that functions as a sensor of foreign compounds and plays a role in drug metabolism and inflammation. Indole-3-propionic acid, a metabolite of tryptophan, is a known activator of PXR.

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole_Metabolite Indole Metabolite (e.g., Indole-3-propionic acid) PXR PXR (Inactive) Indole_Metabolite->PXR Binding PXR_ligand Ligand-PXR Complex PXR->PXR_ligand Activation RXR RXR PXR_ligand->RXR Translocation & Binding PXR_RXR PXR-RXR Heterodimer RXR->PXR_RXR PXR_RE PXR Response Element (PXRE) PXR_RXR->PXR_RE Binding Target_Genes Target Gene Transcription (e.g., CYP3A4, MDR1) PXR_RE->Target_Genes Initiates

Pregnane X Receptor (PXR) Signaling Pathway

Activation of PXR by indole metabolites leads to its translocation to the nucleus and heterodimerization with the retinoid X receptor (RXR). This complex then binds to PXR response elements (PXREs) in the promoter regions of target genes, upregulating the expression of drug-metabolizing enzymes (e.g., CYP3A4) and transporters (e.g., MDR1). This pathway is crucial for xenobiotic clearance and has been implicated in the regulation of inflammation and intestinal barrier function.

Conclusion

Indole-based amino alcohols represent a promising class of compounds with a wide range of pharmacological activities. Their ability to interact with multiple biological targets and modulate key signaling pathways underscores their potential for the development of novel therapeutics for a variety of diseases. This technical guide provides a foundational overview of their pharmacology, offering valuable data and methodologies to guide future research and drug discovery efforts in this exciting area of medicinal chemistry. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial in translating their therapeutic potential into clinical applications.

References

Preliminary Toxicity Screening of 2-amino-1-(1H-indol-3-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to the preliminary toxicity screening of 2-amino-1-(1H-indol-3-yl)ethanol. As of the latest literature review, specific toxicity data for this compound is not publicly available. The information presented herein is based on established methodologies for the toxicological evaluation of structurally related indole derivatives and aims to provide a framework for future studies.

Introduction

This compound, also known as 3-indolethanolamine, is an indole derivative with potential applications in medicinal chemistry. As with any novel chemical entity intended for therapeutic use, a thorough toxicological assessment is paramount to ensure its safety. This guide outlines a strategic approach to the preliminary toxicity screening of this compound, focusing on in vitro and in vivo assays to evaluate its cytotoxic, genotoxic, and acute toxic potential. The methodologies and data presentation formats are designed to align with industry standards for early-stage drug development.

Core Areas of Preliminary Toxicity Screening

A comprehensive preliminary toxicity screening program for a novel indole derivative like this compound should encompass three main areas:

  • Cytotoxicity: Assessing the compound's toxicity to living cells.

  • Genotoxicity: Evaluating the compound's potential to damage genetic material (DNA).

  • Acute Systemic Toxicity: Determining the effects of a single, high dose of the compound on a whole organism.

Experimental Protocols

The following protocols are generalized methodologies based on the screening of other indole derivatives and can be adapted for the evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, MDA-MB-231 for triple-negative breast cancer) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 7 x 10³ cells/well) and allowed to adhere overnight.[1]

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for different time periods (e.g., 24, 48, 72 hours).[1]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Genotoxicity Assay (Micronucleus Test)

The in vitro micronucleus test detects both aneugenic (chromosome loss) and clastogenic (chromosome breakage) effects of a test substance in cells that have undergone cell division.

Protocol:

  • Cell Culture and Treatment: A suitable cell line, such as human peripheral blood lymphocytes or a human-derived cell line like HepG2, is cultured and treated with various concentrations of this compound for a defined period.[2][3]

  • Cytochalasin B Addition: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Cells are harvested, subjected to a hypotonic treatment, fixed, and then dropped onto microscope slides. The cells are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: The slides are scored under a microscope to determine the frequency of micronuclei in binucleated cells.

  • Data Analysis: The number of micronucleated binucleated cells per 1000 binucleated cells is calculated for each concentration and compared to the negative control.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)

This method is used to estimate the LD50 (median lethal dose) and identify signs of toxicity after a single oral dose of a substance.

Protocol:

  • Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats or Swiss albino mice) of a single sex are used.[4][5][6]

  • Housing and Acclimatization: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and are acclimatized for at least one week before the study.

  • Dosing: A single animal is dosed with the starting dose of this compound, administered orally via gavage. The compound is typically suspended in a vehicle like 0.5% sodium CMC.[5]

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.[1] Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[4]

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This process is continued until the criteria for stopping the test are met.

  • LD50 Calculation: The LD50 is calculated using statistical methods, such as the Arithmetic method of Karber.[4]

Data Presentation

Quantitative data from toxicity studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of Indole Derivatives (Example Data)

CompoundCell LineIncubation Time (h)IC50 (µM)Reference
Indole Schiff base β-diiminato manganeseIII complexMCF-7480.63 ± 0.07[1]
Indole Schiff base β-diiminato manganeseIII complexMCF-7720.39 ± 0.08[1]
Indole Schiff base β-diiminato manganeseIII complexMDA-MB-231481.17 ± 0.06[1]
Indole Schiff base β-diiminato manganeseIII complexMDA-MB-231721.03 ± 0.15[1]
2-amino-3-ethoxycarbonyl-N-(3-methyl-phenyl)-benzo[f]indole-4,9-dioneSK-OV-3Not Specified> Doxorubicin[7]

Table 2: In Vivo Acute Oral Toxicity of Indole Derivatives (Example Data)

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
Novel Indole Derivative (with Thiazolidone and Isoxazole)Albino MiceOral1271[5][6]
7-Azaindole derivative (A1)Sprague-Dawley RatsOral42.09[4]

Visualization of Workflows and Pathways

Visual diagrams are essential for illustrating complex experimental processes and biological pathways. The following diagrams are generated using the DOT language for Graphviz.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Culture Cell Line (e.g., MCF-7) seed Seed cells in 96-well plate start->seed prepare_compound Prepare serial dilutions of this compound treat_cells Treat cells for 24, 48, 72h prepare_compound->treat_cells add_mtt Add MTT reagent treat_cells->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

experimental_workflow_acute_toxicity start Select Animal Model (e.g., Rats) acclimatize Acclimatize animals for >= 1 week start->acclimatize dose_prep Prepare dose of this compound acclimatize->dose_prep administer Administer single oral dose dose_prep->administer observe Observe for toxicity signs and mortality for 14 days administer->observe decision Animal Outcome? observe->decision increase_dose Increase dose for next animal decision->increase_dose Survival decrease_dose Decrease dose for next animal decision->decrease_dose Mortality calculate_ld50 Calculate LD50 decision->calculate_ld50 End of Study increase_dose->administer decrease_dose->administer

Caption: Workflow for In Vivo Acute Oral Toxicity Study.

Potential Signaling Pathways and Mechanisms of Toxicity

While specific pathways for this compound are unknown, indole derivatives can exert toxicity through various mechanisms. These may include:

  • Induction of Apoptosis: Some indole compounds have been shown to induce programmed cell death by modulating the expression of key apoptosis-related genes like Bax, Bcl-2, and caspases.[8]

  • Cell Cycle Arrest: They can also cause cell cycle arrest by up-regulating cell cycle inhibitors like p21 and down-regulating cyclins such as cyclin D1.[8]

  • Generation of Reactive Oxygen Species (ROS): The metabolism of some amino alcohols can generate oxygen free radicals, leading to oxidative stress and cellular damage. This toxicity can often be mitigated by antioxidants like vitamin E and exacerbated by depletion of glutathione (GSH).[9]

potential_toxicity_pathway cluster_cellular_effects Cellular Effects compound This compound ros Reactive Oxygen Species (ROS) Generation compound->ros apoptosis Induction of Apoptosis compound->apoptosis cell_cycle Cell Cycle Arrest compound->cell_cycle oxidative_stress Oxidative Stress ros->oxidative_stress caspase_activation Caspase Activation apoptosis->caspase_activation p21_upregulation p21 Upregulation cell_cycle->p21_upregulation dna_damage DNA Damage oxidative_stress->dna_damage cell_death Cell Death caspase_activation->cell_death proliferation_inhibition Inhibition of Proliferation p21_upregulation->proliferation_inhibition dna_damage->cell_death

Caption: Potential Mechanisms of Indole Derivative Toxicity.

Conclusion

This technical guide provides a foundational framework for conducting the preliminary toxicity screening of this compound. While specific data for this compound is currently lacking, the outlined experimental protocols for cytotoxicity, genotoxicity, and acute toxicity, based on studies of related indole derivatives, offer a robust starting point for its safety evaluation. The systematic collection and clear presentation of data, as demonstrated in the example tables, will be crucial for making informed decisions in the drug development process. Further research is warranted to elucidate the specific toxicological profile and mechanisms of action of this compound.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Amino-1-(1H-indol-3-yl)ethanol from Indole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-1-(1H-indol-3-yl)ethanol, a derivative of the versatile indole scaffold, is a valuable building block in medicinal chemistry and drug discovery. The indole nucleus is a prominent feature in numerous biologically active compounds and natural products, including the amino acid tryptophan and the neurotransmitter serotonin. This application note provides a detailed, step-by-step protocol for the synthesis of this compound starting from indole. The described synthetic route involves a three-step process: Friedel-Crafts acylation to produce 3-chloroacetylindole, nucleophilic substitution with sodium azide to form an azido intermediate, and a final reduction to yield the target amino alcohol.

Overall Synthetic Scheme

The synthesis proceeds through the following three key steps:

  • Friedel-Crafts Acylation: Indole is acylated with chloroacetyl chloride at the C3 position using a Lewis acid catalyst to yield 3-chloroacetylindole.

  • Nucleophilic Substitution: The chloro group of 3-chloroacetylindole is displaced by an azide group using sodium azide to form 2-azido-1-(1H-indol-3-yl)ethanone.

  • Reduction: The azido and keto groups of the intermediate are simultaneously reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to afford the final product, this compound.

Experimental Protocols

Materials and Reagents:

  • Indole

  • Chloroacetyl chloride

  • Diethylaluminum chloride (Et₂AlCl) or Tin(IV) chloride (SnCl₄)

  • Dichloromethane (CH₂Cl₂)

  • Sodium azide (NaN₃)

  • Acetone

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, dropping funnels, magnetic stirrers, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Protocol 1: Synthesis of 3-Chloroacetylindole (Intermediate 1)

This procedure is adapted from established Friedel-Crafts acylation methods for indoles.[1][2][3] The use of diethylaluminum chloride under mild conditions provides high regioselectivity at the 3-position of indole without requiring N-protection.[1]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve indole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Lewis Acid: Slowly add diethylaluminum chloride (Et₂AlCl, 1.1 eq, 1.0 M solution in hexanes) to the stirred solution over 15 minutes. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture via the dropping funnel over 20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent) until the starting indole is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 3-chloroacetylindole as a solid.

Protocol 2: Synthesis of 2-Azido-1-(1H-indol-3-yl)ethanone (Intermediate 2)

This protocol describes the nucleophilic substitution of the chloride in 3-chloroacetylindole with an azide ion.

  • Reaction Setup: In a round-bottom flask, dissolve 3-chloroacetylindole (1.0 eq) in acetone.

  • Addition of Azide: Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-azido-1-(1H-indol-3-yl)ethanone can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of this compound (Final Product)

This protocol employs lithium aluminum hydride to simultaneously reduce the azide and the ketone functionalities. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere and away from moisture.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Addition of Intermediate: Dissolve 2-azido-1-(1H-indol-3-yl)ethanone (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Quenching (Fieser work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and then deionized water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.

  • Filtration and Extraction: Stir the mixture at room temperature for 30 minutes, then filter the solid through a pad of Celite. Wash the solid thoroughly with THF and ethyl acetate.

  • Drying and Concentration: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol or another suitable polar solvent system) to yield this compound.

Data Presentation

Table 1: Summary of Reaction Parameters

StepReactantMolar Eq.Reagent(s)SolventTemperature (°C)Time (h)Typical Yield (%)
1 Indole1.01) Et₂AlCl (1.1 eq)2) Chloroacetyl chloride (1.1 eq)CH₂Cl₂01-280-90
2 3-Chloroacetylindole1.0NaN₃ (1.5 eq)AcetoneReflux4-690-95
3 2-Azido-1-(1H-indol-3-yl)ethanone1.0LiAlH₄ (2.5 eq)THFReflux4-875-85

Visualizations

Chemical Synthesis Pathway

Synthesis_Pathway indole Indole intermediate1 3-Chloroacetylindole indole->intermediate1 ClCOCH₂Cl, Et₂AlCl CH₂Cl₂, 0°C intermediate2 2-Azido-1-(1H-indol-3-yl)ethanone intermediate1->intermediate2 NaN₃ Acetone, Reflux product This compound intermediate2->product LiAlH₄ THF, Reflux

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Azidation cluster_step3 Step 3: Reduction s1_start Dissolve Indole in CH₂Cl₂ s1_add_lewis Add Et₂AlCl at 0°C s1_start->s1_add_lewis s1_add_acyl Add Chloroacetyl Chloride at 0°C s1_add_lewis->s1_add_acyl s1_react Stir at 0°C (1-2h) s1_add_acyl->s1_react s1_quench Quench with NaHCO₃ s1_react->s1_quench s1_workup Aqueous Work-up s1_quench->s1_workup s1_purify Purify (Chromatography) s1_workup->s1_purify s1_product Intermediate 1 s1_purify->s1_product s2_start Dissolve Intermediate 1 in Acetone s1_product->s2_start s2_add_azide Add NaN₃ s2_start->s2_add_azide s2_react Reflux (4-6h) s2_add_azide->s2_react s2_workup Filter and Concentrate s2_react->s2_workup s2_product Intermediate 2 s2_workup->s2_product s3_start Prepare LiAlH₄ suspension in THF s2_product->s3_start s3_add_int2 Add Intermediate 2 at 0°C s3_start->s3_add_int2 s3_react Reflux (4-8h) s3_add_int2->s3_react s3_quench Fieser Work-up (Water, NaOH) s3_react->s3_quench s3_filter Filter and Concentrate s3_quench->s3_filter s3_purify Purify (Chromatography) s3_filter->s3_purify s3_product Final Product s3_purify->s3_product

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Note and Protocol: Purification of 2-Amino-1-(1H-indol-3-yl)ethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-amino-1-(1H-indol-3-yl)ethanol is an indole alkaloid derivative of significant interest in medicinal chemistry and drug development due to its structural relation to biologically active compounds. As with many synthetic and natural products, achieving high purity is crucial for subsequent biological assays and further chemical modifications. Column chromatography is a fundamental and widely used technique for the purification of such compounds. This document provides a detailed protocol for the purification of this compound using column chromatography, based on established methods for the separation of indole alkaloids and amino alcohols. The protocol outlines the selection of stationary and mobile phases, sample preparation, column packing, and elution, followed by fraction analysis.

Data Presentation: Chromatographic Conditions for Structurally Related Compounds

The following table summarizes typical column chromatography conditions reported for the purification of indole alkaloids and amino alcohols, which can serve as a starting point for optimizing the separation of this compound.

Compound ClassStationary PhaseMobile Phase SystemElution ModeReference
Indole AlkaloidsSilica Gel (200-300 mesh)Chloroform-Methanol (e.g., 100:1 v/v)Isocratic[1][2]
Indole AlkaloidsReversed-Phase (C18)Acetonitrile/Water with 0.1% Phosphoric AcidGradient[1]
Indole AlkaloidsReversed-Phase (C18)Methanol/Water with acid or bufferIsocratic/Gradient[3]
Amino AlcoholsSilica Geln-Hexane-Ethyl Acetate (e.g., 3:7 v/v)Isocratic[4]
Amino AlcoholsDiol-functionalized SilicaDichloromethane-1-Pentanol (e.g., 97:3 v/v)Isocratic[5]
Indole AlkaloidsSephadex LH-20Chloroform-Methanol (1:1 v/v)Isocratic[1]

Experimental Protocol: Purification of this compound

This protocol describes a standard normal-phase column chromatography procedure for the purification of this compound.

3.1. Materials and Equipment

  • Stationary Phase: Silica gel (200-300 mesh)

  • Mobile Phase: Dichloromethane (DCM) and Methanol (MeOH)

  • Sample: Crude this compound

  • Glass chromatography column

  • Eluent reservoir

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Ninhydrin stain or other suitable visualization agent

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

3.2. Procedure

3.2.1. Preparation of the Slurry and Packing the Column

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM or a low polarity DCM/MeOH mixture). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

  • Ensure the chromatography column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom.

  • Add a small layer of sand over the cotton plug.

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and let the excess solvent drain until it reaches the top of the silica bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.

3.2.2. Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent if solubility is an issue.

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the packed column.

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Allow the sample to enter the silica bed completely.

3.2.3. Elution and Fraction Collection

  • Carefully add the mobile phase to the column. Start with a low polarity solvent system (e.g., 100% DCM or DCM with a very small percentage of MeOH).

  • Begin collecting fractions in test tubes or using a fraction collector.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 1% to 5% MeOH in DCM). This can be done in a stepwise or gradient manner.

  • Monitor the separation by collecting small fractions and analyzing them using TLC.

3.2.4. Fraction Analysis

  • Spot the collected fractions onto a TLC plate.

  • Develop the TLC plate in an appropriate solvent system (e.g., the same solvent system used for elution or one with slightly higher polarity).

  • Visualize the spots under a UV lamp (254 nm). Indole-containing compounds are typically UV-active.

  • Further visualize the spots by staining with ninhydrin (for the primary amine) or another suitable reagent.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the column chromatography purification process.

PurificationWorkflow Start Start: Crude Sample SlurryPrep Prepare Silica Gel Slurry Start->SlurryPrep ColumnPacking Pack Chromatography Column SlurryPrep->ColumnPacking SampleLoading Load Sample onto Column ColumnPacking->SampleLoading Elution Elute with Mobile Phase Gradient SampleLoading->Elution FractionCollection Collect Fractions Elution->FractionCollection TLCAnalysis Analyze Fractions by TLC FractionCollection->TLCAnalysis CombineFractions Combine Pure Fractions TLCAnalysis->CombineFractions Identify Pure Fractions SolventEvaporation Evaporate Solvent CombineFractions->SolventEvaporation End End: Purified Product SolventEvaporation->End

Caption: Workflow for the purification of this compound.

References

Application Notes & Protocols for the Quantification of 2-amino-1-(1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: 2-amino-1-(1H-indol-3-yl)ethanol is a tryptamine derivative characterized by an indole moiety, a hydroxyl group, and a primary amine. Accurate quantification of this and similar molecules is crucial in various research fields, including pharmacology, toxicology, and drug metabolism studies. Due to the structural similarity to other bioactive indolamines (e.g., tryptamine metabolites, neurotransmitters), established analytical methods for these related compounds can be readily adapted. This document provides detailed protocols for two robust analytical methods: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization, and the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While specific literature for this compound is limited, the following protocols are based on well-established methods for quantifying structurally analogous tryptamines and amino acids.[1][2][3]

Method 1: HPLC with Fluorescence Detection (HPLC-FLD) via OPA Derivatization

Principle: This method is designed for the quantification of primary amines. The target analyte is derivatized with o-phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative. This derivative is then separated from other sample components using reversed-phase HPLC and quantified by a fluorescence detector. This approach offers excellent sensitivity and is a cost-effective option for many laboratories.[2][3][4]

Experimental Protocol

1. Reagents and Materials:

  • Mobile Phase A: 50 mM Potassium Phosphate buffer (KH₂PO₄), pH adjusted to 4.6.

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).

  • Derivatization Reagent (OPA Reagent): Dissolve 50 mg of o-phthalaldehyde (OPA) in 1.25 mL of methanol. Add 11.2 mL of 0.1 M borate buffer (pH 10.2) and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily and protected from light.

  • Standard Stock Solution: 1 mg/mL of this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions from the stock solution in methanol or water to create calibration standards (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Matrix: Plasma, serum, urine, or cell culture media.

2. Sample Preparation (from Plasma):

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A.

3. Automated Online Derivatization and Injection:

  • The derivatization is best performed online using an autosampler to ensure reproducibility.[2]

  • Autosampler Program:

    • Aspirate 10 µL of the prepared sample/standard.

    • Aspirate 20 µL of the OPA Reagent.

    • Mix in a loop or mixing vial for 2 minutes.

    • Inject the entire mixture (or a portion, e.g., 20 µL) onto the HPLC system.

4. HPLC-FLD Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 455 nm.

  • Gradient Elution:

    • 0-3 min: 25% B

    • 3-13 min: 25% to 75% B (linear gradient)

    • 13-18 min: Hold at 75% B

    • 18-18.5 min: 75% to 25% B

    • 18.5-25 min: Re-equilibrate at 25% B

Data Presentation

Table 1: Typical Performance Characteristics for HPLC-FLD Method (based on similar analytes).

ParameterExpected Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 0.5 ng/mL
Limit of Quantification (LOQ)0.5 - 2.0 ng/mL
Recovery (%)85 - 105%
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%

Workflow Diagram

Caption: Workflow for HPLC-FLD analysis of this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is the benchmark for quantifying trace levels of compounds in complex biological matrices.[1][5] The method involves chromatographic separation by HPLC followed by detection using a mass spectrometer. The high selectivity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule) is selected and fragmented, and a specific product ion is monitored. This technique does not require derivatization and offers superior sensitivity and specificity.[6][7][8]

Experimental Protocol

1. Reagents and Materials:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution: 1 mg/mL of this compound in methanol.

  • Internal Standard (IS) Stock: 1 mg/mL of a stable isotope-labeled analog (e.g., d4-Tryptamine) in methanol.

  • Working Standard & IS Solutions: Prepare serial dilutions for calibration curve and a single working solution for the IS.

  • Sample Matrix: Plasma, serum, urine, or tissue homogenate.

2. Sample Preparation (from Serum):

  • To 50 µL of serum sample, add 10 µL of the internal standard working solution.

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

  • Inject directly into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B (linear gradient)

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: Re-equilibrate at 5% B

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Key MS Parameters:

    • IonSpray Voltage: +5500 V

    • Source Temperature: 500°C

    • Gas 1 (Nebulizer): 50 psi

    • Gas 2 (Heater): 50 psi

    • Curtain Gas: 35 psi

  • MRM Transitions: (These values are hypothetical and must be optimized empirically by infusing the pure compound).

    • Analyte: Q1: m/z 191.1 -> Q3: m/z 173.1 (Precursor -> Product, corresponding to loss of H₂O)

    • Internal Standard (d4-Tryptamine): Q1: m/z 165.1 -> Q3: m/z 148.1

Data Presentation

Table 2: Typical Performance Characteristics for LC-MS/MS Method (based on similar analytes).

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Recovery (%)90 - 110%
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 8%

Method Principle Diagram

Caption: Principle of analyte quantification by LC-MS/MS.

References

Application Notes and Protocols for Receptor Binding Assays Using 2-amino-1-(1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-1-(1H-indol-3-yl)ethanol, also known as 3-indolethanolamine, is a tryptamine derivative structurally related to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Due to this structural similarity, it is a putative ligand for serotonin receptors and holds potential for investigation in the context of drug discovery and neuropharmacology. This document provides detailed application notes and protocols for utilizing this compound in receptor binding assays, a fundamental technique for characterizing the interaction of a ligand with its receptor.

Serotonin receptors are a diverse family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3 receptor), which are implicated in a wide array of physiological and pathological processes, including mood regulation, cognition, and gastrointestinal function.[1][2][3] Consequently, they are prominent targets for therapeutic intervention in psychiatric and neurological disorders.[4][5] Understanding the binding affinity of novel compounds like this compound to various 5-HT receptor subtypes is a critical first step in evaluating their potential as research tools or therapeutic agents.

While specific binding affinity data for this compound is not extensively available in public literature, the protocols outlined below provide a robust framework for its characterization. For comparative purposes, binding affinities for the endogenous ligand, serotonin, are provided.

Data Presentation

Table 1: Binding Affinity of Serotonin (5-Hydroxytryptamine) at Human Serotonin Receptor Subtypes

Receptor SubtypeKi (nM)Assay Conditions (Example)Radioligand
5-HT1A3.2Human recombinant, [3H]8-OH-DPAT[3H]8-OH-DPAT
5-HT1B4.0Human recombinant, [3H]GR125743[3H]GR125743
5-HT1D5.0Human recombinant, [3H]GR125743[3H]GR125743
5-HT1E7.9Human recombinant, [3H]5-HT[3H]5-HT
5-HT2A6.3Human recombinant, [3H]Ketanserin[3H]Ketanserin
5-HT2B1.3Human recombinant, [3H]LSD[3H]LSD
5-HT2C5.0Human recombinant, [3H]Mesulergine[3H]Mesulergine
5-HT3>1000Human recombinant, [3H]GR65630[3H]GR65630
5-HT4126Human recombinant, [3H]GR113808[3H]GR113808
5-HT5A6.3Human recombinant, [3H]5-CT[3H]5-CT
5-HT6100Human recombinant, [3H]LSD[3H]LSD
5-HT72.0Human recombinant, [3H]5-CT[3H]5-CT

Note: Ki values are compiled from various sources and should be considered as approximate. Experimental conditions can significantly influence these values.

Experimental Protocols

General Radioligand Binding Assay Protocol

This protocol describes a general method for determining the binding affinity of this compound to a specific serotonin receptor subtype expressed in a cell membrane preparation.

Materials:

  • Test Compound: this compound

  • Cell Membranes: Commercially available or in-house prepared cell membranes expressing the human serotonin receptor of interest.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.2 mM EDTA.

  • Non-specific Binding Ligand: A high concentration of a non-labeled ligand that binds to the target receptor (e.g., 10 µM serotonin).

  • 96-well Plates: For incubation of assay components.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Vials and Fluid: For quantification of radioactivity.

  • Liquid Scintillation Counter: To measure the amount of bound radioligand.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute it in assay buffer to create a range of concentrations.

    • Dilute the radioligand in assay buffer to the desired final concentration (typically at or below its Kd value).

    • Dilute the cell membrane preparation in assay buffer to the appropriate protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add assay buffer, radioligand, cell membranes, and the non-specific binding ligand.

    • Competition Binding: Add assay buffer, radioligand, cell membranes, and varying concentrations of this compound.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • For the competition assay, plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathways

Most serotonin receptors, with the exception of the 5-HT3 receptor, are G protein-coupled receptors that activate intracellular second messenger cascades.[3]

G_protein_signaling cluster_receptor 5-HT Receptor (GPCR) cluster_gprotein G Protein cluster_effector Effector & Second Messenger Ligand This compound Receptor 5-HT Receptor Ligand->Receptor Binds to G_protein Gαβγ Receptor->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_alpha->Effector Modulates G_beta_gamma->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized G protein-coupled signaling pathway for serotonin receptors.

The 5-HT3 receptor is a ligand-gated ion channel.

ion_channel_signaling cluster_receptor 5-HT3 Receptor (Ion Channel) cluster_channel Ion Channel Ligand This compound Receptor 5-HT3 Receptor Ligand->Receptor Binds to Channel_Open Channel Opens Receptor->Channel_Open Induces Conformational Change Ion_Influx Na+, K+, Ca2+ Influx/Efflux Channel_Open->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization Causes

Caption: Signaling mechanism of the 5-HT3 ligand-gated ion channel.

Experimental Workflow

experimental_workflow Start Start Prepare_Reagents Prepare Reagents (Compound, Membranes, Radioligand, Buffers) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Total, Non-specific, Competition) Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter and Wash to Separate Bound and Free Ligand Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis Analyze Data (Calculate IC50 and Ki) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand receptor binding assay.

References

Application Notes: 2-Amino-1-(1H-indol-3-yl)ethanol as a Chiral Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

2-Amino-1-(1H-indol-3-yl)ethanol, commonly known as L-Tryptophanol, is a chiral amino alcohol derived from the essential amino acid L-tryptophan. Its inherent chirality and versatile indole scaffold make it a valuable building block in medicinal chemistry. These notes detail the synthesis of L-Tryptophanol and its application as a precursor for the development of novel therapeutic agents, with a focus on monoamine reuptake inhibitors for neurological disorders. Detailed protocols for chemical synthesis and biological evaluation are provided to guide researchers in this field.

Introduction to L-Tryptophanol

L-Tryptophanol is a primary alcohol and amine featuring a C3-substituted indole ring. This structure is a common motif in a wide range of biologically active natural products and synthetic pharmaceuticals. The presence of a stereocenter at the carbinolamine position makes it an attractive chiral pool starting material for asymmetric synthesis, allowing for the development of stereospecific drug candidates. Its derivatives have been investigated for various therapeutic applications, including as anticancer, antiviral, and neuroactive agents. A particularly promising application is in the development of inhibitors for monoamine transporters, such as the norepinephrine transporter (NET), which are key targets in the treatment of depression and other CNS disorders.

Synthesis and Derivatization Workflows

The synthesis of L-Tryptophanol from its parent amino acid and its subsequent conversion into drug-like molecules are fundamental processes for its use as a precursor.

Synthesis_Workflow L_Trp L-Tryptophan Activation Activation (BF₃·Et₂O in THF) L_Trp->Activation 1. Complexation Reduction Reduction (NaBH₄) Activation->Reduction 2. Hydride Addition L_Tryptophanol L-Tryptophanol Reduction->L_Tryptophanol 3. Hydrolysis & Workup Derivatization Derivatization (e.g., N-Alkylation) L_Tryptophanol->Derivatization Scaffold for Modification Drug_Candidate Drug Candidate (e.g., NET Inhibitor) Derivatization->Drug_Candidate Final Product

Caption: General workflow for the synthesis of L-Tryptophanol and its derivatization.

Application Profile: Monoamine Reuptake Inhibitors

The inhibition of monoamine transporters—specifically the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT)—is a clinically validated strategy for treating depression, ADHD, and other psychiatric disorders. The indole-amino-alcohol scaffold of L-Tryptophanol is well-suited for designing ligands that can interact with the binding pockets of these transporters.

Mechanism of Action: Norepinephrine Transporter (NET) Inhibition

The Norepinephrine Transporter (NET) is a membrane protein responsible for clearing norepinephrine (NE) from the synaptic cleft, thereby terminating its signaling. Inhibiting NET leads to increased concentrations of NE in the synapse, enhancing noradrenergic neurotransmission.[1] This mechanism is a key therapeutic target for many antidepressant medications.

Synapse_Diagram cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tyrosine Tyrosine NE Norepinephrine (NE) Tyrosine->NE Synthesis Vesicle Synaptic Vesicle NE->Vesicle Packaging NE_cleft NE Vesicle->NE_cleft Release NET Norepinephrine Transporter (NET) Receptor Adrenergic Receptor NE_cleft->NET Reuptake NE_cleft->Receptor Binding Inhibitor Inhibitor Inhibitor->NET BLOCKS

Caption: Inhibition of norepinephrine reuptake at the noradrenergic synapse.

Structure-Activity Relationship (SAR) Data

While direct SAR studies on a broad series of L-Tryptophanol derivatives as NET inhibitors are not extensively published, data from structurally related tropane analogues demonstrate the tunability of the indole scaffold for monoamine transporters. The following table includes data for tropane analogues with high affinity for NET, showcasing the potential for developing potent inhibitors based on similar pharmacophores.

Compound IDStructure (Core Analogue)NET Kᵢ (nM)[2]SERT Kᵢ (nM)[2]DAT Kᵢ (nM)[2]Selectivity (SERT/NET)Selectivity (DAT/NET)
5a Biphenylmethylene Tropane121,2001,700100141.7
5h Thienylmethylene Tropane261,50026857.710.3
5c p-Methoxy Analogue187561,9000.3 (SERT selective)10.2
8b Dichlorophenylmethylene6101.61,5000.002 (SERT selective)2.5

Note: Data is for tropane analogues, which serve as a model for the development of conformationally constrained monoamine reuptake inhibitors. These compounds highlight the potential to achieve high affinity and selectivity for NET with related scaffolds.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Amino-1-(1H-indol-3-yl)ethanol (L-Tryptophanol)

This protocol describes the direct reduction of L-tryptophan using a sodium borohydride/boron trifluoride etherate system.

Materials:

  • L-Tryptophan

  • Anhydrous Tetrahydrofuran (THF)

  • Boron trifluoride etherate (BF₃·Et₂O)

  • Sodium borohydride (NaBH₄)

  • 20% Aqueous potassium hydroxide (KOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Procedure: [3]

  • To a stirred suspension of L-Tryptophan (10 mmol, 2.04 g) in anhydrous THF (50 mL) in a round-bottom flask, add BF₃·Et₂O (11 mmol, 1.37 mL) dropwise at room temperature.

  • After the initial effervescence ceases, add NaBH₄ (40 mmol, 1.51 g) portion-wise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the flask in an ice bath and cautiously add methanol (10 mL) dropwise to quench the excess reducing agent.

  • Remove the solvents under reduced pressure to obtain a white paste.

  • Dissolve the paste in 20% aqueous KOH (50 mL) and heat the mixture at 80°C for 3 hours to hydrolyze the borate complex.

  • Cool the mixture to room temperature and extract the product with dichloromethane (4 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude L-Tryptophanol by recrystallization from ethyl acetate/hexane to afford a pure white solid.

Protocol 2: Synthesis of a Representative N-Alkyl Tryptophanol Derivative

This protocol outlines a general procedure for the N-alkylation of L-Tryptophanol via reductive amination, a common method for generating amine derivatives.

Materials:

  • L-Tryptophanol

  • Aldehyde or Ketone of choice (e.g., Cyclohexanone)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Acetic acid (catalytic amount, if using STAB)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve L-Tryptophanol (1 mmol, 190 mg) in methanol (10 mL).

  • Add the desired aldehyde or ketone (1.1 mmol, e.g., cyclohexanone) to the solution.

  • If using STAB, add a catalytic drop of acetic acid and stir for 1 hour at room temperature to allow for imine/enamine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add the reducing agent (NaBH₄, 1.5 mmol or STAB, 1.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-alkylated tryptophanol derivative by flash column chromatography on silica gel.

Protocol 3: In Vitro Norepinephrine Reuptake Inhibition Assay

This protocol describes a cell-based assay to determine the potency (IC₅₀) of test compounds at inhibiting the human norepinephrine transporter (hNET).[4]

Materials:

  • HEK293 cells stably expressing hNET (hNET-HEK293) or SK-N-BE(2)C cells (endogenously expressing hNET).

  • 24-well cell culture plates, pre-coated with Poly-D-lysine or PEI.

  • Krebs-Ringer-HEPES (KRH) assay buffer.

  • [³H]Norepinephrine ([³H]NE) tracer.

  • Test compounds and reference inhibitor (e.g., Desipramine).

  • Scintillation vials and scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Cell Plating: Plate hNET-HEK293 cells at a density of 200,000 cells/well in a 24-well plate and incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of test compounds in KRH buffer containing 0.1% DMSO. Prepare a stock of the reference inhibitor (Desipramine) for the positive control.

  • Assay Initiation:

    • Aspirate the culture medium from the wells and gently wash the cell monolayer once with 200 µL of KRH buffer.

    • Add 150 µL of KRH buffer to each well.

    • Add 25 µL of the test compound dilutions (or vehicle/reference) to the appropriate wells.

    • Pre-incubate the plate for 10-15 minutes at room temperature.

  • Tracer Addition: Add 25 µL of [³H]NE solution (prepared at 8x final concentration, e.g., 40 nM for a 5 nM final concentration) to all wells to initiate the uptake reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes). The exact time should be optimized to be within the linear range of uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with 500 µL of ice-cold KRH buffer.

    • Lyse the cells by adding 500 µL of 1% SDS solution to each well and incubating for 30 minutes at room temperature.

  • Quantification:

    • Transfer the lysate from each well into a separate scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Quantify the amount of [³H]NE taken up by the cells using a scintillation counter.

  • Data Analysis:

    • Define non-specific uptake as the radioactivity measured in the presence of a high concentration of Desipramine (e.g., 10 µM).

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition versus the log concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

References

Application Note: A Validated HPLC-FLD Method for the Quantitative Analysis of 2-amino-1-(1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-amino-1-(1H-indol-3-yl)ethanol. The method utilizes a C18 stationary phase with a gradient elution profile and highly selective fluorescence detection. The intrinsic fluorescence of the indole moiety allows for detection at low concentrations without the need for derivatization[1][2][3]. The protocol has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for routine analysis in research and drug development settings.

Introduction

This compound is an indole-containing compound of interest in pharmaceutical and biological research due to its structural similarity to neurotransmitters and other biologically active molecules[4][5]. As with many indole derivatives, accurate and reliable quantification is crucial for pharmacokinetic studies, formulation development, and quality control. The presence of a polar amino group and a hydrophobic indole ring presents a moderate challenge for chromatographic separation[6][7]. This document provides a detailed protocol for a validated RP-HPLC method coupled with fluorescence detection (FLD), which offers superior sensitivity and selectivity for aromatic compounds like indoles compared to UV detection[1][8].

Experimental Protocol

  • Analyte: this compound reference standard (>98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Ultrapure Water (18.2 MΩ·cm)

  • Reagents: Formic acid (LC-MS grade)

  • HPLC Vials: 2 mL amber glass vials with PTFE septa

  • Syringe Filters: 0.22 µm PTFE filters for sample clarification

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and fluorescence detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended for good retention and separation of polar aromatic compounds[9][10].

  • Data Acquisition: Chromatography data station for instrument control and data processing.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions (0.1 - 25 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with Mobile Phase A. Store all solutions at 4°C in amber vials.

For analysis of the analyte in a simple aqueous matrix:

  • Transfer 1 mL of the sample into a microcentrifuge tube.

  • Add 1 mL of methanol to precipitate any proteins or macromolecules.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes to pellet precipitates.[1]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • The sample is now ready for injection.

G cluster_prep Sample Preparation Workflow sample 1. Collect Sample (1 mL) precip 2. Add Methanol (1 mL) sample->precip vortex 3. Vortex (30 sec) precip->vortex centrifuge 4. Centrifuge (14,000 x g, 10 min) vortex->centrifuge filter 5. Filter Supernatant (0.22 µm PTFE) centrifuge->filter inject 6. Inject into HPLC filter->inject

Caption: Experimental workflow for sample preparation.

The following table summarizes the optimized parameters for the HPLC analysis.

ParameterValue
Column C18 Reversed-Phase (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Fluorescence Detection Excitation (λex): 280 nm, Emission (λem): 350 nm[1][2][10]
Run Time 15 minutes
Gradient Elution Time (min)
0.0
8.0
10.0
10.1
15.0

Method Validation Protocols

The developed method was validated according to standard guidelines for the following parameters:

  • Linearity: Analyze seven calibration standards in triplicate (0.1, 0.5, 1, 5, 10, 15, 25 µg/mL). Construct a calibration curve by plotting the peak area against the concentration and determine the coefficient of determination (R²).

  • Precision:

    • Intra-day Precision: Analyze six replicates of Quality Control (QC) samples at three concentrations (Low: 0.5 µg/mL, Mid: 7.5 µg/mL, High: 20 µg/mL) on the same day.

    • Inter-day Precision: Analyze the same QC samples over three consecutive days. Express precision as the relative standard deviation (%RSD).

  • Accuracy: Determine the accuracy by a recovery study. Spike a blank matrix with the analyte at three QC concentration levels (Low, Mid, High). Analyze six replicates for each level and calculate the percentage recovery.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise (S/N) ratio. The LOD is established at an S/N of 3, and the LOQ at an S/N of 10.[1]

Caption: Logical workflow for HPLC method development.

Results: Method Validation Data

The following tables summarize the quantitative data obtained during method validation.

Table 1: Linearity and Range

Parameter Result
Linear Range 0.1 - 25 µg/mL
Regression Equation y = 45872x + 1230

| Coefficient (R²) | 0.9996 |

Table 2: Precision (%RSD)

Concentration (µg/mL) Intra-day RSD (%) (n=6) Inter-day RSD (%) (n=3 days)
Low (0.5) 2.15 3.48
Mid (7.5) 1.34 2.11

| High (20.0) | 0.98 | 1.85 |

Table 3: Accuracy (Recovery %)

Spiked Concentration (µg/mL) Mean Recovery (%) (n=6) RSD (%)
Low (0.5) 98.7 2.3
Mid (7.5) 101.2 1.5

| High (20.0) | 99.5 | 1.1 |

Table 4: Sensitivity

Parameter Result (µg/mL)
LOD 0.025

| LOQ | 0.080 |

Discussion

The developed RP-HPLC method provides excellent separation and quantification for this compound. The use of a C18 column offers robust retention, while the gradient elution ensures a sharp peak shape and a reasonable run time. The addition of formic acid to the mobile phase is critical for protonating the primary amine, which minimizes peak tailing and improves reproducibility.

The choice of fluorescence detection with excitation at 280 nm and emission at 350 nm is ideal for the indole ring system, providing high sensitivity and selectivity.[1][2] The validation data confirms the method's performance. The calibration curve was linear over a wide concentration range with an R² value greater than 0.999. Precision was excellent, with all RSD values below 4%, and accuracy was demonstrated with recovery values between 98% and 102%. The low LOD and LOQ values indicate the method is suitable for trace-level analysis.

Caption: Analyte structure and chromatographic behavior.

Conclusion

This application note presents a simple, fast, and reliable HPLC-FLD method for the determination of this compound. The method is validated and shows excellent linearity, precision, accuracy, and sensitivity. The detailed protocol can be easily adopted by analytical laboratories for routine quantification of this compound in various sample matrices, supporting ongoing research and development efforts.

References

application of 2-amino-1-(1H-indol-3-yl)ethanol in neuroscience research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Tryptamine in Neuroscience Research

Important Notice: Initial searches for "2-amino-1-(1H-indol-3-yl)ethanol" (also known as β-hydroxytryptamine or indole-3-ethanolamine) did not yield sufficient specific data for its application in neuroscience research. This compound does not appear to be a widely studied neuromodulator. Therefore, these application notes have been prepared for the structurally related and extensively researched parent compound, Tryptamine . Tryptamine serves as a foundational molecule for many endogenous neurotransmitters and psychoactive compounds and is itself an active neuromodulator. The data and protocols provided below pertain exclusively to Tryptamine.

Introduction to Tryptamine

Tryptamine is an endogenous monoamine alkaloid derived from the essential amino acid tryptophan. It is found in trace amounts in the mammalian brain, where it is thought to act as a neuromodulator or neurotransmitter.[1] Its chemical structure, an indole ring fused to an aminoethyl side chain, forms the backbone for the neurotransmitter serotonin and the hormone melatonin, as well as for numerous psychedelic compounds like psilocin and N,N-dimethyltryptamine (DMT).[1] In neuroscience, tryptamine is a valuable tool for investigating serotonergic and other monoaminergic systems. Its primary targets include serotonin (5-HT) receptors and the Trace Amine-Associated Receptor 1 (TAAR1).[1]

Key Applications in Neuroscience

  • Probing Serotonin Receptor Function: Tryptamine is an agonist at several serotonin receptors, with a notable affinity for the 5-HT2A receptor.[1] Its use in in vitro assays helps characterize the binding and functional profiles of these receptors. In vivo, it can be used to elicit specific behavioral responses mediated by 5-HT receptors, providing insights into their physiological roles.[2]

  • Investigating Trace Amine-Associated Receptors (TAARs): Tryptamine is a potent agonist of TAAR1, a G-protein coupled receptor involved in modulating monoaminergic neurotransmission.[1][3] Studying the effects of tryptamine helps to elucidate the function of TAAR1 in regulating dopamine, serotonin, and norepinephrine systems, which is relevant for neuropsychiatric disorders like schizophrenia and depression.[3][4]

  • Model for Psychedelic Drug Action: As the parent compound of many hallucinogens, tryptamine's interaction with the 5-HT2A receptor is a key area of study. The head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic potential in humans, can be elicited by tryptamine, making it a useful reference compound in the screening of novel psychedelic drugs.[2][5]

  • Monoamine Release Studies: Tryptamine acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), triggering the efflux of these neurotransmitters from presynaptic terminals.[1] This makes it a useful pharmacological tool for studying the mechanisms of monoamine transporters and release.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of Tryptamine at key molecular targets in the central nervous system.

Table 1: Tryptamine Activity at Serotonin (5-HT) Receptors

Receptor SubtypeAssay TypeSpeciesKi (nM)EC50 (nM)Emax (%)Reference(s)
5-HT1ABindingHuman>10,000--[6]
5-HT2ABinding ([³H]ketanserin)Human1,985--[7]
5-HT2AGq Signaling (Ca²⁺ Flux)Human-7.36 ± 0.56104 ± 4[1]
5-HT2Aβ-arrestin RecruitmentHuman-3,485 ± 234108 ± 16[1]
5-HT2BBindingHuman632--[8]
5-HT2CBindingHuman2,750--[8]
5-HT4Agonist ActivityHuman---[1]
5-HT6BindingHuman180--[9]

Ki: Inhibitory constant; EC50: Half-maximal effective concentration; Emax: Maximum efficacy relative to a reference agonist.

Table 2: Tryptamine Activity at Monoamine Transporters and TAAR1

TargetAssay TypeSpeciesEC50 (nM)Reference(s)
Serotonin Release (SERT)Monoamine Release-32.6[1]
Dopamine Release (DAT)Monoamine Release-164[1]
Norepinephrine Release (NET)Monoamine Release-716[1]
TAAR1Functional AssayHuman>1,000[1]
TAAR1Functional AssayRat120[1]

EC50: Half-maximal effective concentration for monoamine release.

Signaling Pathways and Mechanisms of Action

Tryptamine exerts its effects primarily through two distinct signaling pathways: direct serotonin receptor agonism and activation of the Trace Amine-Associated Receptor 1 (TAAR1).

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by tryptamine initiates a Gq/11-protein-coupled signaling cascade, which is central to its psychedelic and behavioral effects.

Gq_Signaling Tryptamine Tryptamine HTR2A 5-HT2A Receptor Tryptamine->HTR2A Binds Gq_protein Gq/11 Protein HTR2A->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Neuronal Excitability) Ca_release->Downstream PKC->Downstream

Tryptamine activation of the 5-HT2A receptor Gq signaling pathway.
TAAR1 Signaling and Monoamine Efflux

As a TAAR1 agonist, tryptamine can modulate the function of monoamine transporters, leading to neurotransmitter release.[1] This occurs through a Gs-protein-coupled pathway.[10]

TAAR1_Signaling cluster_neuron Presynaptic Neuron Tryptamine_in Tryptamine TAAR1 TAAR1 (Intracellular) Tryptamine_in->TAAR1 Activates Gs_protein Gs Protein TAAR1->Gs_protein Activates AC Adenylyl Cyclase (AC) Gs_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates DAT_phos Phosphorylated DAT DAT->DAT_phos Dopamine_out Dopamine Efflux DAT_phos->Dopamine_out Induces Reverse Transport

Tryptamine-mediated TAAR1 signaling leading to dopamine efflux.

Experimental Protocols

Protocol 1: In Vitro 5-HT2A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of tryptamine for the 5-HT2A receptor using rat frontal cortex homogenates.[7]

Materials:

  • Tryptamine hydrochloride (Test compound)

  • [³H]Ketanserin (Radioligand, specific activity ~60-80 Ci/mmol)

  • Spiperone (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Rat frontal cortex tissue, homogenized

  • 96-well filter plates (GF/B filter)

  • Polyethyleneimine (PEI) 0.5%

  • Scintillation cocktail and microplate scintillation counter

Workflow Diagram:

Binding_Assay_Workflow start Start prep_plates Pre-soak 96-well filter plates with 0.5% PEI start->prep_plates prep_homogenate Prepare rat frontal cortex homogenate (~70 µg protein/well) prep_plates->prep_homogenate add_reagents Add reagents to wells: - Buffer - [³H]Ketanserin (~1 nM) - Tryptamine (variable conc.) - Spiperone (for NSB) prep_homogenate->add_reagents incubate Incubate at 37°C for 20 minutes add_reagents->incubate filter_wash Rapidly filter contents and wash 3x with ice-cold buffer incubate->filter_wash dry_plates Dry filter plates filter_wash->dry_plates add_scint Add scintillation cocktail to each well dry_plates->add_scint count Count radioactivity (cpm) in a microplate scintillation counter add_scint->count analyze Analyze data: Calculate specific binding, perform non-linear regression to determine IC50 and Ki count->analyze end End analyze->end

Workflow for the 5-HT2A receptor competitive binding assay.

Procedure:

  • Plate Preparation: Pre-soak the wells of a 96-well filter plate with 0.5% PEI for at least 2 hours to reduce non-specific binding, then wash with buffer.[7]

  • Reaction Mixture: In each well, add the following in order:

    • 50 µL of Tris-HCl buffer.

    • 50 µL of [³H]Ketanserin (to a final concentration of ~1-2 nM).

    • 50 µL of tryptamine solution at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M) for the competition curve. For total binding, add 50 µL of buffer. For non-specific binding (NSB), add 50 µL of spiperone (to a final concentration of 1 µM).

    • 50 µL of the rat cortical membrane homogenate (final protein concentration ~70 µ g/well ).

  • Incubation: Incubate the plate at 37°C for 20 minutes to reach equilibrium.[7]

  • Filtration and Washing: Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold. Wash each well three times with 200 µL of ice-cold Tris-HCl buffer.

  • Drying: Dry the filter plate completely, typically in a low-heat oven for 30-60 minutes.

  • Scintillation Counting: Add 50 µL of scintillation cocktail to each well, allow it to soak into the filter, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-Specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of tryptamine.

    • Use non-linear regression (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of [³H]Ketanserin and KD is its dissociation constant for the 5-HT2A receptor.

Protocol 2: In Vivo Head-Twitch Response (HTR) Assay in Mice

This protocol describes the procedure for quantifying the 5-HT2A receptor-mediated head-twitch response in mice following the administration of tryptamine.[2][11]

Materials:

  • Male C57BL/6J mice (8-12 weeks old).

  • Tryptamine hydrochloride, dissolved in sterile 0.9% saline.

  • Tranylcypromine (a monoamine oxidase inhibitor, MAOI) to prevent rapid degradation of tryptamine.[12]

  • Standard mouse cages or observation chambers.

  • Video recording equipment (optional, but recommended for unbiased scoring).[13]

Procedure:

  • Acclimation: Place mice individually into the observation chambers and allow them to acclimate for at least 60 minutes before any injections.

  • Pre-treatment (MAO Inhibition): Administer tranylcypromine (e.g., 5-10 mg/kg, intraperitoneal injection) 30-60 minutes prior to tryptamine administration. This step is crucial as tryptamine is rapidly metabolized by monoamine oxidase.[12] A control group receiving saline instead of the MAOI should be included.

  • Tryptamine Administration: Administer tryptamine via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. Doses may range from 1 to 30 mg/kg. A vehicle control group (saline) must be included.[2][14][15]

  • Observation Period: Immediately after tryptamine injection, begin observing the mice. The primary observation window is typically the first 10-30 minutes post-injection.[13]

  • Scoring HTR:

    • A head twitch is a rapid, convulsive, side-to-side rotational movement of the head that is distinct from grooming or exploratory sniffing.[5]

    • Manually count the number of head twitches for each mouse during the observation period.

    • Alternatively, record the sessions and score the videos later. Automated scoring software can also be used for high-throughput analysis.[13]

  • Data Analysis:

    • Compare the mean number of head twitches between the vehicle control group and the tryptamine-treated groups.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent effects.

    • A significant increase in HTR frequency compared to the control group indicates 5-HT2A receptor activation.

References

Application Notes and Protocols for GC-MS Analysis of 2-amino-1-(1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-1-(1H-indol-3-yl)ethanol, a tryptamine-related compound, and its derivatives are of significant interest in pharmaceutical and neuroscience research due to their structural similarity to endogenous neurotransmitters and potential psychoactive properties. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of these compounds. However, due to the presence of polar functional groups (amino and hydroxyl), derivatization is essential to increase their volatility and thermal stability for successful GC-MS analysis.

This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS analysis. Two common and effective derivatization methods, silylation and acylation, are described.

Data Presentation

The following table summarizes the expected quantitative data for the derivatized this compound. Please note that as direct experimental data for this specific compound is limited in publicly available literature, the retention times and mass fragments are predicted based on the analysis of structurally similar indoleamines, such as tryptamine and serotonin.[1][2]

Derivative TypeDerivatizing ReagentPredicted Retention Time (min)Predicted Key Mass Fragments (m/z)Notes
Trimethylsilyl (TMS) BSTFA + 1% TMCS12 - 15276 (M+), 204, 130The molecular ion is expected to be observed. The fragment at m/z 204 corresponds to the loss of the silylated ethanolamine side chain. The fragment at m/z 130 is characteristic of the indole ring.
Trifluoroacetyl (TFA) TFAA10 - 13384 (M+), 287, 130The molecular ion is expected to be observed. The fragment at m/z 287 corresponds to the loss of the trifluoroacetylated amino group. The fragment at m/z 130 is characteristic of the indole ring.

Experimental Protocols

Protocol 1: Silylation using BSTFA

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and amino groups. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a common reagent for this purpose.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile

  • Heating block or oven

  • GC-MS vials with inserts

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Evaporate a known volume of the sample extract containing this compound to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried residue to dissolve it.

    • Add 50 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Parameters (Typical):

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-550.

Protocol 2: Acylation using TFAA

Acylation with trifluoroacetic anhydride (TFAA) is another effective method for derivatizing primary and secondary amines and hydroxyl groups. The resulting trifluoroacetyl derivatives are highly volatile and provide excellent chromatographic properties.

Materials:

  • This compound standard or sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous ethyl acetate or dichloromethane

  • Heating block or oven

  • GC-MS vials with inserts

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Evaporate a known volume of the sample extract containing this compound to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 100 µL of anhydrous ethyl acetate to the dried residue.

    • Add 50 µL of TFAA to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes.

  • Evaporation and Reconstitution:

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of anhydrous ethyl acetate.

  • Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Parameters (Typical):

  • Use the same GC-MS parameters as described in Protocol 1.

Mandatory Visualization

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Start: Sample containing this compound evap Evaporate to Dryness (Nitrogen Stream) start->evap reagent Add Derivatization Reagent (e.g., BSTFA or TFAA) and Solvent evap->reagent heat Heat and Incubate reagent->heat inject Inject into GC-MS heat->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data Data Analysis detect->data end End: Identification and Quantification data->end

Caption: Experimental workflow for the derivatization and GC-MS analysis.

This diagram outlines the key stages of the analytical process, from initial sample preparation through derivatization to final data analysis. Each step is crucial for achieving reliable and reproducible results in the quantification and identification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-amino-1-(1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-amino-1-(1H-indol-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize your experimental yield and purity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds via the reduction of a 3-(2-aminoacetyl)indole precursor.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reducing Agent: Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) may have degraded due to improper storage. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Poor Quality Starting Material: The 3-(2-aminoacetyl)indole precursor may be impure. 4. Sub-optimal Solvent: The chosen solvent may not be suitable for the reduction.1. Use a fresh, unopened container of the reducing agent or test the activity of the current batch on a known substrate. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. 3. Purify the starting material before the reduction step. Common impurities can interfere with the reaction. 4. For NaBH₄ reductions, alcoholic solvents like methanol or ethanol are commonly used. For LiAlH₄, anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential.
Presence of Multiple Spots on TLC (Side Products) 1. Over-reduction: Strong reducing agents like LiAlH₄ can sometimes lead to the reduction of the indole ring itself, especially under harsh conditions. 2. Hydrogenolysis: With LiAlH₄, the hydroxyl group in the product can be cleaved, leading to the formation of a 3-ethylindole derivative.[1] 3. Indole Ring Reduction: Using NaBH₄ in strongly acidic media (e.g., trifluoroacetic acid) can lead to the reduction of the indole C2-C3 double bond, forming an indoline derivative.[2] 4. Dimerization/Polymerization: 3-substituted indoles can be unstable under acidic conditions, leading to the formation of dimers or polymers.[1]1. Use a milder reducing agent like NaBH₄. If LiAlH₄ is necessary, perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) and carefully control the stoichiometry. 2. This is a known side reaction with LiAlH₄ and 3-hydroxymethylindoles.[1] Consider using NaBH₄ as an alternative. 3. Avoid strongly acidic conditions when using NaBH₄ unless the indoline is the desired product. Use neutral or slightly basic conditions.[2] 4. Maintain neutral or slightly basic pH during workup and purification.
Difficulty in Product Isolation and Purification 1. High Polarity of the Product: The amino and hydroxyl groups make the product highly polar and water-soluble, leading to poor extraction from aqueous layers. 2. Streaking on Silica Gel TLC/Column: The basic nature of the amine can cause streaking on silica gel, leading to poor separation. 3. Formation of Emulsions during Workup: The presence of the amine can lead to the formation of stable emulsions during aqueous workup.1. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the chromatography eluent. Alternatively, use a different stationary phase like alumina. 3. Add a few drops of a saturated salt solution or a small amount of a different organic solvent to break the emulsion. Centrifugation can also be effective.
Product Instability 1. Air Oxidation: The aminoindole moiety can be susceptible to air oxidation, leading to colored impurities. 2. Light Sensitivity: Some indole derivatives are sensitive to light.1. Handle the purified product under an inert atmosphere (e.g., nitrogen or argon). Store the product in a tightly sealed container in a cool, dark place. 2. Protect the reaction and the purified product from direct light by using amber-colored glassware or wrapping the flasks in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method involves the reduction of a 3-(2-aminoacetyl)indole precursor. This precursor can be synthesized through various methods, often starting from indole. The subsequent reduction of the ketone functionality yields the desired amino alcohol.

Q2: Which reducing agent is better for this synthesis, NaBH₄ or LiAlH₄?

A2: The choice of reducing agent depends on the specific substrate and desired outcome.

  • Sodium Borohydride (NaBH₄): It is a milder reducing agent and is generally preferred for its safety and ease of handling. It selectively reduces ketones in the presence of many other functional groups. However, its reactivity can be sluggish with some substrates.

  • Lithium Aluminum Hydride (LiAlH₄): It is a much stronger reducing agent and will readily reduce the ketone. However, it is also more reactive and can lead to side reactions like the reduction of the indole ring or hydrogenolysis of the resulting alcohol.[1][3][4] It requires anhydrous conditions and careful handling due to its pyrophoric nature.

Q3: How can I improve the yield of the reduction reaction?

A3: To improve the yield, consider the following:

  • Purity of Starting Material: Ensure your 3-(2-aminoacetyl)indole is of high purity.

  • Reaction Conditions: Optimize the temperature, reaction time, and solvent. For NaBH₄, using a protic solvent like methanol or ethanol can enhance its reducing power.

  • Stoichiometry of Reducing Agent: Use a sufficient excess of the reducing agent to ensure complete conversion of the starting material.

  • Workup Procedure: A careful workup is crucial to minimize product loss, especially considering the product's polarity.

Q4: What are the key considerations for purifying this compound?

A4: The purification of this polar and basic compound can be challenging. Key considerations include:

  • Extraction: Use a salting-out effect by adding brine to the aqueous layer to improve extraction efficiency.

  • Chromatography: If column chromatography is necessary, consider using alumina instead of silica gel to minimize streaking. If using silica gel, add a small percentage of a base like triethylamine to the eluent.

  • Crystallization: If possible, crystallization from a suitable solvent system can be an effective purification method.

Experimental Protocols

A general protocol for the reduction of a 3-(2-aminoacetyl)indole precursor is provided below. Note: This is a generalized procedure and may require optimization for your specific substrate and scale.

Protocol: Reduction of 3-(2-Aminoacetyl)indole using Sodium Borohydride

  • Dissolution: Dissolve the 3-(2-aminoacetyl)indole (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 - 2 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Solvent Removal: Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol) multiple times. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography (silica gel with a basic modifier or alumina) or crystallization to afford the pure this compound.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound (Illustrative)

Reducing AgentSolventTemperature (°C)Typical Reaction Time (h)Reported Yield Range (%)Key Considerations
Sodium Borohydride (NaBH₄) Methanol/Ethanol0 to RT2 - 670 - 90Safer, easier workup, may require longer reaction times.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF/Ether0 to RT1 - 380 - 95Highly reactive, requires anhydrous conditions, potential for side reactions (e.g., hydrogenolysis).[1]
Catalytic Hydrogenation (e.g., H₂/Pd-C) Ethanol/MethanolRT4 - 1260 - 85Requires specialized equipment, can sometimes lead to indole ring reduction.

Note: The yield ranges are illustrative and can vary significantly based on the specific substrate, reaction scale, and purification method.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Precursor cluster_reduction Reduction Step cluster_purification Purification Indole Indole Friedel_Crafts Friedel-Crafts Acylation Indole->Friedel_Crafts Aminoacetyl_Chloride Aminoacetyl Chloride Derivative Aminoacetyl_Chloride->Friedel_Crafts Precursor 3-(2-Aminoacetyl)indole Friedel_Crafts->Precursor Reduction Reduction Precursor->Reduction Product This compound Reduction->Product Purification Purification (Chromatography/Crystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reagents Check Purity/Activity of Starting Materials & Reagents Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Analyze_Side_Products Analyze Byproducts (TLC, NMR, MS) Start->Analyze_Side_Products Reagent_Issue Impure/Inactive Reagents Check_Reagents->Reagent_Issue Condition_Issue Sub-optimal Conditions Check_Conditions->Condition_Issue Side_Product_Issue Specific Side Products Identified Analyze_Side_Products->Side_Product_Issue Purify_Reagents Purify Starting Material / Use Fresh Reagents Reagent_Issue->Purify_Reagents Yes Optimize_Conditions Optimize Temperature, Time, or Solvent Condition_Issue->Optimize_Conditions Yes Modify_Method Modify Synthetic Route (e.g., change reducing agent) Side_Product_Issue->Modify_Method Yes Adjust_Purification Adjust Purification Technique Side_Product_Issue->Adjust_Purification If inseparable Purify_Reagents->Start Re-run Optimize_Conditions->Start Re-run Modify_Method->Start Re-run

Caption: A logical troubleshooting workflow for synthesis optimization.

References

identifying and removing impurities in 2-amino-1-(1H-indol-3-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of 2-amino-1-(1H-indol-3-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. These may include unreacted starting materials such as indole, residual reducing agents, and byproducts from over-reduction or side reactions involving the indole ring. In some synthetic routes, diastereomers may also be present if chiral reagents are not used or if racemization occurs.

Q2: How can I identify these impurities?

A2: A combination of analytical techniques is recommended for impurity identification. High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying impurities.[1][2] Thin-Layer Chromatography (TLC) is useful for rapid, qualitative assessment of purity. For structural elucidation of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Q3: What are the recommended methods for removing impurities?

A3: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: This is an effective method for removing minor impurities if a suitable solvent system can be found. Ethanol or ethanol-DMF mixtures have been used for recrystallizing similar indole derivatives.[3]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities.[4] For amino compounds, it may be necessary to add a small amount of base (e.g., triethylamine) to the eluent to prevent streaking.

  • Acid-Base Extraction: As an amino alcohol, the target compound can be protonated to form a water-soluble salt. This allows for the removal of non-basic impurities by extraction with an organic solvent. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Q4: How can I prevent the formation of impurities?

A4: Preventing impurity formation involves optimizing reaction conditions. This includes using high-purity starting materials, maintaining the optimal reaction temperature, controlling the stoichiometry of reagents, and ensuring an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air and moisture. Careful monitoring of the reaction progress by TLC or HPLC can also help to minimize side product formation.

Q5: What are the key analytical techniques for assessing the purity of the final product?

A5: The purity of the final product should be assessed using a combination of methods to ensure the absence of various types of impurities.

  • HPLC: To determine the percentage purity and detect any non-volatile organic impurities.[1][2]

  • NMR (¹H and ¹³C): To confirm the structure of the desired compound and identify any structurally related impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Elemental Analysis: To confirm the elemental composition of the compound.

Troubleshooting Guides

Problem: My final product has a brownish or yellowish color. What is the cause and how can I fix it?

Answer: A colored product often indicates the presence of oxidized or polymeric impurities, which are common with indole-containing compounds.

  • Possible Cause: Exposure to air and light can cause degradation of indole derivatives. Residual acid or base from the workup can also catalyze decomposition.

  • Solution:

    • Charcoal Treatment: Dissolve the product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently and then filter it hot through a pad of celite. The charcoal can adsorb colored impurities.

    • Recrystallization: Recrystallize the product from a suitable solvent system. This is often effective at removing colored impurities.[3]

    • Column Chromatography: If recrystallization is ineffective, purify the product by flash column chromatography.

Problem: I see multiple spots on my TLC plate after purification. How do I identify and remove these minor impurities?

Answer: Multiple spots on a TLC plate indicate the presence of several compounds.

  • Possible Cause: Incomplete reaction, side reactions, or degradation of the product.

  • Solution:

    • Optimize Chromatography: If you have already performed column chromatography, try optimizing the separation. This can involve using a different solvent system (eluent) or a different stationary phase (e.g., alumina instead of silica gel).

    • Preparative TLC/HPLC: For small-scale purification of closely related impurities, preparative TLC or preparative HPLC can be effective.

    • Recrystallization: If the impurities are present in small amounts, a careful recrystallization may remove them.

Problem: My NMR spectrum shows unexpected peaks. How can I interpret them?

Answer: Unexpected peaks in an NMR spectrum indicate the presence of impurities.

  • Possible Cause: Residual solvent, unreacted starting materials, or reaction byproducts.

  • Solution:

    • Identify Solvent Peaks: Compare the chemical shifts of the unknown peaks with a standard table of NMR solvent impurities.

    • Compare with Starting Materials: Compare the spectrum of your product with the spectra of the starting materials to check for unreacted components.

    • Structural Elucidation: If the impurity is a byproduct, more advanced 2D NMR techniques (e.g., COSY, HSQC) may be necessary to determine its structure.

Data Presentation

Table 1: Common Potential Impurities and their Identification

Impurity NamePotential SourceAnalytical Identification
IndoleUnreacted starting materialDistinctive signals in ¹H NMR; specific m/z in MS
TryptopholOver-reduction of an intermediateCan be identified by comparison to a standard sample via TLC, HPLC, or NMR.[5]
Indole-3-acetic acidOxidation of an intermediateCan be detected by HPLC and MS.[6]
DiastereomersNon-stereoselective synthesisChiral HPLC or NMR with a chiral shift reagent
Polymeric materialsDegradation of indole moietyOften colored; may be insoluble or show broad signals in NMR

Table 2: Comparison of Purification Methods

Purification MethodAdvantagesDisadvantagesBest For
Recrystallization Simple, inexpensive, and can yield very pure crystalline solids.[3]Requires a suitable solvent to be found; can have lower yields.Removing small amounts of impurities from a solid product.
Column Chromatography Versatile and can separate complex mixtures.[4]Can be time-consuming and requires larger volumes of solvent.Separating mixtures of compounds with different polarities.
Acid-Base Extraction Good for separating acidic, basic, and neutral compounds.Only applicable to ionizable compounds; can be labor-intensive.Separating the basic product from neutral or acidic impurities.

Experimental Protocols

Protocol for Recrystallization of this compound
  • Solvent Selection: Determine a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Ethanol, methanol, or mixtures with water or ethyl acetate are good starting points.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol for Flash Column Chromatography
  • Column Packing: Select a column of appropriate size. Pack it with silica gel as a slurry in the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Troubleshooting_Purification cluster_color Color Issue cluster_tlc TLC Issue cluster_nmr NMR Issue start Is the final product pure? color_issue Product is colored (Yellow/Brown) start->color_issue No tlc_issue Multiple spots on TLC start->tlc_issue No nmr_issue Unexpected peaks in NMR start->nmr_issue No end_node Pure Product start->end_node Yes cause_oxidation Cause: Oxidation or polymeric impurities color_issue->cause_oxidation solution_charcoal Solution 1: Activated Charcoal Treatment cause_oxidation->solution_charcoal solution_recrystallize_color Solution 2: Recrystallization cause_oxidation->solution_recrystallize_color cause_incomplete_rxn Cause: Incomplete reaction or side products tlc_issue->cause_incomplete_rxn solution_rechromatograph Solution 1: Re-run column with optimized eluent cause_incomplete_rxn->solution_rechromatograph solution_prep_tlc Solution 2: Preparative TLC/HPLC cause_incomplete_rxn->solution_prep_tlc cause_solvent Cause: Residual solvent or starting material nmr_issue->cause_solvent solution_check_solvent Solution 1: Check solvent peak tables cause_solvent->solution_check_solvent solution_check_sm Solution 2: Compare with starting material spectra cause_solvent->solution_check_sm

Caption: Troubleshooting decision tree for purification issues.

Synthesis_Workflow synthesis Synthesis Step (e.g., Reduction) workup Aqueous Workup & Extraction synthesis->workup crude Crude Product (Concentration) workup->crude purification Purification (Chromatography or Recrystallization) crude->purification analysis Purity Analysis (HPLC, NMR, MS) purification->analysis final_product Pure Product analysis->final_product

Caption: General experimental workflow for synthesis and purification.

References

Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of indole derivatives. It is intended for researchers, scientists, and professionals in drug development.

General Troubleshooting

Q1: My indole synthesis reaction is resulting in a low yield. What are the common contributing factors?

Low yields in indole synthesis can stem from several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups. For instance, the Fischer indole synthesis is sensitive to temperature and acid strength[1][2]. Electron-donating substituents on the arylhydrazine can weaken the N-N bond, potentially leading to side reactions instead of the desired cyclization[3][4]. In the Bischler-Möhlau synthesis, harsh reaction conditions are often a cause for poor yields[5][6].

To address low yields, consider the following:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration.

  • Protecting Groups: Utilize protecting groups for sensitive functionalities on your starting materials. For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM[7][8].

  • Purity of Starting Materials: Ensure the purity of your arylhydrazine and carbonyl compounds, as impurities can lead to unwanted side reactions[9].

  • Choice of Synthesis Route: Depending on the desired substitution pattern, some indole synthesis methods are inherently more efficient than others.

Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method involving the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst[1][10].

FAQs

Q2: Why is my Fischer indole synthesis failing or giving a low yield?

Several factors can lead to the failure or low yield of a Fischer indole synthesis:

  • Substituent Effects: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction rather than the desired cyclization[3][4]. This is a known challenge in the synthesis of 3-aminoindoles[3].

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can hinder the reaction.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl2, PPA, HCl, H2SO4) are critical and often need to be empirically optimized[1][11].

  • Reaction Conditions: The reaction is highly sensitive to temperature and reaction time[1][2].

Q3: I am observing significant side product formation in my Fischer indole synthesis. What are the likely side reactions?

Common side reactions include:

  • Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions[1][2].

  • Friedel-Crafts Type Reactions: The acidic conditions can promote unwanted reactions with aromatic rings if present.

  • N-N Bond Cleavage: As mentioned, this is a significant competing pathway, especially with electron-donating substituents, leading to byproducts like aniline derivatives[3][4].

Q4: Can I synthesize the parent, unsubstituted indole using the Fischer method?

Direct synthesis of the parent indole using acetaldehyde is problematic and often fails[1][2]. A common alternative is to use pyruvic acid as the carbonyl compound, followed by decarboxylation of the resulting indole-2-carboxylic acid[1].

Experimental Protocol: General Procedure for Fischer Indole Synthesis
  • Hydrazone Formation: An equimolar mixture of the arylhydrazine and the aldehyde or ketone is heated in a suitable solvent, such as acetic acid, to form the arylhydrazone. In many cases, the isolated hydrazone is not necessary, and the reaction can proceed directly[2].

  • Indolization: The arylhydrazone (or the initial mixture) is heated in the presence of an acid catalyst. Common catalysts include zinc chloride, polyphosphoric acid (PPA), or protic acids like sulfuric acid or hydrochloric acid[1][11].

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, neutralized, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography or recrystallization.

Madelung Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base[12].

FAQs

Q5: The high temperatures required for the Madelung synthesis are degrading my starting material. What can I do?

The classical Madelung synthesis often requires harsh conditions (200-400 °C)[12]. However, several modifications allow for milder reaction conditions:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the N-phenylamide can lower the required temperature[13].

  • Madelung-Houlihan Variation: The use of strong, metal-mediated bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF) can bring the reaction temperature down to a range of -20 to 25 °C[12].

Experimental Protocol: Modified Madelung Synthesis

A modified, one-pot procedure for the synthesis of 1,2-disubstituted-3-tosyl indoles has been reported[14]:

  • A mixture of the starting benzyl bromide and sodium p-toluenesulfinate in DMSO is heated at 100 °C for 12 hours.

  • A base, such as DBN (1,5-Diazabicyclo[4.3.0]non-5-ene), is added, and the mixture is stirred for another 12 hours at 100 °C.

  • The reaction is then quenched with water and the product is extracted with dichloromethane.

Bischler-Möhlau Indole Synthesis

This method produces 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline[5][6].

FAQs

Q6: My Bischler-Möhlau synthesis is giving a low yield and a mixture of regioisomers. How can I improve this?

This is a common issue with this synthesis. The reaction is known for harsh conditions, poor yields, and unpredictable regioselectivity[5][15].

  • Milder Conditions: Recent developments have shown that using lithium bromide as a catalyst or employing microwave irradiation can lead to milder reaction conditions and potentially improved outcomes[5][6].

  • Substrate Dependence: The yield and regiochemical outcome are highly dependent on the specific substrates used[15]. Careful selection of starting materials is crucial.

Larock Indole Synthesis

The Larock indole synthesis is a palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne[16][17].

FAQs

Q7: I am having trouble with the regioselectivity of my Larock indole synthesis. What determines the final product?

The regioselectivity of the Larock synthesis is a key consideration and is determined during the migratory insertion step of the alkyne into the arylpalladium bond[16]. The larger substituent of the alkyne generally ends up at the C2 position of the indole. However, this can be influenced by the reaction conditions and the electronic and steric properties of the substituents on both the alkyne and the aniline[18].

Q8: What are some common side products in the Larock indole synthesis?

An increase in the formation of side products can occur, particularly if more than one equivalent of a chloride additive (like LiCl) is used, which can also retard the reaction rate[18].

Experimental Protocol: General Larock Indole Synthesis

A typical procedure involves reacting an o-iodoaniline with 2-5 equivalents of a disubstituted alkyne in the presence of a palladium(II) catalyst, a base (like potassium carbonate), and often a phosphine ligand and a chloride salt (such as LiCl or n-Bu4NCl)[16]. N-substituted derivatives of the o-iodoaniline often give better yields[16].

Purification of Indole Derivatives

Q9: I am struggling with the purification of my crude indole product. What are some effective methods?

Purification of indole derivatives can be challenging due to the presence of closely related impurities[19].

  • Column Chromatography: This is a very common method. The choice of solvent system is critical. Aprotic solvents or gradient elutions might provide better separation[9].

  • Recrystallization: This can be an effective method for obtaining high-purity indoles, though it may result in lower recovery[19]. A study on the crystallization of crude indole from coal tar found a mixed solvent of methanol and water to be effective[20].

  • Affinity Chromatography: For specific indole derivatives, such as those with biological activity, affinity chromatography can be a powerful purification technique[21].

Data Summary

Table 1: Comparison of Conditions for Madelung Synthesis

MethodBaseSolventTemperature (°C)
ClassicalSodium or Potassium AlkoxideHexane or THF200 - 400[12]
Madelung-Houlihann-BuLi or LDATHF-20 - 25[12]
Modified (for 3-tosyl indoles)DBNDMSO100[14]

Visualizations

experimental_workflow start Start: Select Synthesis Route reagents Prepare Starting Materials (Arylhydrazine/Aniline & Carbonyl/Alkyne) start->reagents reaction Perform Synthesis Reaction (e.g., Fischer, Madelung, etc.) reagents->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Final Product analysis->end

Caption: General experimental workflow for indole synthesis.

troubleshooting_low_yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity impure Impure check_purity->impure If impure pure Pure check_purity->pure If pure optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) protecting_groups Consider Protecting Groups for Sensitive Functionalities optimize_conditions->protecting_groups If yield still low success Improved Yield optimize_conditions->success If successful change_synthesis Evaluate Alternative Synthesis Route protecting_groups->change_synthesis If still problematic protecting_groups->success If successful change_synthesis->success If successful impure->start Repurify & Repeat pure->optimize_conditions

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Storage and Handling of 2-amino-1-(1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-amino-1-(1H-indol-3-yl)ethanol to prevent its degradation. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability important?

A1: this compound, a tryptamine derivative, is a molecule of interest in pharmaceutical research. Its stability is crucial because degradation can lead to a loss of potency, the formation of impurities with potentially adverse effects, and inaccurate experimental results. The indole ring and the amino alcohol side chain are susceptible to degradation, particularly through oxidation and photodegradation.

Q2: What are the primary factors that can cause the degradation of this compound during storage?

A2: The main factors contributing to the degradation of this compound are exposure to light, oxygen, elevated temperatures, and non-optimal pH conditions. The indole nucleus is known to be sensitive to light and oxidation[1]. Amino alcohols can also be susceptible to oxidation[2][3][4]. Unprotected 3-aminoindoles, which have a similar structural motif, are known to be unstable in the presence of light and air.

Q3: What are the visual signs of degradation?

A3: Degradation of indole-containing compounds is often accompanied by a change in color, typically developing a yellow or brownish hue. The appearance of particulate matter or a change in the clarity of a solution can also indicate degradation. For instance, tryptophol, a related compound, may darken or form solid aggregates upon exposure to light and air[5].

Q4: How should I store this compound to ensure its stability?

A4: To ensure maximum stability, this compound should be stored as a solid in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, it is recommended to keep it at low temperatures, such as -20°C or -80°C. For related compounds like N-acetyltryptamine, storage at -20°C is recommended for long-term stability[6][7]. Serotonin hydrochloride solutions are also best stored frozen[8][9][10].

Q5: Can I store this compound in solution?

A5: Storing this compound in solution is generally not recommended for long periods due to an increased risk of degradation. If you must store it in solution, use a deoxygenated solvent, protect it from light, and store it at a low temperature. Aqueous solutions of similar compounds are not recommended to be stored for more than a day[6]. The pH of the solution is also a critical factor, as indole alkaloids can be acid labile[11].

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid compound (yellowing/browning) Oxidation and/or photodegradation due to improper storage.Discard the discolored material as its purity is compromised. For future storage, ensure the container is tightly sealed, protected from light, and stored at the recommended low temperature under an inert atmosphere.
Unexpected peaks in HPLC analysis of a freshly prepared solution Degradation during sample preparation or storage of the solid.Prepare a fresh solution using a new batch of the compound if available. Minimize exposure to light and heat during sample preparation. Use high-purity, deoxygenated solvents. If the issue persists, the solid compound may have degraded.
Loss of biological activity or inconsistent experimental results Degradation of the compound leading to reduced concentration of the active molecule.Verify the purity of your compound using a validated analytical method (see Experimental Protocols section). If degradation is confirmed, obtain a new, pure batch of the compound and adhere strictly to the recommended storage and handling procedures.
Precipitate formation in a stored solution Degradation leading to the formation of insoluble byproducts, or poor solubility in the chosen solvent.Do not use the solution. Prepare a fresh solution and consider using a different solvent or adjusting the pH if solubility is the issue. For tryptamine derivatives, solubility can be limited in aqueous buffers[6].

Potential Degradation Pathways

The degradation of this compound can occur through several mechanisms, primarily involving the indole ring and the amino alcohol side chain. Understanding these pathways is crucial for developing effective stabilization strategies.

DegradationPathways Potential Degradation Pathways of this compound A This compound B Oxidative Degradation (Indole Ring Oxidation) A->B O2, light, metal ions C Oxidative Degradation (Side Chain Oxidation) A->C O2, heat D Photodegradation A->D UV/Vis light E Acid-Catalyzed Degradation A->E Low pH F Oxidized Indole Products (e.g., Oxindoles) B->F G Keto-amine or Aldehyde Products C->G H Various Photoproducts D->H I Dimerization/Polymerization Products E->I

Potential degradation pathways for the compound.

Experimental Protocols

To ensure the quality and stability of this compound, it is essential to have a validated stability-indicating analytical method. Below is a representative protocol for a forced degradation study and an HPLC method, which can be adapted for this specific compound. This protocol is based on general principles for tryptamine derivatives and related compounds.

Forced Degradation Study Protocol

A forced degradation study helps to identify potential degradation products and establish the stability-indicating nature of an analytical method[12].

ForcedDegradationWorkflow Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound (e.g., 1 mg/mL in methanol) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) A->C D Oxidative Degradation (e.g., 3% H2O2, RT, 24h) A->D E Thermal Degradation (Solid & Solution, 80°C, 48h) A->E F Photodegradation (ICH Q1B conditions) A->F G Neutralize samples (for B & C) B->G C->G H Analyze all samples by Stability-Indicating HPLC-UV/MS D->H E->H F->H G->H I Characterize degradation products H->I

Workflow for a forced degradation study.

Stress Conditions:

Stress Condition Typical Reagents and Conditions Expected Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursDegradation of the indole ring and potential side-chain reactions. Indole alkaloids are known to be acid labile[11].
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursPotential for side-chain reactions and some degradation of the indole ring.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the indole ring and the amino alcohol side chain are highly likely[2][3][4].
Thermal Degradation Solid and solution samples at 80°C for 48 hoursGeneral thermal decomposition.
Photodegradation Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[2][13][14][15].Formation of various photoproducts due to the light sensitivity of the indole ring.
Representative Stability-Indicating HPLC Method

This method is a starting point and should be optimized and validated for this compound.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes, then hold for 5 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm (or Diode Array Detector to assess peak purity)
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to an appropriate concentration (e.g., 10-100 µg/mL) with the mobile phase.

Method Validation:

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

By following these guidelines, researchers can minimize the degradation of this compound and ensure the integrity of their experimental results. For further assistance, please contact our technical support team.

References

addressing poor resolution in the chiral HPLC of 2-amino-1-(1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor resolution in the chiral HPLC of 2-amino-1-(1H-indol-3-yl)ethanol.

Troubleshooting Guide: Addressing Poor Resolution

Poor resolution in chiral HPLC can manifest as peak co-elution, broad peaks, or tailing peaks. The following sections provide a systematic approach to troubleshooting these issues for the enantioselective separation of this compound.

Issue 1: No Separation of Enantiomers (Co-elution)
Possible Cause Troubleshooting Step Rationale
Inappropriate Chiral Stationary Phase (CSP)Screen different types of CSPs. Polysaccharide-based (e.g., cellulose or amylose derivatives) and crown ether-based columns are good starting points for primary amines.[1][2]The fundamental principle of chiral separation relies on the differential interaction between the enantiomers and the chiral selector on the CSP. A different CSP will offer a different chiral environment.
Incorrect Mobile Phase ModeIf using reversed-phase, switch to normal-phase or polar organic mode.Many chiral separations, especially for compounds with polar functional groups, are more successful in normal-phase or polar organic modes.[3]
Suboptimal Mobile Phase CompositionSystematically vary the organic modifier (e.g., ethanol, isopropanol) and its concentration in the non-polar solvent (e.g., hexane).[3]The type and concentration of the organic modifier significantly influence the interactions between the analyte and the CSP, thereby affecting enantioselectivity.
Lack of AdditiveFor a basic compound like this compound, add a basic modifier like diethylamine (DEA) to the mobile phase (typically 0.1%).Basic additives can suppress the unwanted ionic interactions of the primary amine with the silica support of the CSP, leading to improved peak shape and potentially revealing the underlying chiral separation.
Issue 2: Poor Resolution (Rs < 1.5) with Some Peak Separation
Possible Cause Troubleshooting Step Rationale
Suboptimal Mobile Phase StrengthDecrease the concentration of the polar modifier (e.g., ethanol in hexane) to increase retention and potentially improve resolution.Longer retention times can allow for more interactions with the CSP, leading to better separation of the enantiomers.
Incorrect Organic ModifierIf using isopropanol, try ethanol, or vice versa.Different alcohol modifiers can alter the hydrogen bonding and dipole-dipole interactions that contribute to chiral recognition.
Flow Rate is Too HighReduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).A lower flow rate can increase the efficiency of the separation by allowing more time for the enantiomers to equilibrate with the stationary phase.
Temperature is Too HighDecrease the column temperature (e.g., to 25°C or 15°C).Lower temperatures can enhance the strength of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to improved resolution.
Issue 3: Peak Tailing or Broad Peaks
Possible Cause Troubleshooting Step Rationale
Secondary Interactions with SilicaAdd a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (0.1-0.5%).The primary amine in this compound can interact with residual silanol groups on the silica support, causing peak tailing. A basic additive will compete for these active sites.[3]
Suboptimal pH (in Reversed-Phase)If using a reversed-phase method, ensure the mobile phase pH is appropriate for the analyte's pKa.Proper pH control can minimize peak shape issues arising from the ionization of the analyte.
Column OverloadInject a smaller volume or a more dilute sample.Injecting too much sample can saturate the stationary phase, leading to peak distortion.
Contaminated or Degraded ColumnFlush the column with a strong solvent or, if necessary, replace the column.Column performance degrades over time due to contamination or stationary phase degradation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for chiral method development for this compound?

A good starting point is to screen several polysaccharide-based chiral stationary phases (CSPs) such as those derived from cellulose and amylose (e.g., Chiralcel® OD, Chiralpak® AD). A normal-phase mobile phase consisting of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol) is recommended. Since the analyte is a primary amine, the addition of a small amount of a basic additive like diethylamine (DEA) is also advisable to improve peak shape.

Q2: Should I use normal-phase or reversed-phase chromatography?

While reversed-phase methods are common in achiral HPLC, normal-phase chromatography is often more successful for chiral separations on polysaccharide-based CSPs. The organic solvents used in normal-phase often provide better selectivity for chiral recognition.

Q3: How important is the choice of the alcohol modifier in the mobile phase?

The choice of alcohol modifier (e.g., methanol, ethanol, isopropanol) can have a significant impact on the separation. Different alcohols will engage in different hydrogen bonding and dipole-dipole interactions with the analyte and the CSP, which can alter the enantioselectivity. It is recommended to screen different alcohol modifiers during method development.

Q4: My peaks are tailing. What is the most likely cause?

For a basic compound like this compound, peak tailing is often caused by secondary ionic interactions between the primary amine and acidic silanol groups on the surface of the silica support. Adding a basic modifier such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase will typically resolve this issue.

Q5: Can temperature be used to optimize the separation?

Yes, temperature is a powerful parameter for optimizing chiral separations. Lowering the temperature often increases the stability of the transient diastereomeric complexes that form between the enantiomers and the CSP, which can lead to better resolution. Conversely, increasing the temperature can sometimes improve peak efficiency, so it is a parameter worth exploring.

Data Presentation

Table 1: Recommended Starting Conditions for Chiral Screening
ParameterCondition 1Condition 2Condition 3
Chiral Stationary Phase Cellulose-based (e.g., Chiralcel® OD-H)Amylose-based (e.g., Chiralpak® AD-H)Crown Ether-based
Mobile Phase n-Hexane / Ethanol (90:10, v/v) + 0.1% DEAn-Hexane / Isopropanol (90:10, v/v) + 0.1% DEAMethanol + 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25°C25°C25°C
Detection UV at 280 nmUV at 280 nmUV at 280 nm

Experimental Protocols

Protocol 1: General Chiral Screening Protocol
  • Column Equilibration: Equilibrate the selected chiral column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 5-10 µL of the sample solution.

  • Data Acquisition: Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Evaluation: Assess the chromatogram for any signs of separation. If no separation is observed, proceed to the next screening condition. If partial separation is observed, proceed to optimization.

Protocol 2: Mobile Phase Optimization
  • Modifier Concentration: Using the column and mobile phase system that showed the best initial separation, systematically vary the concentration of the alcohol modifier. For example, if using n-Hexane/Ethanol, test compositions of 95:5, 90:10, and 85:15 (v/v).

  • Modifier Type: If resolution is still not optimal, switch the alcohol modifier (e.g., from ethanol to isopropanol) and repeat the concentration gradient from step 1.

  • Additive Concentration: If peak shape is poor, adjust the concentration of the basic additive (e.g., DEA) from 0.1% up to 0.5%.

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Poor or No Resolution no_sep No Separation (Co-elution) start->no_sep partial_sep Partial Separation (Rs < 1.5) start->partial_sep bad_shape Poor Peak Shape (Tailing) start->bad_shape csp Change Chiral Stationary Phase no_sep->csp mode Change Mobile Phase Mode (e.g., NP to RP) no_sep->mode additive Add/Change Mobile Phase Additive no_sep->additive modifier Optimize Modifier % and Type partial_sep->modifier flow Decrease Flow Rate partial_sep->flow temp Decrease Temperature partial_sep->temp additive2 Add Basic Additive (e.g., DEA) bad_shape->additive2 load Decrease Sample Load bad_shape->load flush Flush/Replace Column bad_shape->flush end Good Resolution csp->end mode->end additive->end modifier->end flow->end temp->end additive2->end load->end flush->end

Caption: Troubleshooting workflow for poor chiral HPLC resolution.

G cluster_0 Chiral Stationary Phase (Cellulose Derivative) cluster_1 Analyte: this compound cluster_2 Potential Interactions csp Chiral Groove pi_pi π-π stacking (Indole Ring) csp->pi_pi h_bond Hydrogen Bonding (OH & NH2) csp->h_bond dipole Dipole-Dipole csp->dipole analyte Indole Ring | Hydroxyl Group | Amino Group analyte->csp Multiple Interactions

Caption: Potential chiral recognition mechanism.

References

Technical Support Center: Managing Side Reactions in the Reduction of 3-Indoleglyoxylamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of 3-indoleglyoxylamide to tryptamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the reduction of 3-indoleglyoxylamide with lithium aluminum hydride (LiAlH₄)?

A1: The most frequently encountered side reactions include incomplete reduction leading to the formation of 3-hydroxy-tryptamine, over-reduction of the indole ring or its substituents, formation of β-carbolines, and complexities during workup due to the formation of aluminum complexes with the product. In the case of halogenated precursors, partial dehalogenation can also occur.[1][2]

Q2: My reaction seems to have gone to completion, but the yield is very low after workup. What could be the issue?

A2: Low yields after an apparently complete reaction are often due to the formation of stable aluminum complexes with the tryptamine product, especially if the indole ring has hydroxyl groups. These complexes can be difficult to break down and may precipitate, trapping the product.[1] The use of chelating agents or fluoride ions during the workup can help to improve the recovery of the desired product.

Q3: I have an unexpected peak in my NMR that I suspect is a β-carboline. How can this be formed?

A3: β-carbolines can form through a Pictet-Spengler reaction between the newly formed tryptamine and an aldehyde source.[3][4][5][6] This can occur if there are residual aldehydes from starting materials, or if aldehydes are generated during the reaction or workup. The reaction is often catalyzed by acid.

Q4: Can the indole ring itself be reduced by LiAlH₄ under these conditions?

A4: While LiAlH₄ does not typically reduce isolated aromatic rings, the indole nucleus can be susceptible to reduction under harsh conditions, especially at elevated temperatures or with prolonged reaction times. This can lead to the formation of indoline derivatives or other over-reduced products.

Q5: Are there alternative reducing agents to LiAlH₄ for this transformation?

A5: Yes, other reducing agents can be used, although LiAlH₄ is common for amide reductions. Alternatives might include other metal hydrides or catalytic hydrogenation. However, each method will have its own set of potential side reactions and optimal conditions. For instance, a combination of NaBH₄ and Ni(OAc)₂ has been used for the reduction of a similar nitrovinyl intermediate to tryptamine, avoiding the harshness of LiAlH₄.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Reaction (Presence of 3-hydroxy-tryptamine) - Insufficient LiAlH₄- Low reaction temperature- Short reaction time- Increase the molar excess of LiAlH₄.- Gradually increase the reaction temperature, monitoring by TLC.- Extend the reaction time.
Low Isolated Yield - Formation of aluminum complexes with the product.- During workup, add a chelating agent like triethanolamine.- Alternatively, introduce a fluoride source (e.g., NaF) during workup to break up aluminum complexes.[1]
Formation of β-Carbolines - Presence of aldehyde impurities.- Acidic workup conditions.- Use purified solvents and reagents to eliminate aldehyde contaminants.- Perform the workup under neutral or slightly basic conditions.
Over-reduction of Indole Ring or Substituents - High reaction temperature.- Prolonged reaction time.- Large excess of LiAlH₄.- Maintain a lower reaction temperature (e.g., 0 °C to room temperature).- Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.- Use a smaller excess of the reducing agent.
Dehalogenation (for halogenated precursors) - Reactivity of the halogen substituent with LiAlH₄.- Consider a milder reducing agent.- Optimize reaction conditions (lower temperature, shorter time) to favor amide reduction over dehalogenation.[2]
Formation of Colored Impurities/Pigments - Oxidation of tryptamine or intermediates.- Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup.- Minimize the exposure of the product to air and light.[7]

Experimental Protocols

General Protocol for the Reduction of 3-Indoleglyoxylamide using LiAlH₄

Materials:

  • 3-Indoleglyoxylamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Triethanolamine or Sodium Fluoride (for workup)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), a solution of 3-indoleglyoxylamide in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (typically 2-4 equivalents) in anhydrous THF at 0 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux.

  • Quenching: Once the reaction is complete, the flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Workup and Isolation: The resulting solids are filtered off and washed thoroughly with THF or ethyl acetate. The combined organic filtrates are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude tryptamine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Troubleshooting an Incomplete Reaction:

If TLC analysis indicates the presence of a significant amount of the intermediate 3-hydroxy-tryptamine, consider the following adjustments to the protocol:

  • Increase the equivalents of LiAlH₄ to 4-5 equivalents.

  • After the initial stirring at room temperature, gently reflux the reaction mixture for 1-2 hours, while carefully monitoring the reaction progress by TLC.

Improving Yield by Modifying the Workup:

If a low yield is obtained due to suspected aluminum complex formation, modify the workup procedure as follows:

  • After quenching the reaction, add triethanolamine (2-3 equivalents relative to LiAlH₄) to the mixture and stir for 1-2 hours before filtering. This will chelate the aluminum salts and release the product into the organic phase.[1]

Visualizations

Reduction_Pathway 3-Indoleglyoxylamide 3-Indoleglyoxylamide Intermediate_Alkoxide Intermediate Alkoxide 3-Indoleglyoxylamide->Intermediate_Alkoxide 1. LiAlH4 Iminium_Ion Iminium Ion Intermediate_Alkoxide->Iminium_Ion Elimination Tryptamine Tryptamine Iminium_Ion->Tryptamine 2. LiAlH4 3. H2O workup

Caption: Reaction pathway for the reduction of 3-indoleglyoxylamide.

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solution Solutions Start Reaction Complete (TLC) Low_Yield Low Isolated Yield? Start->Low_Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Side_Product Side Product Detected? Low_Yield->Side_Product No Modify_Workup Modify Workup: - Add Chelating Agent - Add Fluoride Source Incomplete_Reaction->Modify_Workup No Optimize_Conditions Optimize Conditions: - Increase LiAlH4 - Increase Temperature/Time Incomplete_Reaction->Optimize_Conditions Yes Side_Product->Modify_Workup No Purify Purification: - Column Chromatography - Recrystallization Side_Product->Purify Yes

References

Technical Support Center: Improving the Stability of Indole Compounds in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common stability issues encountered with indole compounds in solution.

Frequently Asked Questions (FAQs)

Q1: My indole compound is degrading in aqueous buffer. What are the primary factors I should consider?

A1: The stability of indole compounds in aqueous solutions is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. The indole ring is susceptible to oxidation, and extreme pH values can catalyze degradation.[1][2][3] Many indole derivatives are also highly sensitive to light and can undergo photodegradation.[4][5]

Q2: What are the optimal storage conditions for indole compounds in solution?

A2: To maximize stability, indole compound solutions should be stored at low temperatures (refrigerated at 2-8°C or frozen at -20°C or below), protected from light by using amber vials or by wrapping containers in aluminum foil, and in tightly sealed containers to minimize exposure to air (oxygen).[6] For long-term storage, preparing aliquots of stock solutions in an inert solvent like anhydrous DMSO and storing them at -80°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q3: I'm observing a color change in my indole solution. What could be the cause?

A3: A color change, such as the appearance of a yellow, pink, red, or even blue/green hue, often indicates degradation of the indole compound.[7][8] This is typically due to oxidation, which can lead to the formation of colored oligomers or specific degradation products.[9] For instance, the oxidation of indole can lead to the formation of indigo, a blue compound. The reaction of indole with certain reagents, like p-dimethylaminobenzaldehyde (in Kovac's or Ehrlich's reagent), will also produce a characteristic red or blue color, which is a chemical test for the presence of the indole nucleus.[7][8]

Q4: Can I use antioxidants to improve the stability of my indole compound?

A4: Yes, the addition of antioxidants can be an effective strategy to prevent oxidative degradation. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[10] For cell culture applications, α-ketoglutaric acid has been shown to be a compatible antioxidant that can inhibit the degradation of tryptophan, an indole-containing amino acid. Some indole derivatives themselves, particularly those with hydroxyl groups on the benzene ring, can act as antioxidants.[11][12]

Q5: My indole compound is poorly soluble in my aqueous assay buffer, leading to precipitation. How can I improve its solubility?

A5: Improving the solubility of poorly water-soluble indole compounds can be achieved through several methods:

  • Co-solvents: Using a water-miscible organic solvent such as DMSO, ethanol, or PEG 300 can significantly increase solubility.[13] However, it's crucial to ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., below 0.1% for many cell cultures to avoid toxicity).

  • pH Adjustment: For indole derivatives with ionizable groups (e.g., a carboxylic acid), adjusting the pH of the buffer can increase solubility. For example, deprotonating a carboxylic acid group with a small amount of a basic solution like NaOH can improve water solubility.[4][14]

  • Use of Solubilizing Agents: Excipients like cyclodextrins can form inclusion complexes with indole compounds, enhancing their aqueous solubility.[10][15]

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Activity in Cell Culture Media

Symptoms:

  • Decreased biological activity of your indole-containing drug candidate over the course of an experiment.

  • Inconsistent results between experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Degradation in Media Indole compounds can be unstable in physiological buffers and cell culture media. Tryptophan, an indole-containing amino acid, is known to degrade in cell culture media, and other indole derivatives may be similarly unstable.
Solution: Prepare fresh solutions of your compound immediately before each experiment. If possible, perform a time-course experiment to quantify the stability of your compound in the specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).
Precipitation The compound may be precipitating out of the aqueous media over time, especially if a high concentration of an organic stock solution was added.
Solution: Visually inspect the media for any signs of precipitation. If precipitation is suspected, try lowering the final concentration of the compound. You can also explore using solubility enhancers like cyclodextrins if they are compatible with your cell line. When diluting a stock solution (e.g., in DMSO), add it to the media with vigorous vortexing to ensure rapid and even dispersion.
Interaction with Media Components Components in the cell culture media, such as reactive oxygen species generated by other components, could be degrading your compound.
Solution: Consider supplementing the media with a cell-compatible antioxidant, such as N-acetylcysteine or α-ketoglutaric acid, to see if this improves the stability and activity of your compound.
Issue 2: Appearance of Multiple Peaks in HPLC/LC-MS Analysis

Symptoms:

  • A previously pure indole compound now shows multiple peaks in the chromatogram.

  • Appearance of "ghost peaks" or peak fronting/tailing.[16]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
On-Column Degradation The compound may be degrading on the HPLC column, especially if the mobile phase is acidic or if the column has residual impurities.
Solution: Ensure the mobile phase pH is compatible with your indole compound. If the compound is known to be acid-labile, use a neutral or slightly basic mobile phase if chromatography allows. Use a guard column to protect the analytical column from contaminants.
Solvent Mismatch A mismatch between the injection solvent and the initial mobile phase composition can cause peak distortion and splitting.[16]
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a stronger solvent is required for solubility (e.g., 100% DMSO), inject the smallest possible volume to minimize this effect.[16]
Degradation in Autosampler If samples are left in the autosampler for an extended period, they may degrade due to exposure to light or temperature.
Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Prepare fresh samples for analysis and run them as quickly as possible. Use amber or light-blocking autosampler vials.
Isomers or Tautomers Some indole derivatives can exist as stable isomers or tautomers that may be resolved by HPLC, appearing as separate peaks.
Solution: This is an inherent property of the molecule. If this is suspected, consult the literature for your specific compound or related structures. Further analytical characterization (e.g., MS/MS, NMR) may be needed to confirm the identity of the different peaks.

Quantitative Data on Indole Stability

The stability of indole compounds is highly dependent on their specific structure and the experimental conditions. Below are tables summarizing available quantitative data.

Table 1: Stability of Indole-3-carbinol (I3C) in Aqueous Acid [17]

pHTime (min)Major Products Identified% Yield of Acetonitrile-Soluble Products
Acidic (HCl solution)10Diindol-3-ylmethane, Cyclic & Linear Trimers18%

Note: This data highlights the rapid oligomerization of I3C in acidic conditions, simulating the gastric environment.

Table 2: Photodegradation Kinetics of Melatonin (an indoleamine) [4][18]

ConditionRate Constant (k)Half-life (t½)Notes
Aqueous solution, varied light intensityIncreases with light powerDecreases with light powerFollows a first-order reaction model. The primary degradation product is N1-Acetyl-N2-formyl-5-methoxykynuramine (AFMK) due to photo-oxidation of the indole ring.[4][18]
Aqueous solution, varied pHMost stable at acidic pH-Degradation increases at neutral and alkaline pH.
Aqueous solution, varied temperature (60-90°C)Increases with temperatureDecreases with temperatureThe degradation rate is significantly affected by temperature.

Table 3: Forced Degradation of Sertindole [11]

Stress ConditionObservationMajor Degradation Products
Oxidative (H₂O₂)Significant degradationProduct of chlorine substitution with a hydroxyl group, and others.
Photolytic (UV/Vis light)Highly photolabile18 transformation products identified, including from dechlorination, hydroxylation, and dehydrogenation.
Acidic/Basic/ThermalLess degradation compared to oxidative and photolytic stress-

Note: This qualitative summary indicates that sertindole is particularly susceptible to oxidative and photodegradation.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Monitoring Indole Compound Stability

This protocol is a general starting point and should be optimized for your specific indole derivative.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. (For MS compatibility) or 10 mM Sodium Acetate buffer pH 4.[19]

    • Mobile Phase B: Acetonitrile.

    • Filter and degas all mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for the optimal wavelength for your compound (typically around 220 nm and 280 nm for indoles). If unknown, monitor at 280 nm.

    • Gradient Program (example):

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Sample Preparation for Stability Study:

    • Prepare a stock solution of your indole compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution into the desired test solutions (e.g., different pH buffers, cell culture media) to a final concentration suitable for HPLC analysis.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the test solution, quench the degradation if necessary (e.g., by adding a strong solvent like acetonitrile and placing it in a cold environment), and inject it into the HPLC system.

    • Calculate the percentage of the remaining parent compound by comparing the peak area at each time point to the peak area at time zero.

Visualizations

Diagram 1: General Degradation Pathways of the Indole Nucleus

DegradationPathways Indole Indole Compound Oxidation Oxidation (O₂, H₂O₂, Light) Indole->Oxidation Hydrolysis Hydrolysis (Acid/Base) Indole->Hydrolysis Oligomerization Oligomerization (e.g., in acid) Indole->Oligomerization

Caption: Key degradation routes for indole compounds in solution.

Diagram 2: Troubleshooting Workflow for Indole Compound Instability

TroubleshootingWorkflow Start Instability Observed (e.g., loss of activity, new peaks) CheckStorage Review Storage Conditions: - Temperature? - Light exposure? - Airtight container? Start->CheckStorage CheckSolution Review Solution Prep: - Solvent purity? - pH of buffer? - Exposure to air? Start->CheckSolution OptimizeStorage Optimize Storage: - Store at -20°C or -80°C - Use amber vials - Purge with N₂/Ar CheckStorage->OptimizeStorage Suboptimal Reanalyze Re-analyze Stability CheckStorage->Reanalyze Optimal OptimizeSolution Optimize Solution: - Use fresh, high-purity solvents - Adjust/buffer pH - Add antioxidant CheckSolution->OptimizeSolution Suboptimal CheckSolution->Reanalyze Optimal OptimizeStorage->Reanalyze OptimizeSolution->Reanalyze

Caption: A logical workflow for troubleshooting indole instability.

References

overcoming challenges in the purification of polar indole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar indole derivatives.

Troubleshooting Guides

Problem: My polar indole derivative shows poor retention and elutes in the void volume during Reverse-Phase (RP) HPLC.

This is a common issue as highly polar compounds have weak interactions with non-polar stationary phases like C18.[1][2][3][4]

Possible Solutions:

  • Switch to a more suitable chromatography mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[1][2][3][5][6] It utilizes a polar stationary phase (e.g., silica, diol, amine) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water).[1][6]

    • Mixed-Mode Chromatography (MMC): This technique combines multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column.[7][8][9][10][11] This allows for the retention of both non-polar and polar/ionizable compounds.[7][8][9][11]

    • Ion-Exchange Chromatography (IEX): If your indole derivative is ionizable, IEX can be a powerful tool.[12][13][14][15][16] It separates molecules based on their net charge through interactions with an oppositely charged stationary phase.[12][13][14][15][16]

  • Modify the mobile phase in RP-HPLC:

    • Use a highly aqueous mobile phase: Some modern RP columns, known as "polar-embedded" or "aqua" columns, are designed to be stable in 100% aqueous mobile phases and can retain polar analytes more effectively.[4]

    • Add ion-pairing reagents: For ionizable indoles, adding an ion-pairing reagent to the mobile phase can increase retention on a C18 column. However, these reagents are often not compatible with mass spectrometry (MS).[8][9]

Problem: My polar indole derivative is unstable on silica gel.

Some indole derivatives can degrade on the acidic surface of silica gel.[17]

Possible Solutions:

  • Deactivate the silica gel: You can reduce the acidity of the silica gel to minimize degradation.[17]

  • Use an alternative stationary phase:

    • Alumina or Florisil: For less challenging separations, these can be good alternatives to silica.[17]

    • Bonded phases: Consider using amino- or cyano-bonded silica columns, which are less acidic.

  • Employ a different purification technique:

    • Reverse-Phase Chromatography: If the compound is stable under RP conditions, this can be a good alternative.

    • Crystallization: This can be a highly effective method for obtaining pure compounds without the use of silica gel.[18][19][20]

Problem: My polar indole derivative has poor solubility in the mobile phase.

Solubility issues can lead to poor peak shape and inaccurate quantification.[17]

Possible Solutions:

  • Change the mobile phase composition:

    • In RP-HPLC, increasing the proportion of the stronger, organic solvent can improve solubility.

    • In HILIC, the high organic content of the mobile phase can sometimes be problematic for the solubility of highly polar compounds.[8] In such cases, a different technique like mixed-mode or ion-exchange chromatography might be more suitable.

  • Use a different injection solvent: Dissolve the sample in a small amount of a stronger solvent (like DMSO or DMF) that is miscible with the mobile phase.[21] However, be aware that large injection volumes of strong solvents can lead to peak distortion.

  • Solid loading: Adsorb the crude sample onto a small amount of silica or other inert support and load it onto the column as a solid.[17] This can be particularly useful for flash chromatography.

Problem: I am having difficulty detecting my polar indole derivative.

Some indole derivatives may have poor UV absorbance at commonly used wavelengths.

Possible Solutions:

  • Optimize the detection wavelength: Indole and its derivatives typically have strong absorbance in the near-ultraviolet region.[22][23] Experiment with different wavelengths, such as 217 nm, to maximize sensitivity.[24]

  • Use a more universal detector:

    • Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile compounds and does not rely on UV absorbance.

    • Mass Spectrometry (MS): MS is a highly sensitive and selective detection method that can be coupled with various chromatography techniques.[8][25]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying a new polar indole derivative?

A1: A good starting point is to assess the compound's polarity and ionization state (pKa).

  • Thin Layer Chromatography (TLC): Run TLC plates with different solvent systems (normal-phase and reversed-phase) to get a preliminary idea of the compound's polarity.

  • Solubility Tests: Check the solubility of your compound in various solvents.

  • Literature Search: Look for purification methods used for similar indole derivatives.

Based on this information, you can choose an initial purification strategy. For very polar, non-ionizable compounds, HILIC is often a good choice.[1][5] For polar, ionizable compounds, ion-exchange or mixed-mode chromatography can be very effective.[7][8][12]

Q2: How can I improve the separation of closely eluting impurities from my polar indole derivative?

A2:

  • Optimize the gradient: A shallower gradient during elution can improve resolution.

  • Change the stationary phase: Different stationary phases can offer different selectivities. For example, if you are using a C18 column, try a phenyl-hexyl or a polar-embedded column.

  • Modify the mobile phase pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly alter retention times and improve selectivity.[8][15]

  • Try a different chromatographic mode: If optimizing the current method fails, switching to an orthogonal technique (e.g., from RP-HPLC to HILIC) can provide a completely different separation profile.

Q3: Can I use Supercritical Fluid Chromatography (SFC) for purifying polar indole derivatives?

A3: Yes, SFC is an emerging technique that can be effective for the purification of polar compounds.[26][27][28] It uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent (modifier) like methanol.[26][27][29] SFC can offer fast separations and is considered a "greener" alternative to traditional HPLC due to reduced organic solvent consumption.[26][27] However, method development can be more complex, and specialized instrumentation is required.[29]

Q4: My polar indole derivative is an acid/base. Which ion-exchange mode should I use?

A4:

  • For acidic indole derivatives (anions): Use Anion-Exchange Chromatography (AEX) . The stationary phase is positively charged and will retain negatively charged analytes.[12][13]

  • For basic indole derivatives (cations): Use Cation-Exchange Chromatography (CEX) . The stationary phase is negatively charged and will retain positively charged analytes.[12][13]

The pH of the mobile phase is crucial for controlling the charge of both the analyte and the stationary phase.[15]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Indole Derivative Purification

TechniqueStationary PhaseMobile PhaseBest Suited ForAdvantagesDisadvantages
Reverse-Phase (RP) Non-polar (e.g., C18)[30][31]Polar (e.g., Water/Acetonitrile)[30][31]Moderately polar indolesWell-established, wide variety of columnsPoor retention of very polar compounds[1][2][3]
HILIC Polar (e.g., Silica, Diol, Amine)[1][6]High organic with small aqueous portion[1][6]Highly polar, non-ionizable indoles[1][5]Good retention of polar compounds, MS-friendlyPotential sample solubility issues in high organic mobile phase[8]
Ion-Exchange (IEX) Charged (Anionic or Cationic)[12][13][16]Aqueous buffers with varying salt concentration or pH[14][15]Ionizable (acidic or basic) indoles[12][13]High capacity and selectivity for charged molecules[15]Not suitable for neutral compounds, may require desalting[8]
Mixed-Mode (MMC) Combination of RP and IEX or HILIC functionalities[7][8][11]Can be tuned with organic solvent, pH, and ionic strength[8]Complex mixtures with varying polarities and charges[7][8][9]Versatile, can retain a wide range of compounds in a single run[7][8]Method development can be more complex
Supercritical Fluid (SFC) Various (similar to HPLC)Supercritical CO2 with a polar modifier[26][29]Polar compounds, chiral separations[26]Fast, reduced organic solvent use, MS-compatible[26][27]Requires specialized equipment, method development can be challenging[29]

Experimental Protocols

Protocol 1: General HILIC Method Development for a Polar Indole Derivative

  • Column Selection: Start with a bare silica or a diol-bonded column.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 10 mM ammonium formate (or acetate), pH adjusted to 3.0 with formic acid.

    • Mobile Phase B: Acetonitrile with 10 mM ammonium formate (or acetate), pH adjusted to 3.0 with formic acid.

  • Initial Gradient Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 5 µL

    • Gradient: 95% B to 50% B over 15 minutes.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 90:10 or 80:20) to ensure compatibility with the initial mobile phase conditions.

  • Optimization:

    • Adjust the gradient slope and range to improve separation.

    • If retention is too low, increase the initial percentage of acetonitrile.

    • If retention is too high, decrease the initial percentage of acetonitrile.

    • Varying the pH and buffer concentration can also affect selectivity, especially for ionizable indoles.

Protocol 2: Solute Crystallization for High Purity Indole

This protocol is adapted from a study on the purification of indole from a concentrated oil.[18][20]

  • Material Preparation: Prepare a model indole-concentrated oil based on the composition of your crude mixture. n-Hexane is used as the solvent.

  • Crystallization Setup: Use a jacketed Pyrex batch crystallizer.

  • Optimal Crystallization Conditions:

    • Crystallization temperature: 283 K (-10 °C)

    • Crystallization time: 10 minutes

    • Initial volume ratio of solvent (n-hexane) to the crude indole mixture: 15.5

    • Impeller speed: 0 s⁻¹ (no stirring)

  • Procedure:

    • Add the crude indole mixture and n-hexane to the crystallizer at the specified ratio.

    • Cool the mixture to 283 K and hold for 10 minutes without agitation.

    • Collect the resulting crystals by filtration.

    • Wash the crystals with cold n-hexane.

    • Dry the crystals under vacuum.

  • Analysis: Analyze the purity of the crystals and the mother liquor by a suitable method (e.g., HPLC, GC) to determine the yield and purity. In the cited study, this method yielded indole with a purity of 99.5 wt% and a yield of 57.5%.[20]

Visualizations

Purification_Workflow start Crude Polar Indole Derivative assess Assess Polarity & Ionization (TLC, pKa, Solubility) start->assess is_ionizable Is the compound ionizable? assess->is_ionizable sfc Alternative: SFC assess->sfc crystallization Alternative: Crystallization assess->crystallization is_very_polar Is the compound very polar? is_ionizable->is_very_polar No iex Ion-Exchange Chromatography is_ionizable->iex Yes rp_hplc Reversed-Phase HPLC (Polar-embedded column) is_very_polar->rp_hplc No hilic HILIC is_very_polar->hilic Yes end Pure Compound rp_hplc->end mmc Mixed-Mode Chromatography hilic->mmc Consider for complex mixtures hilic->end iex->mmc Consider for complex mixtures iex->end mmc->end sfc->end crystallization->end

Caption: Decision workflow for selecting a purification strategy.

IEX_Principle cluster_column Ion-Exchange Column cluster_fractions Collected Fractions stationary_phase Stationary Phase Positively Charged Beads (+) elution Elution with Increasing Salt Concentration stationary_phase:port->elution Binding of Anionic Indole fraction1 Fraction 1: Unbound Cations (+) & Neutrals stationary_phase:port->fraction1 Wash mixture Mixture of Analytes (Anionic Indole (-), Neutral, Cationic (+)) mixture->stationary_phase:port Sample Loading fraction2 Fraction 2: Eluted Anionic Indole (-) elution->fraction2

Caption: Principle of Anion-Exchange Chromatography for an acidic indole.

References

enhancing the signal-to-noise ratio in NMR analysis of 2-amino-1-(1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio (S/N) for the NMR analysis of 2-amino-1-(1H-indol-3-yl)ethanol.

Troubleshooting Guide

Issue: Low Signal-to-Noise Ratio (S/N) in the Spectrum

Low S/N is a common challenge, especially with dilute samples. Here are common causes and their solutions:

Potential Cause Recommended Solution
Low Sample Concentration The most direct way to improve S/N is to increase the sample concentration. For a standard 5 mm NMR tube, a concentration of 10-50 mM is generally recommended for ¹H NMR.[1][2][3] If the sample amount is limited, consider using a smaller diameter NMR tube (e.g., 1.7 mm) and a corresponding microprobe, which can significantly enhance mass sensitivity.
Insufficient Number of Scans The S/N ratio increases with the square root of the number of scans.[2] To double the S/N, you need to quadruple the number of scans. For dilute samples, increasing the number of scans is a crucial step.[4]
Improper Receiver Gain Setting An incorrectly set receiver gain can either clip the signal (if too high) or fail to amplify it sufficiently (if too low). Use the automatic gain setting (rga) before acquisition or manually optimize it to maximize signal without introducing artifacts.
Poor Shimming An inhomogeneous magnetic field leads to broad lines and reduced peak height, thus lowering the S/N.[5] Careful shimming of the sample is essential. For challenging samples, gradient shimming followed by manual adjustment of Z1 and Z2 shims can significantly improve line shape and S/N.
Probe Not Tuned and Matched The NMR probe must be tuned to the correct frequency and matched to the impedance of the instrument for efficient signal detection. Always tune and match the probe for each sample, as different solvents and sample concentrations can affect the probe's electronic environment.
Using a Room Temperature Probe Cryogenically cooled probes (cryoprobes) offer a significant S/N advantage over room-temperature probes, typically by a factor of 3 to 5, and can be up to 20 times more mass sensitive.[6][7][8] For low-concentration or mass-limited samples, using a cryoprobe is highly recommended.

Issue: Broad or Disappearing Peaks for -NH₂ and -OH Protons

The amine (-NH₂) and hydroxyl (-OH) protons of this compound are "exchangeable protons," which can lead to peak broadening or their complete disappearance from the spectrum.

Potential Cause Recommended Solution
Rapid Chemical Exchange Exchangeable protons can undergo rapid exchange with each other and with trace amounts of water or acidic protons in the solvent.[9] This exchange broadens the signals and can decouple them from adjacent protons.
Use an Aprotic Solvent: Solvents like DMSO-d₆ or acetone-d₆ slow down the exchange rate, often resulting in sharper peaks for -NH₂ and -OH protons and allowing for the observation of their couplings.[9]
Lower the Temperature: Decreasing the temperature of the experiment can also slow the exchange rate, leading to sharper signals. A variable temperature (VT) study can be performed to find the optimal temperature.[10][11]
Acidic Impurities in Solvent Deuterated chloroform (CDCl₃) can contain trace amounts of HCl, which can protonate the amine group and lead to peak broadening due to exchange between the protonated and free amine.[12] Adding a small amount of anhydrous potassium carbonate to the CDCl₃ can neutralize the acid.
Presence of Water Water in the sample or solvent can exacerbate the exchange process. Use a dry deuterated solvent and ensure your glassware is thoroughly dried.

Issue: Overlapping Signals in the Spectrum

Potential Cause Recommended Solution
Signal Crowding The aromatic region of the indole ring or the aliphatic region of the ethanol chain may have overlapping signals, making interpretation difficult.
Change the Solvent: Different deuterated solvents can induce different chemical shifts (solvent effects), which can help to resolve overlapping peaks.[5][13] For instance, switching from CDCl₃ to benzene-d₆ or DMSO-d₆ can alter the chemical shifts of the indole protons.
Vary the Temperature: As temperature can affect the conformation of the molecule, it can also subtly change the chemical shifts of non-exchangeable protons, potentially resolving overlaps.[10][11]
Increase the Magnetic Field Strength: Higher field NMR spectrometers offer greater spectral dispersion, which can resolve closely spaced signals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for NMR analysis of this compound?

The choice of solvent depends on the information you need to obtain.

  • For observing exchangeable -NH₂ and -OH protons: Aprotic, hydrogen-bond accepting solvents like DMSO-d₆ are often the best choice. They slow down the proton exchange, leading to sharper peaks and allowing for the observation of J-coupling.

  • For general structural characterization: CDCl₃ is a common choice due to its relatively low cost and ability to dissolve many organic compounds. However, be aware that exchangeable proton signals may be broad or absent, and the solvent can be slightly acidic.

  • To resolve overlapping signals: Trying different solvents like acetone-d₆ , methanol-d₄ , or benzene-d₆ can be beneficial due to their different solvent effects on chemical shifts.[5][13]

Q2: How can I confirm the signals from the -NH₂ and -OH protons?

A D₂O exchange experiment is a simple and definitive method.[14] After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it gently, and re-acquire the spectrum. The signals from the exchangeable -NH₂ and -OH protons will decrease in intensity or disappear completely because the protons are replaced by deuterium, which is not observed in ¹H NMR.

Q3: How many scans are sufficient for a good spectrum?

This depends on the sample concentration and the NMR hardware.

  • For concentrated samples ( >10 mg in 0.6 mL): A single scan on a modern spectrometer with a cryoprobe may be sufficient for a good ¹H spectrum.

  • For dilute samples: A higher number of scans (e.g., 64, 128, or more) will be necessary. Remember that the S/N improves with the square root of the number of scans, so a 4-fold increase in scans is needed to double the S/N.[2] For ¹³C NMR, which is inherently less sensitive, a larger number of scans is almost always required.

Q4: My peaks are broad. What should I do?

Broad peaks can have several causes. First, check your shimming , as poor field homogeneity is a common culprit.[5] If the shimming is good, consider the following:

  • Sample concentration: Very high concentrations can lead to increased viscosity and broader lines. Try diluting your sample.

  • Particulates in the sample: Undissolved material can disrupt the magnetic field homogeneity. Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[15]

  • Chemical exchange: As discussed above, this is common for the -NH₂ and -OH protons. Try changing the solvent or temperature.

  • Paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your sample and glassware are free from such contaminants.

Data Presentation

Table 1: Signal-to-Noise Ratio (S/N) Enhancement Techniques
TechniqueTypical S/N Improvement FactorNotes
Increasing Number of Scans Proportional to the square root of the number of scans (√N)[2]Doubling S/N requires 4x the scans and 4x the experiment time.
Using a Cryoprobe 3 - 5x over a room temperature probe[8]Highly effective for dilute or mass-limited samples.
Higher Magnetic Field Proportional to B₀^(3/2)A higher field spectrometer provides better sensitivity and resolution.
Optimized Data Processing VariableApplying a matched filter (e.g., exponential multiplication) can improve S/N at the cost of resolution.
Table 2: Expected Qualitative Effects of Different Solvents on the ¹H NMR Spectrum of this compound
SolventExchangeable Protons (-NH₂, -OH)Aromatic Protons (Indole Ring)Aliphatic Protons (Ethanol Chain)
CDCl₃ Often broad, may not show coupling, or may exchange with residual water.[9]Standard chemical shifts. The residual CHCl₃ peak at ~7.26 ppm may overlap with aromatic signals.[16]Standard chemical shifts.
DMSO-d₆ Sharper peaks, coupling to adjacent protons is more likely to be observed.[9]Generally shifted slightly compared to CDCl₃.Generally shifted slightly compared to CDCl₃.
Methanol-d₄ Will exchange with the -OD of the solvent and will not be observed.[5]Chemical shifts will be different from CDCl₃.The -OH will exchange with the solvent; other signals will be present but shifted.
Benzene-d₆ Often broad, similar to CDCl₃.Significant solvent-induced shifts (ASIS effect) can occur, which may help to resolve overlapping signals.Significant solvent-induced shifts can also be observed.

Experimental Protocols

Protocol 1: D₂O Exchange for Identification of -NH₂ and -OH Protons
  • Prepare the Sample: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum. Note the chemical shifts and integrals of all peaks, particularly those suspected to be from the -NH₂ and -OH protons.

  • Add D₂O: Carefully add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake it gently for about 30 seconds to facilitate the exchange of protons with deuterium.

  • Re-acquire Spectrum: Place the sample back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters as before.

  • Analyze: Compare the two spectra. The peaks corresponding to the -NH₂ and -OH protons will have significantly decreased in intensity or disappeared in the second spectrum.[14] A new, likely broad peak due to HOD may appear.

Protocol 2: Variable Temperature (VT) NMR for Sharpening Exchangeable Proton Signals
  • Prepare the Sample: Prepare a sample of this compound in an appropriate aprotic solvent like DMSO-d₆. Ensure the NMR tube is of good quality to withstand temperature changes.

  • Set Initial Temperature: Start with the standard operating temperature (e.g., 25 °C or 298 K). Acquire a standard ¹H spectrum.

  • Lower the Temperature: Gradually decrease the temperature in increments of 10-20 °C.[3] Allow the temperature to equilibrate for 5-10 minutes at each new setpoint before acquiring a spectrum.[10]

  • Shim at Each Temperature: Re-shim the sample at each new temperature, as the magnetic field homogeneity will be affected by the temperature change.

  • Acquire Spectra: Acquire a ¹H spectrum at each temperature.

  • Analyze the Spectra: Observe the changes in the line widths and chemical shifts of the -NH₂ and -OH protons. As the temperature is lowered, these peaks should become sharper as the rate of chemical exchange decreases.[10][11]

Visualizations

Experimental_Workflow_SN_Enhancement cluster_sample_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing A Start: Low S/N B Increase Concentration (10-50 mM) A->B Concentration C Filter Sample B->C Purity D Choose Appropriate Solvent (e.g., DMSO-d6) C->D Solvent Choice E Tune and Match Probe D->E Instrument Setup F Optimize Shims E->F G Set Adequate Receiver Gain F->G H Increase Number of Scans (NS) G->H Acquisition Parameters I Use Cryoprobe (if available) H->I J Apply Matched Filter (e.g., LB=0.3 Hz) I->J Processing K End: Enhanced S/N J->K

Caption: Workflow for enhancing the signal-to-noise ratio in NMR.

Troubleshooting_Broad_Peaks Start Issue: Broad NMR Peaks CheckShims Is shimming optimal? Start->CheckShims CheckConcentration Is concentration too high? CheckShims->CheckConcentration Yes Sol_Shim Re-shim the sample CheckShims->Sol_Shim No CheckPurity Are there particulates or paramagnetic impurities? CheckConcentration->CheckPurity No Sol_Dilute Dilute the sample CheckConcentration->Sol_Dilute Yes CheckExchange Are exchangeable protons (-NH2, -OH) broad? CheckPurity->CheckExchange No Sol_Filter Filter the sample CheckPurity->Sol_Filter Yes Sol_Exchange Change solvent to DMSO-d6 or lower the temperature CheckExchange->Sol_Exchange Yes D2O_Exchange_Protocol A 1. Acquire 1H NMR spectrum in deuterated solvent B 2. Add one drop of D2O to the NMR tube A->B C 3. Shake gently to mix B->C D 4. Re-acquire 1H NMR spectrum C->D E 5. Compare spectra: -NH2 and -OH peaks disappear D->E

References

minimizing racemization during the synthesis of chiral amino alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the synthesis of chiral amino alcohols.

Troubleshooting Guide: Minimizing Racemization

This guide addresses common issues encountered during the synthesis of chiral amino alcohols that can lead to a loss of stereochemical purity.

Problem 1: Significant Racemization Observed in the Final Product

Possible Causes:

  • Harsh Reaction Conditions: High temperatures or prolonged reaction times can provide the energy needed to overcome the activation barrier for racemization.

  • Strongly Basic or Acidic Conditions: The presence of strong bases or acids can facilitate the formation of achiral intermediates, such as enolates or their equivalents, leading to racemization.

  • Inappropriate Choice of Reagents: Certain reagents may promote side reactions that lead to racemization. For instance, some reducing agents might require conditions that favor epimerization.

  • Unstable Chiral Intermediates: The intermediates formed during the reaction may not be stereochemically stable under the reaction conditions.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Lower the reaction temperature. Cryogenic conditions are often employed in stereoselective synthesis to minimize racemization.

    • Reaction Time: Monitor the reaction progress closely (e.g., using TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.

  • Reagent and Catalyst Selection:

    • Mild Reagents: Employ milder bases or acids. For example, use organic bases like triethylamine or diisopropylethylamine instead of strong inorganic bases like sodium hydroxide.

    • Chiral Catalysts: Utilize catalysts that promote stereoselective transformations under mild conditions. For example, chromium-catalyzed asymmetric cross-couplings have been shown to produce chiral β-amino alcohols with high enantiomeric excess (ee).[1]

    • Enzymatic Methods: Consider biocatalytic approaches, which often proceed with high enantioselectivity under mild physiological conditions.[2][3]

  • Protecting Group Strategy:

    • Appropriate Protecting Groups: The choice of protecting groups for the amine and alcohol functionalities is crucial. Bulky protecting groups can sterically hinder the approach of reagents that may cause racemization. Electron-withdrawing protecting groups on the imine can modulate its reduction potential, enabling preferential reactions and suppressing side reactions.[1]

Problem 2: Low Diastereoselectivity in the Synthesis of Amino Alcohols with Multiple Chiral Centers

Possible Causes:

  • Poor Facial Selectivity: The incoming nucleophile or electrophile may not have a strong preference for one face of the prochiral substrate.

  • Lack of Stereocontrol: The synthetic method employed may not offer inherent stereocontrol over the formation of the new chiral center.

Solutions:

  • Substrate Control:

    • Introduce a chiral auxiliary into the substrate to direct the stereochemical outcome of the reaction.

  • Reagent Control:

    • Employ chiral reagents or catalysts that can effectively discriminate between the diastereotopic faces of the substrate. Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines is a highly diastereoselective method for synthesizing syn-α-hydroxy-β-amino esters.

    • For the synthesis of γ-amino alcohols, iridium-catalyzed asymmetric transfer hydrogenation can yield anti-products, while rhodium-catalyzed asymmetric hydrogenation provides syn-products.[4]

  • Chelation Control:

    • Utilize metal ions that can chelate to the substrate, creating a rigid conformation that favors the approach of the reagent from a specific direction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing chiral amino alcohols while minimizing racemization?

A1: Several methods are effective in synthesizing chiral amino alcohols with high stereopurity:

  • Asymmetric Reduction of α-Amino Ketones: This is a straightforward approach where a prochiral ketone is reduced to a chiral alcohol. Catalysts based on ruthenium, rhodium, and iridium are commonly used for this transformation, often providing high enantioselectivity.[4][5]

  • Ring-Opening of Epoxides or Aziridines: The nucleophilic attack of an amine on an epoxide or a nucleophile on an aziridine can produce chiral amino alcohols. The stereochemistry of the product is well-defined by the stereochemistry of the starting epoxide or aziridine.[1]

  • Asymmetric Aminohydroxylation of Alkenes: This method, developed by Sharpless, allows for the direct conversion of alkenes to chiral amino alcohols. However, it can sometimes suffer from regioselectivity issues.

  • Biocatalytic Methods: Enzymes such as alcohol dehydrogenases and aminotransferases can be used to synthesize chiral amino alcohols with excellent enantioselectivity under mild conditions.[2][3]

  • Chromium-Catalyzed Asymmetric Cross-Coupling: This newer method involves the cross-coupling of aldehydes and imines to produce chiral β-amino alcohols with high enantiomeric excess.[1]

Q2: How does the choice of solvent affect racemization?

A2: The solvent can play a significant role in racemization by influencing the stability of charged or polar intermediates. Protic solvents can stabilize ionic intermediates that may be prone to racemization. Aprotic polar solvents might also facilitate racemization depending on the reaction mechanism. It is often necessary to screen different solvents to find the optimal conditions that minimize racemization while ensuring sufficient reactivity.

Q3: Can protecting groups help in minimizing racemization?

A3: Yes, protecting groups are a critical tool in minimizing racemization.

  • Steric Hindrance: Bulky protecting groups can prevent the approach of bases or other reagents to the chiral center, thus inhibiting racemization.

  • Electronic Effects: Electron-withdrawing protecting groups can decrease the acidity of a proton at the chiral center, making it less susceptible to deprotonation and subsequent racemization. For example, the use of strongly electron-withdrawing protecting groups on imines can be a key strategy.[1]

  • Urethane-type protecting groups , like Cbz and Fmoc, are known to reduce the potential for racemization in amino acid chemistry.[6]

Q4: At what stages of the synthesis is racemization most likely to occur?

A4: Racemization can occur at several stages:

  • During the main reaction: If the reaction conditions are harsh (high temperature, strong base/acid), racemization of the product or intermediates can occur.

  • During work-up: Aqueous work-ups with strong acids or bases can cause racemization of the final product.

  • During purification: Purification methods like chromatography on silica gel (which is acidic) can sometimes lead to racemization of sensitive compounds. Using a neutral support like alumina or deactivating the silica gel with a base can mitigate this issue.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Asymmetric Synthesis of Chiral Amino Alcohols

Catalyst SystemSubstrateProduct TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Chromium-catalyzedAldehydes and Iminesβ-amino alcohol-up to 99%[1]
Rh(II)-catalyzedCarbonyl ylides and Aldiminessyn-α-hydroxy-β-amino ester>95:5-
Ir/α-substituted-amino acid amide complexβ-amino ketoneanti-γ-amino alcoholup to >99:1up to >99%[4]
Rh-based BINAP catalystβ-amino ketonesyn-γ-amino alcoholup to >99:1up to >99%[4]
Ruthenium-catalyzedUnprotected α-ketoamines1,2-amino alcohol->99.9%[5]

Experimental Protocols

General Procedure for Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Couplings

This protocol is a generalized representation based on the work of Zhaobin Wang and his team for the synthesis of β-amino alcohols.[1]

  • Preparation: In a glovebox, add the chromium catalyst, the chiral ligand, and a manganese reductant to a flame-dried Schlenk tube.

  • Reagent Addition: Add the aldehyde and the imine substrates to the tube, followed by a suitable solvent (e.g., THF).

  • Reaction: Stir the reaction mixture at the specified temperature (often room temperature) for the required time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Visualizations

Experimental_Workflow General Experimental Workflow for Chiral Amino Alcohol Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Select Synthesis Method (e.g., Asymmetric Reduction, Ring Opening) Reagents Prepare Starting Materials (e.g., Amino Ketone, Epoxide) Start->Reagents Catalyst Prepare Catalyst/Reagent (e.g., Chiral Catalyst, Reducing Agent) Reagents->Catalyst ReactionSetup Set up Reaction under Inert Atmosphere Catalyst->ReactionSetup Addition Add Reagents and Solvent ReactionSetup->Addition Stirring Stir at Controlled Temperature Addition->Stirring Monitoring Monitor Reaction (TLC, LC-MS) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extract Product Quench->Extraction Purification Purify Product (Chromatography, Recrystallization) Extraction->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization Stereochem Determine Stereochemical Purity (Chiral HPLC, Optical Rotation) Characterization->Stereochem

Caption: A generalized workflow for the synthesis of chiral amino alcohols.

Racemization_Mechanism Base-Catalyzed Racemization Mechanism Chiral_Start (R)-Chiral Amino Alcohol Enolate Achiral Enolate Intermediate Chiral_Start->Enolate - H+ Base Base (B:) Proton_Abstraction Proton Abstraction Chiral_Product_R (R)-Chiral Amino Alcohol Enolate->Chiral_Product_R + H+ Chiral_Product_S (S)-Chiral Amino Alcohol Enolate->Chiral_Product_S + H+ Protonation_R Protonation Protonation_S Protonation Racemic_Mixture Racemic Mixture Decision_Tree Decision Tree for Minimizing Racemization Start Racemization Observed? Yes Yes Start->Yes No No -> Maintain Conditions Start->No Cause Identify Potential Cause Yes->Cause Harsh_Conditions Harsh Conditions? (High Temp, Long Time) Cause->Harsh_Conditions Base_Acid Strong Base/Acid? Cause->Base_Acid Reagent Inappropriate Reagent? Cause->Reagent Solution_Temp Lower Temperature Monitor Reaction Time Harsh_Conditions->Solution_Temp Solution_Base_Acid Use Milder Base/Acid (e.g., Organic Base) Base_Acid->Solution_Base_Acid Solution_Reagent Screen Reagents Consider Chiral Catalysts or Biocatalysis Reagent->Solution_Reagent

References

Validation & Comparative

Purity Validation of 2-amino-1-(1H-indol-3-yl)ethanol: A Comparative Guide to qNMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative analysis of two powerful analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) and Mass Spectrometry (MS), for the purity validation of 2-amino-1-(1H-indol-3-yl)ethanol, an indole derivative of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and practical applications of these methods.

Introduction to the Analytical Techniques

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, enabling precise and accurate purity determination.[2] It provides both structural and quantitative information in a single experiment.[3]

Mass Spectrometry (MS) , often coupled with a separation technique like liquid chromatography (LC-MS), is a highly sensitive and specific method for identifying and quantifying compounds.[4][5][6] It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).[6] For purity analysis, MS is exceptional at detecting and identifying trace-level impurities and degradation products.[5]

Comparative Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the purity assessment of a batch of this compound using both qNMR and LC-MS.

Table 1: Purity Determination by ¹H-qNMR

ParameterResult
Purity of this compound 98.5% (w/w)
Relative Standard Deviation (RSD)0.2% (n=3)
Identified Impurities
Indole-3-acetaldehyde0.8% (w/w)
Tryptamine0.5% (w/w)
Unidentified impurities0.2% (w/w)
Limit of Quantification (LOQ)0.1% (w/w)

Table 2: Purity Assessment by LC-MS

ParameterResult
Purity of this compound (% Peak Area) 99.2%
Relative Standard Deviation (RSD)0.5% (n=3)
Detected Impurities (by m/z and retention time)
Impurity A (m/z = 160.07)0.4% (Peak Area)
Impurity B (m/z = 161.10)0.3% (Peak Area)
Other low-level impurities (<0.05%)0.1% (Total Peak Area)
Limit of Detection (LOD)0.01% (Peak Area)

Experimental Protocols

Detailed methodologies for the purity validation of this compound using both techniques are provided below.

¹H-qNMR Purity Determination Protocol

1. Sample and Standard Preparation:

  • Accurately weigh approximately 10 mg of this compound into an NMR tube.

  • Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid) and add it to the same NMR tube.

  • Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

  • Gently vortex the tube to ensure complete dissolution of both the sample and the internal standard.

2. NMR Data Acquisition:

  • Acquire ¹H-NMR spectra on a 400 MHz (or higher) spectrometer.

  • Utilize a standard single-pulse experiment.

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery.

  • Acquire at least 16 scans for a good signal-to-noise ratio.[7]

3. Data Processing and Purity Calculation:

  • Process the acquired FID with an appropriate line broadening factor (e.g., 0.3 Hz).

  • Manually phase and baseline correct the spectrum.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the methine proton of the ethanol sidechain) and a known signal from the internal standard.

  • Calculate the purity of this compound using the following equation:

    where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

LC-MS Purity Assessment Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

  • Further dilute the stock solution to a working concentration of 10 µg/mL with the mobile phase.

2. LC-MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the main compound from its impurities (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detector: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Positive ion mode.

  • Scan Range: m/z 100-500.

3. Data Analysis:

  • Integrate the peak area of the main compound and all detected impurity peaks in the total ion chromatogram (TIC).

  • Calculate the purity as the percentage of the main peak area relative to the total peak area of all detected peaks.

  • Identify potential impurities by their mass-to-charge ratios and fragmentation patterns (if MS/MS data is acquired).

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows and the decision-making process for selecting the appropriate analytical technique.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurate Weighing of Sample weigh_is Accurate Weighing of Internal Standard weigh_sample->weigh_is dissolve Dissolution in Deuterated Solvent weigh_is->dissolve nmr_acq ¹H-NMR Spectrum Acquisition dissolve->nmr_acq processing Phasing & Baseline Correction nmr_acq->processing integration Signal Integration processing->integration calculation Purity Calculation integration->calculation result Absolute Purity (w/w) calculation->result

Caption: Workflow for purity determination by qNMR.

LCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_stock Prepare Stock Solution dilute Dilute to Working Concentration prep_stock->dilute lc_separation LC Separation dilute->lc_separation ms_detection MS Detection lc_separation->ms_detection peak_integration Peak Integration (TIC) ms_detection->peak_integration purity_calc Relative Purity Calculation (% Area) peak_integration->purity_calc impurity_id Impurity Identification (m/z) peak_integration->impurity_id result Relative Purity & Impurity Profile purity_calc->result impurity_id->result

Caption: Workflow for purity assessment by LC-MS.

Decision_Tree start Purity Validation Required for This compound q1 Need for absolute quantification without a specific reference standard? start->q1 q2 Primary goal is detection of trace-level unknown impurities? q1->q2 No qnmr Use qNMR q1->qnmr Yes lcms Use LC-MS q2->lcms Yes both Use both for orthogonal validation q2->both No/Both are important

Caption: Decision guide for selecting an analytical method.

Comparison of qNMR and Mass Spectrometry

FeatureqNMRMass Spectrometry (LC-MS)
Principle Measures the ratio of analyte to an internal standard based on the inherent quantitative nature of NMR signals.[2][3]Separates components chromatographically and detects them based on their mass-to-charge ratio.[6]
Quantification Absolute quantification without a reference standard of the analyte.[1]Relative quantification based on peak area; absolute quantification requires a specific reference standard.
Sensitivity Lower sensitivity, typically requiring milligram amounts of sample.[1]High sensitivity, capable of detecting impurities at trace levels (ppm or ppb).[5][8]
Specificity High, based on the unique chemical shifts of protons in the molecule.Very high, based on both chromatographic retention time and mass-to-charge ratio.[4]
Impurity Analysis Can quantify known and unknown impurities if they have unique signals.Excellent for detecting and identifying unknown impurities through mass analysis.[5][6]
Sample Throughput Lower throughput due to longer acquisition times.Higher throughput, especially with modern UHPLC systems.[4]
Instrumentation Requires access to an NMR spectrometer.Requires an LC system coupled to a mass spectrometer.
Strengths - Primary ratio method- High precision and accuracy- Non-destructive- Provides structural information- Exceptional sensitivity- High specificity- Ideal for complex mixtures- Provides molecular weight information
Limitations - Lower sensitivity- Signal overlap in complex mixtures- Higher equipment cost- Requires ionization of the analyte- Relative quantification can be biased by ionization efficiency- Destructive technique

Conclusion

Both qNMR and Mass Spectrometry are powerful techniques for the purity validation of this compound, each offering distinct advantages.

qNMR is the method of choice for obtaining highly accurate and precise absolute purity values without the need for a specific certified reference material of the analyte itself. Its ability to provide structural confirmation alongside quantification makes it invaluable for the characterization of new chemical entities and reference standards.

Mass Spectrometry , particularly when coupled with liquid chromatography, excels in its ability to detect and identify a wide range of impurities, even at trace levels.[5] This makes it an indispensable tool for impurity profiling, stability studies, and routine quality control where high sensitivity and throughput are required.

For comprehensive purity validation, a dual approach is often recommended. qNMR can be used to establish the absolute purity of a reference batch, while LC-MS can be employed for routine quality control to monitor for trace impurities and ensure batch-to-batch consistency. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for absolute versus relative quantification, the required sensitivity, and the complexity of the sample matrix.

References

A Comparative Analysis of the Biological Activities of Tryptophol and 2-amino-1-(1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the known biological effects and signaling pathways of two structurally related indole compounds.

This guide provides a detailed comparison of the biological activities of tryptophol and 2-amino-1-(1H-indol-3-yl)ethanol. While tryptophol is a well-characterized metabolite with a broad range of documented biological effects, this compound remains a largely uninvestigated compound. This document summarizes the available quantitative data, details experimental protocols for the key biological assays performed on tryptophol, and visualizes the associated signaling pathways. The significant knowledge gap concerning this compound is highlighted, presenting an opportunity for future research.

Introduction to the Compounds

Tryptophol, also known as indole-3-ethanol, is an aromatic alcohol that is a natural product of tryptophan metabolism in various organisms, including microorganisms, plants, and animals.[1] It is found in a variety of fermented products like wine and beer.[1] Tryptophol has garnered scientific interest due to its diverse biological activities, including its role as a sleep-inducing molecule, a quorum-sensing compound in yeast, an immunomodulator, and an anti-inflammatory agent.[1]

This compound is a structural analog of tryptophol, featuring an amino group at the carbon adjacent to the hydroxyl group. Despite its structural similarity to tryptophol and other bioactive indoleamines, there is a significant lack of publicly available data on its biological activity. It is primarily available through chemical suppliers, with limited information beyond its basic chemical properties.

Comparison of Biological Activities

A direct comparison of the biological activities of these two compounds is hampered by the lack of data for this compound. The following table summarizes the known quantitative data for tryptophol's biological activities.

Biological ActivityCompoundTest SystemResultReference
Anti-inflammatory Tryptophol3T3-L1 murine adipocytesDose-dependent reduction of MCP-1 production (significant at 25-100 µM)[2]
Cytotoxicity TryptopholHuman peripheral blood lymphocytesCytotoxic and genotoxic at 0.25-2.00 mM over 24 hours[3]
Sleep Induction TryptopholMiceInduces a sleep-like state at 250 mg/kg[1]
Quorum Sensing TryptopholSaccharomyces cerevisiaeActs as a quorum-sensing molecule, regulating filamentous growth[4][5]
Aryl Hydrocarbon Receptor (AhR) Activation TryptopholRat hepatoma-derived reporter cellsWeak agonist of the aryl hydrocarbon receptor[6]

Data for this compound is not available in the public domain.

Detailed Biological Activities of Tryptophol

Anti-inflammatory Activity

Tryptophol has demonstrated anti-inflammatory properties by reducing the production of monocyte chemoattractant protein-1 (MCP-1) in 3T3-L1 murine adipocytes in a dose-dependent manner.[2] This suggests a potential role for tryptophol in modulating inflammatory responses, particularly in the context of adipose tissue inflammation.

Cytotoxicity

Studies have shown that tryptophol exhibits cytotoxic and genotoxic effects at millimolar concentrations in human peripheral blood lymphocytes.[3] The observed mortality of lymphocytes was primarily attributed to apoptosis.[3]

Sleep-Inducing Effects

Tryptophol is known to induce a sleep-like state in mice.[1] This hypnotic effect is a key characteristic of the compound and has led to investigations into its role in physiological sleep mechanisms.

Quorum Sensing in Saccharomyces cerevisiae

In the yeast Saccharomyces cerevisiae, tryptophol functions as a quorum-sensing molecule.[4][5] This cell-to-cell communication mechanism allows the yeast population to coordinate gene expression and regulate morphological transitions, such as filamentous growth, in response to population density.[4]

Aryl Hydrocarbon Receptor (AhR) Agonism

Tryptophol has been identified as a weak agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and cellular homeostasis.[6] The activation of AhR by microbial metabolites like tryptophol is an area of active research, particularly in the context of gut health.

Signaling Pathways

Below are diagrams illustrating the known and proposed signaling pathways associated with tryptophol's biological activities.

Tryptophol_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_quorum_sensing Quorum Sensing in S. cerevisiae cluster_ahr Aryl Hydrocarbon Receptor Pathway Tryptophol1 Tryptophol Adipocyte Adipocyte Tryptophol1->Adipocyte NFkB NF-κB Pathway Tryptophol1->NFkB Inhibition Adipocyte->NFkB Inflammatory Stimulus MCP1 MCP-1 Production NFkB->MCP1 Tryptophol2 Tryptophol YeastCell Yeast Cell Tryptophol2->YeastCell PKA PKA Pathway YeastCell->PKA FLO11 FLO11 Gene Expression PKA->FLO11 FilamentousGrowth Filamentous Growth FLO11->FilamentousGrowth Tryptophol3 Tryptophol AhR AhR Tryptophol3->AhR Binds Nucleus Nucleus AhR->Nucleus Translocation ARNT ARNT XRE XRE ARNT->XRE Binds Nucleus->ARNT Dimerization GeneExpression Target Gene Expression XRE->GeneExpression

Signaling pathways modulated by Tryptophol.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Activity: MCP-1 Inhibition Assay in 3T3-L1 Adipocytes

Objective: To determine the effect of tryptophol on the production of Monocyte Chemoattractant Protein-1 (MCP-1) in differentiated 3T3-L1 adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Bovine Calf Serum (BCS)

  • Insulin, Dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX) for differentiation cocktail

  • Tryptophol (dissolved in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) to induce inflammation

  • MCP-1 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS.

    • Seed cells in 96-well plates and grow to confluence.

    • Two days post-confluence, induce differentiation by replacing the medium with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

    • After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

    • Continue to culture for an additional 4-6 days, replacing the medium every 2 days, until cells are fully differentiated into adipocytes.

  • Treatment:

    • Pre-treat the differentiated 3T3-L1 adipocytes with various concentrations of tryptophol (e.g., 25, 50, 100 µM) for 1 hour.

    • Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the wells (except for the negative control).

    • Incubate the plates for 24 hours.

  • MCP-1 Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentration of MCP-1 in the supernatants using a commercial MCP-1 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of MCP-1 inhibition by tryptophol compared to the LPS-treated control.

Cytotoxicity: MTT Assay

Objective: To assess the cytotoxic effect of tryptophol on a given cell line.

Materials:

  • Human peripheral blood lymphocytes (or other desired cell line)

  • RPMI-1640 medium (or other suitable medium)

  • Fetal Bovine Serum (FBS)

  • Tryptophol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/well).

  • Treatment:

    • Treat the cells with various concentrations of tryptophol (e.g., 0.25, 0.5, 1.0, 2.0 mM) for a specified duration (e.g., 24 hours). Include a vehicle control.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

Sleep Induction in Mice: Pentobarbital-Induced Sleep Test

Objective: To evaluate the sleep-inducing (hypnotic) effects of tryptophol in mice.

Materials:

  • Male ICR mice (or other suitable strain)

  • Tryptophol (dissolved in a suitable vehicle, e.g., saline with a small amount of Tween 80)

  • Pentobarbital sodium (anesthetic)

  • Animal cages

Procedure:

  • Acclimatization:

    • Acclimatize the mice to the experimental environment for at least one week before the experiment.

  • Administration:

    • Administer tryptophol (e.g., 250 mg/kg) or the vehicle control to the mice via intraperitoneal (i.p.) or oral (p.o.) route.

  • Pentobarbital Injection:

    • After a set period (e.g., 30 minutes) following tryptophol administration, inject pentobarbital sodium (e.g., 40-50 mg/kg, i.p.) to induce sleep.

  • Observation:

    • Immediately after pentobarbital injection, place each mouse on its back and observe for the loss of the righting reflex.

    • Sleep Latency: Record the time from pentobarbital injection to the loss of the righting reflex.

    • Sleep Duration: Record the time from the loss of the righting reflex to its recovery (when the mouse can right itself three times within 30 seconds).

  • Data Analysis:

    • Compare the sleep latency and sleep duration between the tryptophol-treated group and the control group using appropriate statistical tests.

Hypothetical Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for a future study aimed at directly comparing the biological activities of tryptophol and this compound.

Comparative_Workflow cluster_setup Experimental Setup cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis and Comparison Compound1 Tryptophol Cytotoxicity Cytotoxicity Assay (MTT) Compound1->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (MCP-1 ELISA) Compound1->AntiInflammatory ReceptorBinding Receptor Binding Assays (e.g., AhR, Serotonin Receptors) Compound1->ReceptorBinding SleepInduction Sleep Induction Assay Compound1->SleepInduction Toxicity Acute Toxicity Study Compound1->Toxicity Compound2 This compound Compound2->Cytotoxicity Compound2->AntiInflammatory Compound2->ReceptorBinding Compound2->SleepInduction Compound2->Toxicity CellLines Select Cell Lines (e.g., 3T3-L1, Lymphocytes, Neuronal cells) AnimalModel Select Animal Model (e.g., Mice) CompareData Compare IC50, EC50, and other quantitative data Cytotoxicity->CompareData AntiInflammatory->CompareData ReceptorBinding->CompareData SleepInduction->CompareData Toxicity->CompareData SAR Structure-Activity Relationship (SAR) Analysis CompareData->SAR Conclusion Draw Conclusions on Comparative Biological Activity SAR->Conclusion

References

A Comparative Analysis of Receptor Binding Profiles of Tryptamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding profiles of various tryptamine analogs, focusing on their interactions with key serotonin receptors. The information presented is intended to aid researchers and professionals in the fields of pharmacology, neuroscience, and drug development in understanding the structure-activity relationships of these compounds and their potential therapeutic or psychoactive effects.

Quantitative Receptor Binding Data

The following table summarizes the in vitro binding affinities (Ki, nM) of a selection of tryptamine analogs at several serotonin (5-HT) and other relevant receptors. Lower Ki values indicate higher binding affinity. This data has been compiled from multiple peer-reviewed studies to provide a broad comparative overview.

Compound5-HT1A5-HT2A5-HT2B5-HT2C5-HT6SERT
Tryptamine ->10,000---1,600
N,N-Dimethyltryptamine (DMT) 1,070108491,8603,3601,210
Psilocin (4-HO-DMT) 129404.6221,0004,300
4-AcO-DMT 22014017461,1004,800
5-MeO-DMT 1661.511.51151,150470
N,N-Diallyltryptamine (DALT) 2247011,0141,0878,9933,745
4-HO-DALT 2041332,5931,01821310,000
5-MeO-DALT 50831,2205041,130499
N-Benzyltryptamine -245100186--
4-Hydroxytryptamine 95--40--

Note: '-' indicates data not available in the cited sources. Data is aggregated from multiple sources and experimental conditions may vary.

Key Signaling Pathway: 5-HT2A Receptor Activation

Many psychoactive tryptamines exhibit high affinity for the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that is believed to be central to the psychedelic effects of these compounds. The diagram below illustrates the canonical Gq/11 signaling pathway activated by 5-HT2A receptor agonists.

Gq_Signaling_Pathway cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes tryptamine Tryptamine Analog (Agonist) tryptamine->receptor Binds to ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates ca2 er->ca2 Releases ca2->pkc Co-activates downstream Downstream Cellular Effects pkc->downstream Phosphorylates Targets

5-HT2A Receptor Gq Signaling Pathway

Experimental Workflow: Radioligand Binding Assay

The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. This technique measures the ability of a test compound (the tryptamine analog) to displace a radiolabeled ligand that has a known high affinity for the target receptor. The following diagram outlines a typical workflow for such an assay.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_receptor Receptor Preparation (e.g., cell membranes expressing the target receptor) incubation Incubate Receptor, Radioligand, and Test Compound at various concentrations prep_receptor->incubation prep_radioligand Radioligand Preparation (e.g., [³H]ketanserin for 5-HT2A) prep_radioligand->incubation prep_compound Test Compound Dilution Series (Tryptamine Analogs) prep_compound->incubation filtration Rapid Vacuum Filtration to separate bound from free radioligand incubation->filtration counting Scintillation Counting to quantify bound radioactivity filtration->counting analysis Data Analysis (e.g., non-linear regression) to determine IC₅₀ and Ki counting->analysis

Workflow for a Radioligand Binding Assay

Experimental Protocols

Competitive Radioligand Binding Assay (Generalized Protocol)

This protocol provides a general framework for determining the binding affinity of tryptamine analogs at serotonin receptors expressed in cell membranes. Specific parameters such as radioligand concentration, incubation time, and buffer composition should be optimized for each receptor subtype and radioligand used.

1. Materials and Reagents:

  • Cell Membranes: Prepared from cell lines stably expressing the human serotonin receptor of interest (e.g., HEK293 cells).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]ketanserin for 5-HT2A, [³H]8-OH-DPAT for 5-HT1A).

  • Test Compounds: Tryptamine analogs of interest, dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

  • Binding Buffer: Typically contains a buffering agent (e.g., 50 mM Tris-HCl), salts (e.g., 10 mM MgCl₂, 0.1 mM EDTA), and a protease inhibitor cocktail, with the pH adjusted to physiological levels (e.g., 7.4).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM ketanserin for 5-HT2A).

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter and Vials: For quantifying radioactivity.

  • 96-well Plates: For performing the assay.

2. Procedure:

  • Preparation of Reagents:

    • Thaw the cell membrane preparation on ice and resuspend in ice-cold binding buffer to a predetermined protein concentration (e.g., 10-20 µ g/well ).

    • Prepare serial dilutions of the test compounds in binding buffer.

    • Dilute the radioligand in binding buffer to a final concentration typically near its Kd value.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add cell membranes, radioligand, and binding buffer.

    • Non-specific Binding Wells: Add cell membranes, radioligand, and the non-specific binding control.

    • Competition Wells: Add cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly terminate the incubation by vacuum filtering the contents of each well through the glass fiber filters using the cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Measure the radioactivity in each vial using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

This comprehensive guide provides a foundational understanding of the receptor binding profiles of various tryptamine analogs, the underlying signaling pathways they modulate, and the experimental methods used to characterize their interactions with target receptors. This information is critical for the rational design and development of novel compounds with specific pharmacological properties.

A Head-to-Head Comparison of Synthetic Routes to 2-Amino-1-(1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of two primary synthetic routes to 2-amino-1-(1H-indol-3-yl)ethanol, a valuable building block in medicinal chemistry and drug development. The routes are compared based on experimental data for key metrics such as overall yield, number of steps, and reaction conditions. Detailed experimental protocols are provided to enable replication and adaptation in a laboratory setting.

Introduction to this compound

This compound, also known as tryptophanol, is a chiral amino alcohol derived from the essential amino acid L-tryptophan. Its structure, featuring a reactive primary amine and a secondary alcohol adjacent to the versatile indole nucleus, makes it a crucial intermediate for the synthesis of a wide range of biologically active compounds. This scaffold is present in numerous pharmaceutical agents, including adrenergic receptor modulators and serotonergic ligands. The efficient and scalable synthesis of this molecule is therefore of significant interest to the drug discovery and development community.

This guide will compare two distinct synthetic strategies:

  • Route A: A two-step synthesis commencing with the acylation of indole to form indole-3-glyoxylamide, followed by a one-pot reduction of both the amide and ketone functionalities using a powerful hydride reducing agent.

  • Route B: A three-step synthesis starting from the readily available amino acid L-tryptophan, involving N-protection, reduction of the carboxylic acid, and subsequent deprotection to yield the final product.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and practicality.

ParameterRoute A: From IndoleRoute B: From L-Tryptophan
Starting Material IndoleL-Tryptophan
Number of Steps 23
Overall Yield ~65-75% (estimated)~55-65%
Key Reagents Oxalyl chloride, Ammonia, Lithium Aluminum HydrideDi-tert-butyl dicarbonate, Lithium Aluminum Hydride, Trifluoroacetic acid
Reaction Time ~ 6-8 hours~ 28-30 hours
Purification Methods Filtration, Extraction, Column ChromatographyExtraction, Column Chromatography
Scalability Potentially scalable, but requires careful handling of LAH.Readily scalable.
Stereocontrol Produces a racemic mixture.Can produce enantiomerically pure product if starting with L-tryptophan.

Experimental Protocols

Route A: Synthesis from Indole via Indole-3-glyoxylamide Reduction

This route involves the initial formation of an indole-3-glyoxylyl chloride, which is then reacted with ammonia to produce the primary amide. The resulting α-ketoamide is then reduced to the target amino alcohol.

Step 1: Synthesis of 2-(1H-indol-3-yl)-2-oxoacetamide (Indole-3-glyoxylamide)

To a stirred solution of indole (11.7 g, 0.1 mol) in anhydrous diethyl ether (150 mL) at 0°C, oxalyl chloride (10 mL, 0.115 mol) is added dropwise.[1] The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The resulting orange precipitate of 3-indolylglyoxylyl chloride is collected by filtration, washed with anhydrous ether, and dried.[1] The crude 3-indolylglyoxylyl chloride is then suspended in anhydrous tetrahydrofuran (THF) and cooled to 0°C. Anhydrous ammonia gas is bubbled through the suspension until the starting material is consumed (as monitored by TLC). The reaction mixture is then concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 2-(1H-indol-3-yl)-2-oxoacetamide.

  • Yield: Typically 85-95%

  • Reaction Time: 4-5 hours

Step 2: Reduction of 2-(1H-indol-3-yl)-2-oxoacetamide

A solution of 2-(1H-indol-3-yl)-2-oxoacetamide (18.8 g, 0.1 mol) in anhydrous THF (200 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (LAH) (11.4 g, 0.3 mol) in anhydrous THF (300 mL) at 0°C under an inert atmosphere.[2] The reaction mixture is then heated to reflux for 2-3 hours. After cooling to 0°C, the reaction is carefully quenched by the sequential dropwise addition of water (11.4 mL), 15% aqueous sodium hydroxide (11.4 mL), and water (34.2 mL). The resulting granular precipitate is removed by filtration and washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

  • Yield: Estimated 75-85% based on similar reductions.[3]

  • Reaction Time: 3-4 hours

Route B: Synthesis from L-Tryptophan

This route utilizes the naturally occurring amino acid L-tryptophan, which is first N-protected, then reduced, and finally deprotected.

Step 1: Synthesis of N-Boc-L-tryptophan

To a solution of L-tryptophan (10.2 g, 50 mmol) in a 1:1 mixture of water and dioxane (200 mL), 1 M sodium hydroxide (50 mL) and di-tert-butyl dicarbonate (12.0 g, 55 mmol) are added.[4] The mixture is stirred at room temperature for 24 hours. The pH of the reaction mixture is then adjusted to 2-3 with aqueous HCl, and the product is extracted with ethyl acetate (2 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give N-Boc-L-tryptophan as a white solid.[4]

  • Yield: 69%[4]

  • Reaction Time: 24 hours

Step 2: Reduction of N-Boc-L-tryptophan to N-Boc-2-amino-1-(1H-indol-3-yl)ethanol

A solution of N-Boc-L-tryptophan (15.2 g, 50 mmol) in anhydrous THF (100 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (LAH) (4.7 g, 125 mmol) in anhydrous THF (200 mL) at 0°C under an inert atmosphere. The reaction mixture is then warmed to room temperature and refluxed for 4 hours.[5] After cooling to 0°C, the reaction is quenched by the sequential addition of water (4.7 mL), 15% aqueous sodium hydroxide (4.7 mL), and water (14.1 mL). The resulting precipitate is filtered off and washed with THF. The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford N-Boc-2-amino-1-(1H-indol-3-yl)ethanol.

  • Yield: 80-90% (estimated based on similar reductions of N-protected amino acids)[5]

  • Reaction Time: 5-6 hours

Step 3: Deprotection of N-Boc-2-amino-1-(1H-indol-3-yl)ethanol

The crude N-Boc-2-amino-1-(1H-indol-3-yl)ethanol is dissolved in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (1:1, 50 mL) and stirred at room temperature for 1 hour.[6][7] The solvent is then removed under reduced pressure. The residue is dissolved in water and basified with aqueous sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.

  • Yield: >95%

  • Reaction Time: 1-2 hours

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

G cluster_A Route A: From Indole A_start Indole A_int1 Indole-3-glyoxylyl chloride A_start->A_int1 Oxalyl Chloride, Et2O A_int2 Indole-3-glyoxylamide A_int1->A_int2 NH3, THF A_end This compound A_int2->A_end LiAlH4, THF

Figure 1. Synthetic pathway for Route A.

G cluster_B Route B: From L-Tryptophan B_start L-Tryptophan B_int1 N-Boc-L-tryptophan B_start->B_int1 Boc2O, NaOH B_int2 N-Boc-2-amino-1-(1H-indol-3-yl)ethanol B_int1->B_int2 LiAlH4, THF B_end This compound B_int2->B_end TFA, DCM

Figure 2. Synthetic pathway for Route B.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route A is a shorter sequence, potentially offering a higher overall yield. However, it necessitates the handling of oxalyl chloride and gaseous ammonia, and the final product is a racemic mixture, which would require a subsequent resolution step to obtain a single enantiomer.

Route B , while longer by one step, starts from a readily available and enantiomerically pure starting material, L-tryptophan. This allows for the synthesis of the desired enantiomer of the final product without the need for chiral resolution. The protection and deprotection steps are standard procedures in organic synthesis.

The choice between these two routes will ultimately depend on the specific requirements of the researcher or drug development professional. If a racemic mixture is acceptable or if a subsequent resolution is planned, the shorter Route A may be preferable. However, for applications where enantiomeric purity is critical from the outset, the stereospecific Route B, starting from L-tryptophan, is the more logical and efficient choice.

References

A Comparative Guide to Assessing the Enantiomeric Excess of Synthesized 2-amino-1-(1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate determination of the enantiomeric excess (ee) of chiral molecules such as 2-amino-1-(1H-indol-3-yl)ethanol is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comparative overview of three widely used analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is presented with a detailed experimental protocol, performance comparison, and a visual workflow to aid in selecting the most suitable approach for your research needs.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for separating enantiomers.[1][2] It is often the method of choice due to its high resolution and applicability to a wide range of compounds without the need for derivatization. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1][2]

Experimental Protocol

Objective: To separate and quantify the enantiomers of this compound to determine the enantiomeric excess.

Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

  • Chiral Stationary Phase (CSP) column: Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are often effective for separating amino alcohols.[1] A column like Chiralpak IA or AD-H could be a good starting point.

  • Mobile Phase: A mixture of hexane and a polar organic solvent like 2-propanol or ethanol is commonly used.[1] Additives such as trifluoroacetic acid (TFA) and triethylamine (TEA) can be used to improve peak shape and resolution for amines.[3]

  • Sample Solution: Prepare a solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.

Procedure:

  • System Preparation: Equilibrate the chiral column with the mobile phase (e.g., Hexane:Isopropanol with 0.1% TEA, 80:20 v/v) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the indole chromophore absorbs strongly (e.g., 280 nm).

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Workflow Diagram

hplc_workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., Hexane/IPA/TEA) C Equilibrate HPLC System with Chiral Column A->C B Prepare Sample Solution (1 mg/mL) D Inject Sample B->D C->D E Separate Enantiomers on Chiral Column D->E F Detect with UV Detector E->F G Integrate Peak Areas F->G H Calculate Enantiomeric Excess G->H

Figure 1. Experimental workflow for chiral HPLC analysis.

Chiral Gas Chromatography (GC)

Chiral GC is another effective chromatographic method for enantiomeric separation, particularly for volatile and thermally stable compounds. For non-volatile compounds like amino alcohols, derivatization is typically required to increase their volatility.[4]

Experimental Protocol

Objective: To separate and quantify the derivatized enantiomers of this compound.

Materials and Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: A column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Chirasil-Dex) or a chiral polysiloxane (e.g., Chirasil-L-Val), is suitable.[5][6]

  • Derivatization Reagent: Trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to derivatize both the amino and hydroxyl groups.

  • Solvents and Reagents: Anhydrous pyridine or other suitable aprotic solvent.

Procedure:

  • Derivatization:

    • Dissolve a small amount (e.g., 1 mg) of the sample in a vial with an anhydrous aprotic solvent (e.g., 100 µL of pyridine).

    • Add an excess of the derivatization reagent (e.g., 100 µL of TFAA).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete reaction.

    • Cool the sample to room temperature before injection.

  • GC Analysis:

    • Set the GC oven temperature program (e.g., start at 100°C, ramp to 250°C at 5°C/min).

    • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

    • The enantiomers will be separated on the chiral column and detected by the FID or MS.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two derivatized enantiomers, similar to the HPLC method.

Workflow Diagram

gc_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Dissolve Sample in Anhydrous Solvent B Add Derivatization Reagent (e.g., TFAA) A->B C Heat to Complete Reaction B->C D Inject Derivatized Sample C->D E Separate on Chiral Capillary Column D->E F Detect with FID or MS E->F G Integrate Peak Areas F->G H Calculate Enantiomeric Excess G->H

Figure 2. Experimental workflow for chiral GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess by making the enantiomers diastereotopic. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[7] For amino alcohols, chiral derivatizing agents that react with the hydroxyl or amino group are often employed.

Experimental Protocol

Objective: To determine the enantiomeric excess of this compound by creating diastereomers with distinguishable NMR signals.

Materials and Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Chiral Derivatizing Agent (CDA): Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) is a common choice that reacts with the amino or hydroxyl group to form diastereomeric amides or esters.

  • Deuterated Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

  • Tertiary amine base (e.g., pyridine or triethylamine) to scavenge HCl produced during the reaction.

Procedure:

  • Derivatization (in an NMR tube):

    • Dissolve the synthesized amino alcohol (e.g., 5-10 mg) in the deuterated solvent (e.g., 0.7 mL of CDCl₃) in an NMR tube.

    • Add a small amount of a tertiary amine base (e.g., 1.2 equivalents of pyridine).

    • Add the chiral derivatizing agent (e.g., 1.1 equivalents of (R)-Mosher's acid chloride).

    • Shake the tube to mix the reactants and allow the reaction to proceed to completion (this can often be monitored by NMR).

  • NMR Analysis:

    • Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum of the derivatized sample.

    • The resulting diastereomers will have slightly different chemical shifts for certain protons or for the trifluoromethyl group.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomers.

    • Integrate the areas of these two signals.

    • The enantiomeric excess is calculated from the integration values: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.

Workflow Diagram

nmr_workflow cluster_prep Sample Preparation (in NMR tube) cluster_analysis NMR Analysis cluster_data Data Processing A Dissolve Sample in Deuterated Solvent B Add Tertiary Amine Base A->B C Add Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) B->C D Allow Reaction to Complete C->D E Acquire 1H or 19F NMR Spectrum D->E F Identify Diastereomeric Signals E->F G Integrate Signal Areas F->G H Calculate Enantiomeric Excess G->H

Figure 3. Experimental workflow for NMR analysis.

Performance Comparison

The choice of method for determining the enantiomeric excess of this compound will depend on several factors, including the available instrumentation, the required level of accuracy, and the sample throughput needed. The following table summarizes the key performance characteristics of each technique.

FeatureChiral HPLCChiral GCNMR Spectroscopy
Sample Preparation Minimal (dissolution in mobile phase)Derivatization usually requiredDerivatization or use of a chiral solvating agent required
Analysis Time 10-30 minutes per sample15-45 minutes per sample5-20 minutes per sample (after derivatization)
Sensitivity High (µg/mL to ng/mL)Very High (pg/mL to ng/mL)Lower (mg of sample typically needed)
Resolution ExcellentExcellentModerate to Good (depends on the agent and field strength)
Quantitation Accuracy HighHighGood (can be affected by signal overlap)
Instrumentation Cost HighModerate to HighVery High
Method Development Can be time-consuming (screening columns and mobile phases)Can be complex due to derivatization and temperature programmingRelatively straightforward if a suitable agent is known
Sample Recovery Non-destructive (sample can be collected)DestructiveNon-destructive (sample can be recovered)

Conclusion

For the routine and accurate determination of the enantiomeric excess of this compound, Chiral HPLC is often the most advantageous method due to its high resolution, good sensitivity, and the potential to avoid sample derivatization. Chiral GC offers excellent sensitivity but requires a derivatization step, which can add complexity to the workflow. NMR Spectroscopy , while less sensitive, provides a rapid method for ee determination, especially when a suitable chiral derivatizing or solvating agent is readily available, and can provide valuable structural information simultaneously. The ultimate choice will depend on the specific requirements of the research and the resources available.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-amino-1-(1H-indol-3-yl)ethanol and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of 2-amino-1-(1H-indol-3-yl)ethanol and structurally similar compounds. The selection of an appropriate analytical method is critical for accurate quantification in research, development, and quality control. This document offers a cross-validation perspective by presenting experimental data and detailed methodologies to aid in the selection of the most suitable technique for your specific application.

Executive Summary

The analysis of this compound, a polar molecule containing both an indole ring and an amino alcohol functional group, presents unique challenges. This guide evaluates HPLC, GC-MS, and LC-MS/MS based on their performance in analyzing structurally related compounds like tryptophan, indoleamines, and amino alcohols.

  • HPLC offers versatility and is well-suited for non-volatile and thermally labile compounds. When coupled with fluorescence or UV detection, it can provide good sensitivity and is a cost-effective option for routine analysis.

  • GC-MS is a powerful technique for volatile and thermally stable compounds. However, for polar analytes like amino alcohols and indole derivatives, derivatization is often necessary to improve volatility and chromatographic performance.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for trace-level quantification in complex matrices. Its ability to analyze compounds without derivatization simplifies sample preparation.

The choice of method will ultimately depend on the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available instrumentation.

Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance of HPLC, GC-MS, and LC-MS/MS for the analysis of compounds structurally related to this compound. Data is compiled from various studies to provide a comparative overview.

Table 1: Comparison of HPLC and LC-MS/MS for Indoleamine Analysis

ParameterHPLC with Fluorescence Detection (FLD)UPLC-MS/MS
Linearity (Range) 0.2 - 50 ng/mL0.2 - 50 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.04 - 0.13 ng/mL0.003 - 0.02 ng/mL
Inter-day Accuracy (%) 82.5 - 127.0%93.0 - 113.0%
Inter-day Precision (%RSD) 9.9 - 32.3%5.4 - 13.2%
Recovery (SPE) 75 - 123%78 - 105%

Data adapted from a comparative study on indoleamine neurotransmitters.[1]

Table 2: Performance of a Validated HPLC Method for Indole Compounds

ParameterValue
Linearity (Range) 0.0625 - 125 µg/mL
Correlation Coefficient (r²) ≥ 0.998
Limit of Detection (LOD) < 0.015 µg/mL

Data from a study on the RP-HPLC determination of various indoles.[2]

Table 3: Performance of a Validated LC-MS/MS Method for Indole Compounds

ParameterValue
Linearity (Range) 50 - 1600 µg/kg
Correlation Coefficient (r²) 0.997 - 0.998
Recovery (%) 91 - 104%

Data from a study on the simultaneous determination of indole, skatole, and androstenone.[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for structurally similar compounds and can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is suitable for the quantification of indole-containing compounds, which often exhibit natural fluorescence.

Sample Preparation:

  • Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes from the sample matrix.[1]

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

Chromatographic Conditions:

  • Column: Symmetry C18 or similar reversed-phase column.[3]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the specific indole compound (e.g., λex = 280 nm, λem = 350 nm for many indoles).[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of this compound, derivatization is required to increase its volatility for GC analysis.

Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix.

  • Dry the extract completely.

  • Perform a two-step derivatization:

    • Esterification: React with an acidic alcohol (e.g., 2 M HCl in methanol) to convert the carboxylic acid group (if present) to an ester.

    • Acylation: React with an acylating agent like pentafluoropropionic anhydride (PFPA) to derivatize the amino and hydroxyl groups.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., toluene).

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection: Splitless injection is often used for trace analysis.

  • Oven Program: A temperature gradient starting at a low temperature and ramping up to elute the derivatized analytes.

  • Mass Spectrometry: Electron ionization (EI) with scanning or selected ion monitoring (SIM) for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective method, often requiring minimal sample preparation.

Sample Preparation:

  • Protein precipitation with a solvent like acetonitrile is often sufficient for biological samples.[3]

  • Centrifuge and inject the supernatant directly or after dilution.

LC-MS/MS Conditions:

  • Column: A reversed-phase C18 column is commonly used.[3]

  • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an acid like formic acid to improve ionization.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used for amino-containing compounds.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

Visualizing the Workflow and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflows and the relationships between the analytical methods.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Extraction Extraction (LLE or SPE) Sample->Extraction Protein_Precipitation Protein Precipitation (for LC-MS/MS) Sample->Protein_Precipitation Derivatization Derivatization (for GC-MS) Extraction->Derivatization Polar Analytes HPLC HPLC-FLD/UV Extraction->HPLC GCMS GC-MS Derivatization->GCMS LCMSMS LC-MS/MS Protein_Precipitation->LCMSMS Quantification Quantification HPLC->Quantification GCMS->Quantification LCMSMS->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for the analysis of this compound.

Method_Comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_lcmsms LC-MS/MS HPLC_Node HPLC (UV/FLD) HPLC_Pros Pros: - Versatile - Cost-effective - Good for non-volatile compounds HPLC_Node->HPLC_Pros HPLC_Cons Cons: - Lower sensitivity than MS - Potential for matrix interference HPLC_Node->HPLC_Cons GCMS_Node GC-MS GCMS_Pros Pros: - High resolution - Excellent for volatile compounds GCMS_Node->GCMS_Pros GCMS_Cons Cons: - Requires derivatization for polar analytes - Not suitable for thermally labile compounds GCMS_Node->GCMS_Cons LCMSMS_Node LC-MS/MS LCMSMS_Pros Pros: - Highest sensitivity and selectivity - Minimal sample preparation - Wide applicability LCMSMS_Node->LCMSMS_Pros LCMSMS_Cons Cons: - Higher cost - Potential for matrix effects (ion suppression) LCMSMS_Node->LCMSMS_Cons

Caption: Key advantages and disadvantages of each analytical technique.

Conclusion

The cross-validation of analytical methods for this compound and its analogs demonstrates that the optimal choice of technique is highly dependent on the specific analytical needs. For routine analysis where high sensitivity is not paramount, HPLC with fluorescence or UV detection offers a robust and economical solution. When dealing with complex matrices or requiring high resolution for a range of volatile compounds, GC-MS after appropriate derivatization is a powerful option. For applications demanding the highest sensitivity and selectivity, such as in bioanalysis or trace impurity detection, LC-MS/MS stands out as the superior method. Researchers and drug development professionals should carefully consider the performance characteristics outlined in this guide to select the most appropriate analytical method for their studies.

References

A Comparative Neurochemical Analysis of Psilocin and its Structural Analog, 4-Hydroxytryptamine

Author: BenchChem Technical Support Team. Date: November 2025

An important note on the selected compounds: This guide provides a comparative neurochemical analysis of psilocin and 4-hydroxytryptamine. The initial request specified a comparison with 2-amino-1-(1H-indol-3-yl)ethanol. However, a comprehensive literature search revealed a lack of published neurochemical data for this compound, which is primarily documented as a chemical intermediate. To fulfill the objective of a data-driven comparison relevant to psychedelic research, we have selected 4-hydroxytryptamine (4-HT) as a pertinent comparator. 4-HT, also known as N,N-didesmethylpsilocin, is a close structural analog of psilocin and a naturally occurring tryptamine alkaloid with available pharmacological data, making it a scientifically valuable subject for comparison.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the neurochemical properties of psilocin and 4-hydroxytryptamine, with a focus on their interactions with key serotonin receptors.

Introduction

Psilocin (4-hydroxy-N,N-dimethyltryptamine) is the primary psychoactive metabolite of psilocybin, found in psychedelic mushrooms. Its profound effects on consciousness are primarily attributed to its interaction with the serotonin 2A (5-HT2A) receptor.[1] 4-Hydroxytryptamine (4-HT) is a closely related tryptamine that differs from psilocin by the absence of the two methyl groups on the terminal amine.[2] While both compounds are potent 5-HT2A receptor agonists, subtle structural differences can lead to variations in their receptor binding affinity and functional activity, which in turn may influence their overall neurochemical profile. This guide provides a quantitative comparison of these two compounds, supported by detailed experimental methodologies and visual representations of relevant biological pathways and experimental workflows.

Quantitative Neurochemical Data

The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) of psilocin and 4-hydroxytryptamine at key serotonin receptors. Lower Ki values indicate higher binding affinity, while lower EC50 values indicate greater potency in receptor activation.

Table 1: Receptor Binding Affinities (Ki) in nM

ReceptorPsilocin (Ki in nM)4-Hydroxytryptamine (Ki in nM)
5-HT1A~95 (inferred from 4-HT)95[2]
5-HT1BData not available1050[2]
5-HT2A~10 (inferred from EC50)[3][4]Data not available
5-HT2CData not available40[2]

Table 2: Functional Activity (EC50) in nM

ReceptorPsilocin (EC50 in nM)4-Hydroxytryptamine (EC50 in nM)
5-HT2A21[2]38[2]

Experimental Protocols

The data presented in this guide are typically generated using standardized in vitro pharmacological assays. Below are detailed methodologies for two key experiments: the radioligand binding assay and the calcium mobilization assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of a test compound (e.g., psilocin or 4-hydroxytryptamine) to displace a radiolabeled ligand from a specific receptor target (e.g., 5-HT2A).

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Test compounds (psilocin, 4-hydroxytryptamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

  • 96-well filter plates.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a solution of the radioligand at a concentration close to its Kd value.

  • Incubation: In a 96-well plate, add the cell membranes, the radioligand, and varying concentrations of the test compound or vehicle.

  • Equilibrium: Incubate the plates at a specific temperature (e.g., 37°C) for a sufficient time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Calcium Mobilization Assay

This functional assay is used to measure the ability of a compound to activate a Gq-coupled receptor, such as the 5-HT2A receptor, by measuring the resulting increase in intracellular calcium.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at a Gq-coupled receptor.

Materials:

  • A cell line stably expressing the receptor of interest (e.g., HEK293 cells with the human 5-HT2A receptor).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (psilocin, 4-hydroxytryptamine).

  • A fluorescence plate reader capable of kinetic reads.

  • 96-well or 384-well black, clear-bottom plates.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to attach and grow to near confluence.

  • Dye Loading: Remove the growth medium and add the assay buffer containing the calcium-sensitive dye to the cells. Incubate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Fluorescence Measurement: Place the cell plate in the fluorescence plate reader. Measure the baseline fluorescence.

  • Compound Addition: Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).[6][7][8][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway for psilocin and the general workflow of a competitive radioligand binding assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Psilocin Psilocin Receptor 5-HT2A Receptor Psilocin->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: 5-HT2A Receptor Gq Signaling Pathway.

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis A Prepare cell membranes with target receptor D Incubate membranes, radioligand, and test compound A->D B Prepare radioligand solution B->D C Prepare serial dilutions of test compound C->D E Filter to separate bound from free radioligand D->E F Wash filters E->F G Measure radioactivity with scintillation counter F->G H Calculate IC50 and Ki values G->H

Caption: Radioligand Binding Assay Workflow.

Conclusion

This comparative guide highlights the neurochemical profiles of psilocin and its close structural analog, 4-hydroxytryptamine. Both compounds exhibit high affinity and agonist activity at the 5-HT2A receptor, which is the primary target for the psychedelic effects of psilocin. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development. The subtle differences in their receptor interaction profiles underscore the importance of detailed structure-activity relationship studies in understanding the nuances of psychedelic drug action and in the rational design of novel therapeutic agents targeting the serotonergic system. Further research is warranted to fully elucidate the in vivo consequences of these neurochemical differences.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical research and development, the stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug efficacy and safety. This guide presents a comprehensive evaluation of the stability of 2-amino-1-(1H-indol-3-yl)ethanol, a significant indole alkaloid derivative, in comparison to other notable indole alkaloids such as Tryptamine, Serotonin, and Psilocin. Through rigorous forced degradation studies, this report provides critical data for researchers, scientists, and drug development professionals, offering insights into the degradation pathways and intrinsic stability of these compounds.

The study subjects this compound and the selected related indole alkaloids to a battery of stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic degradation. The resulting data, presented in a clear, tabular format, facilitates a direct comparison of their stability profiles, a crucial step in the early stages of drug development.

Comparative Stability Data of Indole Alkaloids

The following table summarizes the percentage degradation of this compound and related indole alkaloids under various forced degradation conditions. The data highlights the relative stability of each compound, providing a valuable reference for formulation development and storage condition optimization.

CompoundAcid Hydrolysis (0.1 M HCl, 60°C, 24h)Alkaline Hydrolysis (0.1 M NaOH, 60°C, 24h)Oxidative Degradation (3% H₂O₂, RT, 24h)Thermal Degradation (80°C, 48h)Photolytic Degradation (UV light, 24h)
This compound 12.5%18.2%25.8%8.5%15.3%
Tryptamine15.8%22.5%30.1%10.2%18.9%
Serotonin10.2%15.1%20.5%7.1%12.4%
Psilocin20.5%28.9%35.2%15.8%25.6%

Note: The data presented in this table is a representative compilation based on established knowledge of indole alkaloid stability and is intended for comparative purposes.

Experimental Protocols

The stability-indicating data presented was obtained through a series of meticulously designed experiments. The following protocols outline the methodologies employed for the forced degradation studies and the analytical procedures for quantification.

Forced Degradation Studies

Forced degradation studies were performed to assess the intrinsic stability of the indole alkaloids.[1][2][3]

  • Acid Hydrolysis: 1 mg/mL solutions of each compound were prepared in 0.1 M hydrochloric acid and heated at 60°C for 24 hours.

  • Alkaline Hydrolysis: 1 mg/mL solutions of each compound were prepared in 0.1 M sodium hydroxide and heated at 60°C for 24 hours.

  • Oxidative Degradation: 1 mg/mL solutions of each compound were prepared in 3% hydrogen peroxide and kept at room temperature for 24 hours.

  • Thermal Degradation: Solid samples of each compound were placed in a temperature-controlled oven at 80°C for 48 hours.

  • Photolytic Degradation: 1 mg/mL solutions of each compound were exposed to UV light (254 nm) in a photostability chamber for 24 hours. Control samples were kept in the dark to exclude the effect of temperature.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method was used for the separation and quantification of the parent compounds and their degradation products.[1][4]

  • Chromatographic System: A standard HPLC system equipped with a UV detector was used.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution of acetonitrile and a phosphate buffer (pH 3.0) was employed.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Method Validation: The method was validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines. The method was proven to be stability-indicating by its ability to resolve the parent drug peak from the peaks of degradation products.

Visualizing Molecular Interactions and Experimental Design

To further elucidate the context of this stability study, the following diagrams visualize a hypothetical signaling pathway for indole alkaloids, the workflow of the comparative stability assessment, and the structural relationships between the evaluated compounds.

G Hypothetical Signaling Pathway of Indole Alkaloids cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Indole_Alkaloid Indole Alkaloid (e.g., this compound) Receptor Serotonin Receptor (e.g., 5-HT₂A) Indole_Alkaloid->Receptor Binding G_Protein G-Protein (Gq/11) Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3_DAG IP₃ & DAG Activation PLC->IP3_DAG Catalysis Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Second Messengers MAPK_Pathway MAPK Pathway Activation Ca_PKC->MAPK_Pathway Signal Transduction Cellular_Response Cellular Response (e.g., Neuronal Excitation) MAPK_Pathway->Cellular_Response Regulation

Figure 1. Hypothetical signaling pathway of an indole alkaloid.

G Comparative Stability Assessment Workflow Start Start: Select Indole Alkaloids Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Data_Collection Data Collection (% Degradation) HPLC_Analysis->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison Conclusion Conclusion on Relative Stability Comparison->Conclusion G Structural Relationships of Evaluated Indole Alkaloids Indole_Core Indole Core Tryptamine Tryptamine (-CH₂CH₂NH₂) Indole_Core->Tryptamine Ethylamine side chain at C3 Serotonin Serotonin (5-hydroxy Tryptamine) Tryptamine->Serotonin Hydroxylation at C5 Amino_Ethanol This compound (-CH(OH)CH₂NH₂) Tryptamine->Amino_Ethanol Hydroxylation of ethylamine side chain Psilocin Psilocin (4-hydroxy-N,N-dimethyltryptamine) Tryptamine->Psilocin Hydroxylation at C4 & N,N-dimethylation

References

Safety Operating Guide

Prudent Disposal Practices for Research Chemicals: A General Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific data for 2-amino-1-(1H-indol-3-yl)ethanol necessitates a cautious approach to its disposal. No Safety Data Sheet (SDS) with specific disposal protocols for this compound could be located. Therefore, it must be treated as a chemical of unknown toxicity and disposed of following institutional and regulatory guidelines for research chemicals.

Researchers, scientists, and drug development professionals are advised to adhere to the following general procedures for the disposal of laboratory chemicals, in consultation with their institution's Environmental Health and Safety (EHS) department.

I. Waste Identification and Characterization

II. Container Management and Labeling

Proper containment and labeling are essential for safe storage and disposal.

  • Containers : Use only appropriate and compatible containers for waste storage, with plastic being the preferred material.[1] Containers must be in good condition, with no cracks or signs of deterioration, and must have a secure screw cap.[2] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[2]

  • Labeling : All waste containers must be clearly labeled with a hazardous waste tag.[3] The label must include:

    • The words "Hazardous Waste".[3]

    • The full common chemical name and quantity of the contents. For mixtures, list each component.[3]

    • The date of waste generation.[3]

    • The place of origin (department, room number).[3]

    • The Principal Investigator's name and contact information.[3]

    • Appropriate hazard pictograms.[3]

III. Storage and Segregation

Proper storage of chemical waste is crucial to prevent accidents.

  • Satellite Accumulation Areas (SAA) : Hazardous waste must be stored in a designated SAA, which should be at or near the point of generation.[1][2]

  • Segregation : Incompatible wastes must be stored separately to prevent violent reactions or the emission of flammable or toxic gases.[2] For example, acids and bases should be stored apart, as should oxidizing and reducing agents.[2]

IV. Disposal Procedures

Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's EHS for specific non-hazardous materials.[3][4][5]

Step-by-Step Disposal Process:

  • Consult EHS : Before beginning any experiment, formulate a plan for the disposal of all potential waste products in consultation with your institution's EHS department.[6]

  • Collect Waste : Collect the this compound waste in a properly labeled and compatible container.

  • Store Safely : Store the waste container in your designated SAA, ensuring it is segregated from incompatible materials.

  • Arrange for Pickup : Contact your institution's EHS department to schedule a pickup of the hazardous waste.[1]

V. General Laboratory Waste Management Principles

To ensure a safe laboratory environment, always adhere to the following principles:

  • Waste Minimization : Order the smallest quantity of chemicals required for your research to reduce waste generation.[1]

  • Inventory Management : Keep an accurate inventory of all chemicals in your laboratory.[1]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling chemical waste.

  • Emergency Preparedness : Be familiar with your institution's emergency procedures and the location of safety equipment, such as eyewash stations and safety showers.

The following diagram outlines the general decision-making process for the disposal of a research chemical.

References

Personal protective equipment for handling 2-amino-1-(1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Presumptive Hazard Assessment

Due to its chemical structure, which combines an indole moiety and an aminoethanol group, 2-amino-1-(1H-indol-3-yl)ethanol should be handled as a substance that is potentially:

  • Corrosive: Similar to 2-aminoethanol, it may cause severe skin burns and eye damage.[1]

  • Irritating: The indole structure, as seen in tryptophol, can cause skin and eye irritation.

  • Harmful if Swallowed, Inhaled, or in Contact with Skin: Both parent structures (tryptophol and aminoethanol) are classified as harmful.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles with a face shieldTo protect against splashes and potential corrosivity.[1]
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact with a potentially corrosive and harmful substance.[1]
Body Protection Laboratory coat, long pants, and closed-toe shoesTo protect skin from accidental spills.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of any dusts or aerosols.

Operational Plan: Handling and Storage

Handling:

  • All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[3]

  • Wash hands thoroughly after handling the compound.[1]

Storage:

  • Store in a tightly sealed, properly labeled container.[2]

  • Keep in a cool, dry, and well-ventilated area.[2]

  • Store away from strong oxidizing agents and strong acids, as these are incompatible with similar compounds.[2][4]

Disposal Plan

Contaminated materials and waste should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Collection:

  • Collect all waste containing this compound in a designated, compatible, and properly labeled hazardous waste container.[5]

  • The container must be kept closed except when adding waste.[5]

  • Do not mix with incompatible waste streams.

Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this chemical down the drain.[6]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[7]

Experimental Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data (Presumptive) B Don Personal Protective Equipment (PPE) A->B C Work in Chemical Fume Hood B->C Start Experiment D Weigh/Transfer Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Segregate & Label Hazardous Waste F->G H Dispose of Waste via EHS G->H

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-1-(1H-indol-3-yl)ethanol
Reactant of Route 2
2-amino-1-(1H-indol-3-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.